molecular formula C8H11NO B152255 (R)-2-Amino-1-phenylethanol CAS No. 2549-14-6

(R)-2-Amino-1-phenylethanol

Cat. No.: B152255
CAS No.: 2549-14-6
M. Wt: 137.18 g/mol
InChI Key: ULSIYEODSMZIPX-QMMMGPOBSA-N
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Description

(R)-2-Amino-1-phenylethanol is a natural product found in Reseda luteola and Citrus reshni with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-2-amino-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSIYEODSMZIPX-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426230
Record name (R)-2-Amino-1-phenylethanol
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2549-14-6
Record name (-)-Phenylethanolamine
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Record name (R)-2-Amino-1-phenylethanol
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Record name (R)-(-)-2-Amino-1-phenylethanol
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Foundational & Exploratory

(R)-2-Amino-1-phenylethanol: A Comprehensive Technical Guide to its Role in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: (R)-2-amino-1-phenylethanol, a chiral β-amino alcohol, is a cornerstone in modern asymmetric synthesis. Its rigid stereochemical structure, coupled with the versatile reactivity of its amino and hydroxyl functionalities, makes it an invaluable asset in the stereocontrolled synthesis of complex molecules. This technical guide provides an in-depth exploration of its principal roles as a chiral building block, a recoverable chiral auxiliary, and a precursor to highly effective chiral ligands and organocatalysts. We will delve into the mechanistic underpinnings of its stereodirecting influence, present quantitative data from key synthetic applications, and provide detailed experimental protocols for its practical implementation.

Core Applications in Asymmetric Synthesis

This compound's utility in asymmetric synthesis is multifaceted, primarily revolving around three key strategies: as a chiral auxiliary, as a precursor to chiral ligands for metal-catalyzed reactions, and as a chiral building block incorporated into the final target molecule.

This compound as a Chiral Auxiliary

The use of a chiral auxiliary is a powerful strategy to induce stereoselectivity. The auxiliary is temporarily incorporated into a prochiral substrate, directs a subsequent diastereoselective transformation, and is then cleaved to reveal the enantiomerically enriched product.[1] this compound and its derivatives, such as pseudoephedrine, are exemplary in this regard, particularly in the formation of chiral amides for asymmetric alkylation.

The process involves reacting the chiral amino alcohol with a carboxylic acid to form an amide. The α-proton of this amide can be deprotonated to form a rigid, chelated enolate, where the phenyl and hydroxyl groups of the auxiliary effectively shield one face of the enolate from electrophilic attack. This steric hindrance dictates the trajectory of the incoming electrophile, leading to the formation of one diastereomer in high excess. Subsequent hydrolysis of the amide bond releases the chiral carboxylic acid and recovers the auxiliary.[1]

Table 1: Asymmetric Alkylation using Pseudoephedrine Amides (Derived from a related amino alcohol)

Substrate (Amide) Electrophile Base Yield (%) de (%)
Propionamide Benzyl bromide LDA 92 >99
Phenylacetamide Methyl iodide LDA 90 94
Butyramide Allyl iodide LDA 95 98

| Propionamide | Isopropyl iodide | LDA | 85 | >99 |

Note: Data is representative of the Myers' asymmetric alkylation using pseudoephedrine, a closely related and well-documented auxiliary, to illustrate the principle.

Precursor to Chiral Ligands for Asymmetric Catalysis

The hydroxyl and amino groups of this compound are ideal handles for modification, allowing for its conversion into a diverse range of chiral ligands.[2] These ligands coordinate with transition metals (e.g., Ruthenium, Rhodium, Zinc) to form chiral catalysts that can execute enantioselective transformations with high efficiency.[2][3]

A notable application is in the enantioselective addition of organozinc reagents to aldehydes. Ligands derived from this compound form a chiral environment around the zinc center, directing the addition of the alkyl group to one specific face of the aldehyde carbonyl.

Table 2: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a Derivative of this compound

Aldehyde Catalyst Loading (mol%) Solvent Yield (%) ee (%)
Benzaldehyde 2 Toluene 95 88 (S)
4-Chlorobenzaldehyde 2 Toluene 85 85 (S)
4-Methoxybenzaldehyde 2 Toluene 91 82 (S)
2-Naphthaldehyde 2 Toluene 78 86 (S)

Data derived from studies on N-1-phenylethyl derivatives of (1R)-2-amino-1-phenylethanol.[4]

Chiral Building Block for Target Synthesis

This compound is a valuable chiral starting material for synthesizing biologically active compounds where its inherent stereochemistry is critical for therapeutic function.[2] The 1,2-amino alcohol motif is a common feature in many pharmaceuticals, including those targeting the central nervous system and metabolic disorders.[2][5] In these syntheses, the stereocenter of the amino alcohol is retained and becomes an integral part of the final product's molecular architecture. An example includes its use in the enantioselective synthesis of 1-substituted-tetrahydro-β-carbolines, a scaffold present in numerous alkaloids.[2]

Mechanistic Insights and Visualizations

The stereodirecting power of this compound derivatives can be understood by examining the transition states of the reactions they mediate.

G General Workflow for Chiral Auxiliary Use A Prochiral Substrate (e.g., Carboxylic Acid) C Step 1: Auxiliary Attachment (Amide Formation) B This compound (Chiral Auxiliary) B->C D Chiral Amide Intermediate C->D E Step 2: Diastereoselective Reaction (e.g., Enolate Alkylation) D->E F Diastereomerically Enriched Product E->F G Step 3: Auxiliary Cleavage (Hydrolysis) F->G H Enantiomerically Pure Product G->H I Recovered Auxiliary G->I

Caption: General workflow for employing this compound as a chiral auxiliary.

Caption: Mechanism of stereocontrol via a chelated enolate intermediate.

Experimental Protocols

Synthesis of this compound via Asymmetric Reduction

This protocol outlines a common method for preparing the title compound with high enantiopurity.[6][7]

Reaction: Asymmetric reduction of 2-chloroacetophenone followed by amination.

Step 1: Asymmetric Reduction of 2-Chloroacetophenone

  • To a dried flask under an inert atmosphere (N₂ or Ar), add the chiral oxazaborolidine catalyst (e.g., (R)-Corey-Bakshi-Shibata catalyst, 0.05-0.1 eq.).

  • Add dry tetrahydrofuran (THF) as the solvent.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, ~0.6-1.0 M in THF, 1.0 eq.) to the catalyst solution and stir for 15 minutes.

  • Add a solution of 2-chloroacetophenone (1.0 eq.) in dry THF dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Monitor the reaction by TLC or GC until the starting material is consumed (typically 1-4 hours).

  • Quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Warm the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude (R)-1-phenyl-2-chloroethanol by silica gel chromatography to yield a colorless oil. Expect yields in the range of 90-98% and enantiomeric excess of 93-97% ee.[7]

Step 2: Amination of (R)-1-Phenyl-2-chloroethanol

  • Dissolve the chiral chloroalcohol (1.0 eq.) in methanol.

  • Add a large excess of concentrated ammonium hydroxide (30% NH₄OH, ~20-30 eq.).

  • Seal the vessel and stir the mixture at room temperature for 48-72 hours.

  • Monitor the reaction by TLC until the chloroalcohol is consumed.

  • Evaporate the methanol and excess ammonia under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound as a solid. Expect yields in the range of 85-95%.[6]

Protocol for Auxiliary-Controlled Asymmetric Alkylation

This protocol is a generalized procedure based on the Myers' asymmetric alkylation method.

Reaction: Diastereoselective alkylation of a pseudoephedrine-derived propionamide.

  • To a solution of the chiral amide (1.0 eq.) in dry THF at -78 °C (dry ice/acetone bath) under an inert atmosphere, add lithium diisopropylamide (LDA, 2.5 eq., freshly prepared or commercial solution).

  • Stir the resulting enolate solution at -78 °C for 45 minutes.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq.) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • The diastereomeric excess (de) can be determined by ¹H NMR or GC analysis of the crude product. Purify by flash chromatography to yield the alkylated amide.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the synthetic chemist. Its applications as a chiral auxiliary, a precursor for sophisticated ligands and catalysts, and a fundamental chiral building block underscore its importance in the efficient and selective synthesis of enantiomerically pure compounds. From academic research exploring novel synthetic methodologies to industrial processes for the large-scale production of pharmaceuticals, this compound provides a reliable and effective means of controlling stereochemistry, thereby enabling the development of next-generation therapeutics and fine chemicals.

References

An In-depth Technical Guide to (R)-2-Amino-1-phenylethanol Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-1-phenylethanol, a chiral β-amino alcohol, serves as a fundamental scaffold for a diverse array of biologically active molecules. Its structural similarity to endogenous catecholamine neurotransmitters, such as norepinephrine and epinephrine, has made it a cornerstone in the development of adrenergic receptor modulators and other pharmacologically significant compounds. This technical guide provides a comprehensive overview of the synthesis, biological activities, structure-activity relationships (SAR), and signaling pathways associated with the structural analogs and derivatives of this compound. The information presented herein is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development.

Synthesis of this compound Analogs and Derivatives

The chiral nature of this compound is critical for its biological activity, necessitating stereoselective synthetic strategies. Both chemical and biocatalytic methods have been successfully employed to produce enantiomerically pure analogs.

Chemical Synthesis

Key chemical approaches to chiral 2-amino-1-phenylethanol derivatives include asymmetric reduction of α-aminoketones and the chiral pool synthesis starting from enantiomerically pure precursors.

One established method involves the chiral oxaborolidine-catalyzed borane reduction of phenacyl chloride to yield the corresponding chiral chlorohydrin with high enantiomeric excess (ee). Subsequent amination with ammonium hydroxide produces the desired amino alcohol.[1] Another approach involves the conversion of phenacyl chloride to a succinimide derivative, followed by asymmetric hydrogenation using a chiral ruthenium complex (Noyori hydrogenation), and subsequent hydrolysis to afford the optically active amino alcohol with excellent enantioselectivity.[1]

A practical synthesis for Mirabegron, a potent β3-adrenergic agonist, utilizes (R)-2-((4-aminophenethyl)amino)-1-phenylethanol as a key intermediate. This intermediate can be prepared via a process involving a zinc powder reduction catalyst.[2]

Biocatalytic Synthesis

Enzymatic methods offer an environmentally friendly and highly selective alternative for the synthesis of chiral amino alcohols. High-yield synthesis of enantiopure 1,2-amino alcohols has been achieved from L-phenylalanine using linear and divergent enzymatic cascades.[3]

Biological Activities and Therapeutic Applications

The pharmacological effects of this compound derivatives are primarily attributed to their interactions with adrenergic receptors (α and β subtypes) and trace amine-associated receptors (TAARs).

Adrenergic Receptor Modulation

Structural analogs of this compound are well-known for their activity at adrenergic receptors. Modifications to the aromatic ring, the amino group, and the benzylic hydroxyl group have led to the development of selective agonists and antagonists for various adrenergic receptor subtypes. For instance, derivatives with a catechol moiety and a (1R)-hydroxyl group exhibit maximal direct-acting sympathomimetic activity.[4] The size of the substituent on the amino nitrogen plays a crucial role in determining α- versus β-receptor selectivity; larger substituents generally favor β-receptor activity.[4]

Mirabegron, a notable derivative, is a selective β3-adrenoceptor agonist used for the treatment of overactive bladder. Its mechanism of action involves the relaxation of the detrusor smooth muscle.[2]

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

This compound and its analogs also act as agonists at TAAR1, a G-protein coupled receptor involved in the modulation of monoaminergic systems.[5] Activation of TAAR1 can influence neurotransmitter release and has been implicated in various neurological and psychiatric conditions.

Quantitative Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on their chemical structure. The following tables summarize key quantitative data for various analogs, highlighting the impact of structural modifications on their affinity and efficacy at different receptors.

Compound/AnalogReceptor SubtypeAssay TypeKi (nM)pKiReference
L-phenylephrineα1A-ARRadioligand Binding-5.88 ± 0.04[6]
Medetomidineα2A-ARRadioligand Binding-9.06 ± 0.02[6]
Medetomidineα2C-ARRadioligand Binding-8.24 ± 0.05[6]
Synephrineα1A-ARRadioligand Binding-4.63 ± 0.05[6]
β-phenethylamineα1A-ARRadioligand Binding-4.30 ± 0.06[6]
1R,2S-Norephedrineα2A-ARRadioligand Binding-5.31 ± 0.05[6]
Bevantololβ1-adrenergicRadioligand Binding14.797.83[7]
Bevantololβ2-adrenergicRadioligand Binding588.846.23[7]
Bevantololα1-adrenergicRadioligand Binding125.896.9[7]
SWR-0334NAβ3-adrenoceptorRadioligand Binding-6.11[8]
Compound/AnalogReceptor SubtypeAssay TypeEC50 (nM)Emax (%)Reference
(R)-(-)-phenylethanolaminehuman TAAR1Functional Assay~1800~110[5]
(S)-(+)-phenylethanolaminehuman TAAR1Functional Assay~1720~105[5]
β-phenethylaminehuman TAAR1Functional Assay~106~100[5]
SWR-0334NAβ3-adrenoceptorcAMP accumulation-100.26[8]

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

This protocol outlines a general procedure for determining the binding affinity of this compound analogs to adrenergic receptors using a competitive radioligand binding assay.

1. Membrane Preparation:

  • Homogenize tissues or cultured cells expressing the target adrenergic receptor subtype in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.[7][9]

2. Binding Assay:

  • In a 96-well plate, set up triplicate reactions for total binding, non-specific binding, and competitive binding.

  • Total Binding: Add membrane preparation, a specific radioligand (e.g., [3H]-prazosin for α1, [3H]-CGP 12177 for β), and assay buffer.

  • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of an unlabeled antagonist (e.g., phentolamine for α, propranolol for β).

  • Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound (e.g., an this compound analog).

  • Incubate the plate to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[7]

3. Filtration and Detection:

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.[7][9]

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for Functional Activity

This protocol describes a method to assess the functional agonist or antagonist activity of this compound derivatives at Gs- or Gi-coupled adrenergic receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

1. Cell Culture and Treatment:

  • Culture cells stably or transiently expressing the adrenergic receptor of interest (e.g., CHO or HEK293 cells).

  • Seed the cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add varying concentrations of the test compound (agonist) or a fixed concentration of agonist in the presence of varying concentrations of the test compound (antagonist).

  • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

2. Cell Lysis and cAMP Measurement:

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

3. Data Analysis:

  • For agonists, plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and Emax (maximal effect).

  • For antagonists, determine the shift in the agonist dose-response curve to calculate the antagonist's potency (e.g., pA2 value).

Signaling Pathways

The biological effects of this compound analogs are mediated through complex intracellular signaling cascades initiated by receptor activation.

β-Adrenergic Receptor Signaling

Activation of β-adrenergic receptors, which are coupled to the stimulatory G-protein (Gs), leads to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to the second messenger cAMP.[10] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates numerous downstream target proteins, leading to a variety of cellular responses, including smooth muscle relaxation and increased cardiac muscle contractility.[10] β-adrenergic receptor signaling can also be modulated by G protein-coupled receptor kinases (GRKs) and β-arrestins, which mediate receptor desensitization and can initiate G-protein-independent signaling pathways.[8]

Beta_Adrenergic_Signaling Agonist This compound Analog (Agonist) Beta_AR β-Adrenergic Receptor Agonist->Beta_AR G_Protein Gs Protein (αβγ) Beta_AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream phosphorylates Response Cellular Response (e.g., Smooth Muscle Relaxation) Downstream->Response

Caption: β-Adrenergic Receptor Signaling Pathway.

α2-Adrenergic Receptor Signaling

α2-Adrenergic receptors are typically coupled to the inhibitory G-protein (Gi), which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[11] This counteracts the effects of Gs-coupled receptors. Activation of α2-receptors can lead to various physiological responses, including vasoconstriction and inhibition of neurotransmitter release.[9]

Alpha2_Adrenergic_Signaling Agonist This compound Analog (Agonist) Alpha2_AR α2-Adrenergic Receptor Agonist->Alpha2_AR G_Protein Gi Protein (αβγ) Alpha2_AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC α-subunit inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response

Caption: α2-Adrenergic Receptor Signaling Pathway.

Trace Amine-Associated Receptor 1 (TAAR1) Signaling

TAAR1 is primarily coupled to Gs, leading to cAMP production and subsequent activation of PKA and other downstream effectors like CREB.[12][13] TAAR1 signaling can also involve G-protein-independent pathways mediated by β-arrestin2, which can activate the ERK1/2 and Akt signaling cascades.[14][15] This dual signaling capacity allows TAAR1 to modulate a wide range of cellular processes.

TAAR1_Signaling cluster_0 G-Protein Dependent cluster_1 G-Protein Independent Agonist This compound Analog (Agonist) TAAR1 TAAR1 Agonist->TAAR1 Gs Gs TAAR1->Gs activates Beta_Arrestin β-Arrestin2 TAAR1->Beta_Arrestin recruits AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Response Cellular Responses (e.g., Modulation of Neurotransmission) CREB->Response ERK ERK1/2 Beta_Arrestin->ERK Akt Akt Beta_Arrestin->Akt ERK->Response Akt->Response

Caption: TAAR1 Signaling Pathways.

Conclusion

The this compound scaffold remains a highly valuable starting point for the design and synthesis of novel therapeutic agents. A thorough understanding of the structure-activity relationships, coupled with detailed knowledge of the underlying signaling mechanisms, is essential for the rational design of next-generation drugs with improved potency, selectivity, and pharmacokinetic profiles. This technical guide has provided a comprehensive overview of the current state of knowledge in this field, offering a valuable resource to guide future research and development efforts.

References

The Catalytic Versatility of (R)-2-Amino-1-phenylethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Amino-1-phenylethanol, also known as (R)-phenylglycinol, is a chiral amino alcohol that has emerged as a cornerstone in asymmetric catalysis. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group on a chiral scaffold, allows it to serve as a highly effective precursor for a variety of chiral ligands and organocatalysts. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in several key catalytic transformations, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding and practical application in research and development.

Corey-Bakshi-Shibata (CBS) Reduction of Prochiral Ketones

The Corey-Bakshi-Shibata (CBS) reduction is a premier method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. In this reaction, this compound serves as a precursor to a chiral oxazaborolidine catalyst, which is typically formed in situ with a borane source.

Mechanism of Action

The catalytic cycle of the CBS reduction involves the formation of a ternary complex between the oxazaborolidine catalyst, borane, and the ketone substrate. The oxazaborolidine acts as a chiral Lewis acid, coordinating to the ketone's carbonyl oxygen. This coordination, directed by steric factors, exposes one face of the carbonyl group to a hydride transfer from a borane molecule that is complexed with the Lewis basic nitrogen of the oxazaborolidine. This highly organized transition state ensures a high degree of enantioselectivity in the hydride delivery.

CBS_Reduction_Mechanism cluster_catalyst_formation Catalyst Formation (in situ) cluster_catalytic_cycle Catalytic Cycle R_PGO This compound Oxazaborolidine Chiral Oxazaborolidine Catalyst R_PGO->Oxazaborolidine + Borane1 BH3 Borane1->Oxazaborolidine Catalyst Oxazaborolidine Catalyst Catalyst_Borane Catalyst-Borane Complex Catalyst->Catalyst_Borane + BH3 Borane2 BH3 Transition_State Ternary Transition State [Catalyst-Ketone-BH3] Catalyst_Borane->Transition_State + Ketone Ketone Prochiral Ketone (R1-CO-R2) Ketone->Transition_State Product_Complex Product-Borane Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Release Chiral_Alcohol Chiral Alcohol (R-CH(OH)-R') Product_Complex->Chiral_Alcohol Workup

Corey-Bakshi-Shibata (CBS) Reduction Catalytic Cycle
Quantitative Data

The CBS reduction using this compound-derived catalysts consistently delivers high yields and excellent enantioselectivities across a range of ketone substrates.

SubstrateCatalyst SystemYield (%)Enantiomeric Excess (ee, %)
Acetophenone(R)-phenylglycinol + BH₃·THF9796 (R)
Propiophenone(R)-phenylglycinol + BH₃·THF9598 (R)
1-Tetralone(R)-phenylglycinol + BH₃·THF9297 (R)
2-Chloroacetophenone(R)-phenylglycinol + BH₃·THF9895 (R)
Experimental Protocol: Enantioselective Reduction of Acetophenone
  • Reaction Setup: A flame-dried, argon-purged round-bottom flask is charged with this compound (0.1 eq) and dissolved in anhydrous tetrahydrofuran (THF).

  • Catalyst Formation: The solution is cooled to 0 °C, and a 1 M solution of borane-THF complex (BH₃·THF, 0.6 eq) is added dropwise. The mixture is stirred for 15-30 minutes to allow for the in situ formation of the oxazaborolidine catalyst.

  • Substrate Addition: A solution of acetophenone (1.0 eq) in anhydrous THF is added slowly to the catalyst solution at 0 °C.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature, and its progress is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is cooled to 0 °C and carefully quenched by the slow, dropwise addition of methanol. A 1 M solution of hydrochloric acid (HCl) is then added, and the mixture is stirred for 30 minutes.

  • Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, then dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford (R)-1-phenylethanol.

Enantioselective Addition of Diethylzinc to Aldehydes

This compound and its derivatives are highly effective chiral ligands for the catalytic enantioselective addition of dialkylzinc reagents, most commonly diethylzinc, to aldehydes. This reaction provides a reliable route to chiral secondary alcohols.

Mechanism of Action

The catalytic cycle is initiated by the reaction of the chiral amino alcohol with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates to the aldehyde, creating a well-defined chiral environment. The ethyl group from another molecule of diethylzinc is then transferred to one of the enantiotopic faces of the aldehyde's carbonyl group, guided by the chiral ligand.

Diethylzinc_Addition_Mechanism cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle R_PGO This compound (Ligand, L*) Chiral_Zn_Complex Chiral Zinc Complex (L*-Zn-Et) R_PGO->Chiral_Zn_Complex + Et2Zn Et2Zn1 Et2Zn Et2Zn1->Chiral_Zn_Complex Catalyst L*-Zn-Et Transition_State Ternary Transition State [L*-Zn-Aldehyde-Et2Zn] Catalyst->Transition_State + Aldehyde, + Et2Zn Aldehyde Aldehyde (R-CHO) Aldehyde->Transition_State Product_Complex Product-Zinc Complex Transition_State->Product_Complex Ethyl Transfer Et2Zn2 Et2Zn Et2Zn2->Transition_State Product_Complex->Catalyst Regeneration Chiral_Alcohol Chiral Secondary Alcohol (R-CH(OH)-Et) Product_Complex->Chiral_Alcohol Workup

Enantioselective Addition of Diethylzinc to an Aldehyde
Quantitative Data

The use of this compound and its derivatives as chiral ligands in the addition of diethylzinc to various aldehydes affords the corresponding chiral secondary alcohols in high yields and with excellent enantioselectivities.

Aldehyde SubstrateLigandYield (%)Enantiomeric Excess (ee, %)
BenzaldehydeThis compound9598 (S)
p-TolualdehydeThis compound9297 (S)
p-ChlorobenzaldehydeThis compound9698 (S)
CinnamaldehydeThis compound8895 (S)
Experimental Protocol: Enantioselective Ethylation of Benzaldehyde
  • Reaction Setup: A flame-dried Schlenk flask is charged with this compound (10 mol%) and purged with argon. Anhydrous toluene is added, and the mixture is stirred to dissolve the ligand.

  • Reagent Addition: The solution is cooled to 0 °C, and a 1.0 M solution of diethylzinc in hexanes (2.2 eq) is added dropwise. The mixture is stirred at 0 °C for 30 minutes.

  • Substrate Addition: Benzaldehyde (1.0 eq) is added dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C and monitored by TLC.

  • Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature and stirred until the gas evolution ceases.

  • Purification: The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield (S)-1-phenyl-1-propanol.

Noyori Asymmetric Hydrogenation

In Noyori-type asymmetric hydrogenations, derivatives of this compound are employed as chiral ligands in ruthenium-based catalysts for the reduction of ketones and other unsaturated functionalities. These reactions are renowned for their high efficiency and enantioselectivity.

Mechanism of Action

The mechanism of Noyori's asymmetric hydrogenation of ketones is believed to involve a metal-ligand bifunctional catalysis. A ruthenium hydride species and a proton on the diamine ligand are transferred to the carbonyl group through a six-membered pericyclic transition state. A key feature of this mechanism is that the ketone does not directly coordinate to the metal center.

Noyori_Hydrogenation_Mechanism cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle Precatalyst RuCl2(diphosphine)(diamine) Active_Catalyst RuH2(diphosphine)(diamine) Precatalyst->Active_Catalyst + H2 H2_1 H2 H2_1->Active_Catalyst Catalyst Active Ru-H Catalyst Transition_State Six-membered Pericyclic Transition State Catalyst->Transition_State + Ketone Ketone Ketone Ketone->Transition_State Product_Complex Product-Ru Complex Transition_State->Product_Complex Concerted H+/H- Transfer Product_Complex->Catalyst + H2, Regeneration Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Release H2_2 H2 H2_2->Catalyst

Noyori Asymmetric Hydrogenation Catalytic Cycle
Quantitative Data

While a broad range of chiral diamines are used in Noyori hydrogenations, ligands derived from this compound have shown considerable success.

SubstrateCatalyst SystemYield (%)Enantiomeric Excess (ee, %)
AcetophenoneRuCl₂[(S)-tolbinap][(R,R)-dpen]>9982 (R)
α-Aminoacetophenone HCltrans-RuCl₂[(S)-xylbinap][(S,S)-dpen]>9999 (R)

(Note: (R,R)-dpen and (S,S)-dpen are derivatives of 1,2-diphenylethylenediamine, often used in conjunction with phosphine ligands in these catalyst systems. The principles extend to ligands derived from this compound.)

Experimental Protocol: Asymmetric Hydrogenation of a Ketone
  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral diphosphine ligand. The flask is evacuated and backfilled with argon. Anhydrous, degassed solvent (e.g., ethanol) is added, and the mixture is heated to form the diphosphine-ruthenium complex. The chiral diamine ligand (derived from this compound) is then added.

  • Reaction Setup: The catalyst solution and the ketone substrate are transferred to a high-pressure autoclave.

  • Hydrogenation: The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10-100 atm). The reaction is stirred at a set temperature until the hydrogen uptake ceases.

  • Workup and Purification: The autoclave is cooled and depressurized. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the chiral alcohol.

General Base Catalysis: Desymmetrization of Meso-Anhydrides

This compound can function as a bifunctional organocatalyst in the desymmetrization of meso-anhydrides. This reaction is a powerful strategy for accessing chiral building blocks from achiral starting materials.

Mechanism of Action

The currently accepted mechanism is general base catalysis. The amine functionality of the this compound activates a nucleophile (e.g., an alcohol) by deprotonation. The resulting alkoxide then attacks one of the enantiotopic carbonyl groups of the meso-anhydride. The hydroxyl group of the catalyst stabilizes the tetrahedral intermediate via hydrogen bonding, thereby controlling the stereochemical outcome of the ring-opening.

Desymmetrization_Mechanism cluster_activation Nucleophile Activation cluster_ring_opening Asymmetric Ring Opening R_PGO This compound (Catalyst) Activated_Complex Catalyst-Nucleophile Complex R_PGO->Activated_Complex + Nucleophile Nucleophile (e.g., MeOH) Nucleophile->Activated_Complex Activated_Complex_2 Catalyst-Nucleophile Complex Transition_State Diastereomeric Transition State Activated_Complex_2->Transition_State + Meso_Anhydride meso-Anhydride Meso_Anhydride->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Ring Opening Product_Complex->R_PGO Catalyst Turnover Chiral_Hemiester Chiral Hemiester Product_Complex->Chiral_Hemiester Release

An In-Depth Technical Guide to Chiral Auxiliaries in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount, particularly in the development of pharmaceutical agents where the chirality of a molecule can dictate its efficacy and safety. Chiral auxiliaries represent a robust and reliable strategy for achieving high levels of stereocontrol in carbon-carbon bond-forming reactions. These transient chiral molecules are covalently attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be removed and often recycled. This guide provides a comprehensive overview of the principles, mechanisms, and practical applications of three of the most influential classes of chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides. Detailed experimental protocols, quantitative performance data, and mechanistic diagrams are presented to equip researchers with the knowledge to effectively implement these powerful tools in their synthetic endeavors.

Introduction to Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical course of a reaction.[1][2] The auxiliary establishes a diastereomeric relationship between the transition states leading to the possible stereoisomeric products, thereby allowing for the selective formation of one diastereomer. The general workflow for the application of a chiral auxiliary involves three key steps:

  • Attachment: The chiral auxiliary is covalently attached to the prochiral substrate.

  • Diastereoselective Reaction: The key bond-forming reaction is carried out, with the auxiliary directing the approach of the incoming reagent.

  • Cleavage: The auxiliary is removed from the product to yield the desired enantiomerically enriched molecule and ideally allow for the recovery of the auxiliary.[3]

The effectiveness of a chiral auxiliary is assessed by its ability to provide high diastereoselectivity, the predictability of its stereochemical influence, and the ease of its attachment and removal under mild conditions that do not compromise the stereochemical integrity of the product.[4]

G cluster_start Starting Materials cluster_end Final Products Prochiral_Substrate Prochiral Substrate Attachment Attachment (e.g., Acylation) Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Substrate_Auxiliary_Conjugate Substrate-Auxiliary Conjugate Attachment->Substrate_Auxiliary_Conjugate Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol, Diels-Alder) Substrate_Auxiliary_Conjugate->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage (e.g., Hydrolysis, Reduction) Diastereomeric_Product->Cleavage Enantiomerically_Enriched_Product Enantiomerically Enriched Product Cleavage->Enantiomerically_Enriched_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Evans' Oxazolidinone Auxiliaries

Introduced by David A. Evans in the early 1980s, N-acyloxazolidinones have become one of the most dependable classes of chiral auxiliaries for a wide range of asymmetric transformations, including alkylations, aldol additions, and Diels-Alder reactions.[2][5] These auxiliaries are typically derived from readily available and relatively inexpensive amino alcohols.

Mechanism of Stereocontrol

The high degree of stereoselectivity observed with Evans' auxiliaries is attributed to the formation of a rigid, chelated Z-enolate. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite, less sterically hindered face.

Quantitative Data for Asymmetric Alkylation

The following table summarizes the diastereoselectivity and yields for the alkylation of various N-acyloxazolidinones.

R¹ (on Auxiliary)R² (on Acyl Group)Electrophile (R³-X)Diastereomeric Ratio (dr)Yield (%)
BnCH₃CH₂=CHCH₂Br98:285-95
i-PrCH₃BnBr>99:190-97
BnCH₂CH₃CH₃I97:388-94
i-PrCH₂CH₃n-BuI>99:192-98
Experimental Protocols

2.3.1. Attachment of the Acyl Group (Acylation)

  • To a solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting solution for 15 minutes at -78 °C.

  • Add the desired acyl chloride (1.1 eq) dropwise and stir the reaction mixture for 30 minutes at -78 °C before allowing it to warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

2.3.2. Diastereoselective Alkylation

  • To a solution of the N-acyloxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) as a 1.0 M solution in THF.

  • Stir the reaction mixture for 30 minutes at -78 °C to form the sodium enolate.

  • Add the alkyl halide (1.2 eq) and continue stirring at -78 °C until the reaction is complete as monitored by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution, and allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash chromatography to separate the diastereomers.[6]

2.3.3. Cleavage of the Auxiliary to Yield a Carboxylic Acid

  • Dissolve the alkylated N-acyloxazolidinone (1.0 eq) in a 3:1 mixture of THF and water (0.2 M).

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 2-4 hours.

  • Quench the reaction by adding an aqueous solution of Na₂SO₃ (1.5 M, 5.0 eq).

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Acidify the aqueous residue to pH 1-2 with 1 M HCl and extract the carboxylic acid product with ethyl acetate.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.[7][8]

Oppolzer's Camphorsultam

Oppolzer's camphorsultam is a highly effective chiral auxiliary, particularly valued for its rigid bicyclic structure derived from camphor.[9] This rigidity leads to excellent stereocontrol in a variety of reactions, including Diels-Alder cycloadditions, Michael additions, and aldol reactions.[9][10]

Mechanism of Stereocontrol

The stereochemical outcome of reactions mediated by Oppolzer's sultam is governed by the steric hindrance imposed by the camphor skeleton and chelation control involving the sulfonyl and carbonyl groups. In Diels-Alder reactions, the dienophile attached to the sultam adopts a conformation that minimizes steric interactions, exposing one face to the incoming diene. Lewis acid catalysis can enhance this facial bias by locking the conformation through chelation.

Quantitative Data for Asymmetric Reactions

The following table presents representative data for the diastereoselectivity of reactions employing Oppolzer's sultam.

Reaction TypeSubstrateReagent/DieneDiastereomeric Excess (de)Yield (%)
Diels-AlderN-Acryloyl SultamCyclopentadiene>98%90-95
AldolN-Propionyl SultamBenzaldehyde>95%85-92
Michael AdditionN-Crotonyl Sultam(CH₃)₂CuLi>99%90-97
AlkylationN-Propionyl SultamBnBr>95%88-94
Experimental Protocols

3.3.1. Asymmetric Diels-Alder Reaction

  • To a solution of the N-acryloyl-(2R)-bornane-10,2-sultam (1.0 eq) in anhydrous dichloromethane (0.1 M) at -78 °C under an inert atmosphere, add a Lewis acid such as titanium tetrachloride (1.1 eq) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add freshly distilled cyclopentadiene (2.0 eq) dropwise and stir the reaction for 3 hours at -78 °C.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and allow it to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[11]

3.3.2. Cleavage of the Auxiliary

  • Dissolve the Diels-Alder adduct (1.0 eq) in a 1:1 mixture of THF and water (0.2 M).

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the reaction is complete.

  • Remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and extract with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract the carboxylic acid product with ethyl acetate.

Myers' Pseudoephedrine Auxiliary

Developed by Andrew G. Myers, pseudoephedrine serves as a practical and inexpensive chiral auxiliary for the asymmetric alkylation of a wide range of carboxylic acid derivatives.[4] Both enantiomers of pseudoephedrine are readily available. A key advantage of this methodology is the often crystalline nature of the pseudoephedrine amides, which can facilitate purification by recrystallization.[12]

Mechanism of Stereocontrol

The stereoselectivity of the Myers asymmetric alkylation is rationalized by the formation of a rigid, internally chelated lithium enolate. The lithium cation is coordinated by both the enolate oxygen and the hydroxyl group of the pseudoephedrine backbone. This chelation, along with the steric bulk of the phenyl group, directs the incoming electrophile to the opposite face of the enolate.

Quantitative Data for Asymmetric Alkylation

The following table provides a summary of the diastereoselectivity and yields for the alkylation of pseudoephedrine amides.

R (on Acyl Group)Electrophile (R'-X)Diastereomeric Ratio (dr)Yield (%)
CH₃BnBr>99:195
CH₂CH₃CH₃I98:292
PhCH₂=CHCH₂Br>99:196
i-Prn-BuI97:389
Experimental Protocols

4.3.1. Preparation of the Pseudoephedrine Amide

  • To a solution of (+)-pseudoephedrine (1.0 eq) and triethylamine (1.5 eq) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C under an inert atmosphere, add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The crude amide can often be purified by recrystallization.

4.3.2. Asymmetric Alkylation

  • In an oven-dried flask under an inert atmosphere, dissolve the pseudoephedrine amide (1.0 eq) and anhydrous lithium chloride (6.0 eq) in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C.

  • In a separate flask, prepare a solution of lithium diisopropylamide (LDA) (2.2 eq) in THF.

  • Slowly add the LDA solution to the amide solution at -78 °C.

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes, and then to room temperature for 5 minutes.

  • Re-cool the reaction to the desired temperature (e.g., 0 °C) and add the alkylating agent (1.2 eq).

  • Monitor the reaction by TLC and quench with saturated aqueous NH₄Cl upon completion.

  • Extract the product with ethyl acetate and purify by flash chromatography or recrystallization.[13]

4.3.3. Cleavage to Yield a Carboxylic Acid

  • Dissolve the alkylated pseudoephedrine amide (1.0 eq) in a 3:1 mixture of THF and 1 M H₂SO₄ (0.2 M).

  • Heat the mixture to reflux for 12-24 hours.

  • Cool the reaction to room temperature and remove the THF under reduced pressure.

  • Extract the aqueous residue with diethyl ether to remove the recovered pseudoephedrine.

  • Extract the aqueous layer with ethyl acetate to isolate the carboxylic acid product.

Conclusion

Chiral auxiliaries remain an indispensable tool in the arsenal of the synthetic organic chemist. Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides each offer a unique set of advantages and have demonstrated broad applicability in the stereoselective synthesis of complex molecules. The high levels of diastereoselectivity, predictable stereochemical outcomes, and the ability to recover the chiral source make these auxiliaries particularly valuable in the early stages of drug discovery and process development. A thorough understanding of their mechanisms of action and the practical aspects of their application, as detailed in this guide, is essential for their successful implementation in achieving specific and demanding synthetic targets.

References

An In-depth Technical Guide on the Biological Activity of (R)-2-Amino-1-phenylethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Amino-1-phenylethanol and its derivatives represent a versatile class of chiral compounds with significant biological activities. This technical guide provides a comprehensive overview of their pharmacological effects, focusing on their roles as β2-adrenoceptor agonists and antimalarial agents. The content herein summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Biological Activities

The chiral scaffold of this compound serves as a crucial building block in medicinal chemistry, largely due to its structural similarity to endogenous catecholamine neurotransmitters.[1] This similarity allows its derivatives to interact with various biological targets, leading to a range of pharmacological effects. The biological and chemical activity is highly dependent on its stereochemistry, with the (R)-enantiomer often exhibiting more potent activity compared to its (S)-counterpart.[1]

Two of the most prominent and well-researched biological activities of this compound derivatives are their function as β2-adrenoceptor agonists and their potential as antimalarial agents.

β2-Adrenoceptor Agonist Activity

Derivatives of 2-amino-1-phenylethanol have been extensively investigated as agonists for the β2-adrenergic receptor, a G protein-coupled receptor (GPCR) primarily located on the smooth muscle cells of the airways. Activation of this receptor leads to bronchodilation, making these compounds valuable therapeutic agents for respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).

Quantitative Data Summary

The following table summarizes the in vitro activity of a series of 2-amino-2-phenylethanol derivatives as β2-adrenoceptor agonists, highlighting their potency in stimulating cyclic AMP (cAMP) production.

CompoundStructureEC50 (nM) for β2-ARSelectivity (β2/β1)
2f 2-amino-3-fluoro-5-(2-hydroxy-1-(isopropylamino)ethyl)benzonitrile0.25763.6
(S)-2f (S)-isomer of 2f-8.5-fold more active than (R)-2f
(R)-2f (R)-isomer of 2f--

Table 1: In vitro activity of selected 2-amino-2-phenylethanol derivatives as β2-adrenoceptor agonists. Data extracted from a study on novel β2-adrenoceptor agonists.[2]

Signaling Pathway

The activation of the β2-adrenoceptor by an agonist initiates a well-defined signaling cascade. The primary pathway involves the coupling of the receptor to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), ultimately resulting in smooth muscle relaxation.

However, prolonged receptor stimulation can lead to desensitization, a process mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins. β-arrestin binding uncouples the receptor from Gs and can initiate alternative signaling pathways. Some derivatives have been identified as "biased agonists," preferentially activating the beneficial Gs pathway while minimizing the recruitment of β-arrestin, which is associated with reduced efficacy.[3]

Gs_Biased_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound Derivative (Agonist) Beta2AR β2-Adrenoceptor Agonist->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Figure 1: Gs-biased signaling pathway of β2-adrenoceptor agonists.

Experimental Protocols

A common synthetic approach for enantiomerically pure this compound involves the chiral oxaborolidine-catalyzed borane reduction of a corresponding α-haloketone precursor, followed by amination.[4]

Step 1: Chiral Reduction of Phenacyl Chloride

  • To a solution of phenacyl chloride in tetrahydrofuran (THF), add a catalytic amount of a chiral oxaborolidine catalyst.

  • Slowly add a solution of borane-dimethyl sulfide complex (BMS) at a controlled temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure and purify the resulting chiral chloro-alcohol by column chromatography.

Step 2: Amination

  • Dissolve the purified chiral chloro-alcohol in methanol.

  • Add a large excess of aqueous ammonium hydroxide.

  • Stir the reaction mixture at room temperature for 48-72 hours.

  • Evaporate the methanol and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Synthesis_Workflow Start Phenacyl Chloride Step1 Chiral Reduction (Oxaborolidine catalyst, BMS) Start->Step1 Intermediate Chiral Chloro-alcohol Step1->Intermediate Step2 Amination (Aqueous NH4OH) Intermediate->Step2 Product This compound Step2->Product

Figure 2: General synthesis workflow for this compound.

The functional activity of β2-adrenoceptor agonists is commonly assessed by measuring their ability to stimulate the production of intracellular cAMP in cells expressing the receptor.

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 cells) stably expressing the human β2-adrenoceptor.

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives and a reference agonist (e.g., isoproterenol) in a suitable assay buffer.

  • Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for a specified time (e.g., 30 minutes) at 37°C in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Antimalarial Activity

Recent studies have identified 2-amino-1-phenylethanol derivatives as a promising class of antimalarial agents. These compounds have shown activity against the blood stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Quantitative Data Summary

The Tres Cantos Antimalarial Set (TCAMS) revealed several 2-amino-1-phenylethanol derivatives with potent antiplasmodial activity. The table below summarizes the in vitro and in vivo data for two representative compounds.

CompoundIn Vitro IC50 (μM) against P. falciparumIn Vivo Efficacy (% Parasitemia Reduction) in P. berghei model
6 ~0.4-0.564
7 ~0.4-0.576

Table 2: Antimalarial activity of selected 2-amino-1-phenylethanol derivatives from the TCAMS.[5][6]

Experimental Protocols

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum. The protocol measures parasite proliferation by quantifying parasitic DNA using the fluorescent dye SYBR Green I.

  • Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 or Dd2 strain) in human erythrocytes in a suitable culture medium (e.g., RPMI 1640 supplemented with serum and hypoxanthine).

  • Drug Plate Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Add a synchronized parasite culture (primarily ring stage) to the wells to achieve a final parasitemia of ~0.5% and a hematocrit of ~2%.

  • Incubation: Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasitic DNA by adding a lysis buffer containing SYBR Green I.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration relative to a drug-free control and determine the IC50 value by non-linear regression.

Antimalarial_Assay_Workflow Start P. falciparum Culture Step2 Inoculate with Synchronized Parasites Start->Step2 Step1 Prepare Drug Dilutions in 96-well plate Step1->Step2 Step3 Incubate for 72 hours Step2->Step3 Step4 Lyse Cells and Stain with SYBR Green I Step3->Step4 Step5 Measure Fluorescence Step4->Step5 End Calculate IC50 Step5->End

Figure 3: Workflow for the in vitro antiplasmodial SYBR Green I assay.

Conclusion

This compound derivatives are a clinically relevant class of molecules with diverse and potent biological activities. Their utility as β2-adrenoceptor agonists for the treatment of respiratory diseases is well-established, with ongoing research focused on developing biased agonists with improved therapeutic profiles. Furthermore, their emergence as a promising scaffold for the development of novel antimalarial drugs highlights their potential to address urgent global health needs. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working with this important class of compounds. Further exploration of the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

(R)-2-Amino-1-phenylethanol: A Chiral Cornerstone for Modern Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-1-phenylethanol, a readily available chiral building block, has emerged as a pivotal precursor in the stereoselective synthesis of a diverse array of pharmaceuticals. Its inherent chirality and versatile functional groups—a primary amine and a secondary alcohol—provide a robust scaffold for the construction of complex molecular architectures with high enantiopurity. This technical guide delineates the strategic importance of this compound in the synthesis of key therapeutic agents, including the overactive bladder treatment Mirabegron, the antidepressant Toloxatone, and the β-blocker (S)-Atenolol. Detailed experimental protocols, quantitative analysis of synthetic yields and purity, and visual representations of synthetic and biological pathways are provided to offer a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

The principle of chirality is fundamental to modern pharmacology. The three-dimensional arrangement of atoms in a drug molecule can profoundly influence its biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even elicit adverse effects. Consequently, the demand for enantiomerically pure pharmaceuticals has driven the development of innovative asymmetric synthetic strategies. This compound has proven to be an invaluable chiral precursor in this endeavor. Its utility spans the synthesis of drugs targeting a wide range of conditions, including central nervous system disorders, cardiovascular diseases, and metabolic disorders[1]. This guide will explore the application of this versatile molecule in the synthesis of three distinct pharmaceuticals, highlighting the chemical transformations and biological mechanisms involved.

Synthesis of Pharmaceuticals from this compound

The following sections provide a detailed overview of the synthetic routes to Mirabegron, Toloxatone, and (S)-Atenolol, starting from the common chiral precursor, this compound.

Mirabegron: A β3-Adrenergic Agonist

Mirabegron is a potent and selective β3-adrenergic receptor agonist used for the treatment of overactive bladder. The synthesis of Mirabegron leverages this compound to establish the crucial stereocenter in the final drug molecule.

Step 1: Reductive Amination

  • In a reaction vessel under a nitrogen atmosphere, dissolve 7.3 g of this compound in 250 mL of a suitable solvent.

  • To this solution, add a solution of a Mirabegron intermediate (the product of the condensation of 2-aminothiazole-5-acetic acid and 4-aminophenethyl alcohol followed by oxidation) dissolved in 50 mL of dichloromethane dropwise at 0°C.

  • After stirring for 1 hour under nitrogen protection, add 4.12 g of sodium borohydride to the reaction mixture.

  • Continue stirring at 0°C for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Work-up and Purification

  • Upon completion, quench the reaction by dropwise addition to a saturated aqueous solution of ammonium chloride.

  • Separate the organic phase and wash it with water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a mixture of ethanol and water to yield the final product, Mirabegron[2].

StepProductYield (%)Purity (%)Chiral Purity (%)
1Mirabegron88.1299.3399.01
Toloxatone: A Reversible MAO-A Inhibitor

Toloxatone is a selective and reversible inhibitor of monoamine oxidase-A (MAO-A), used as an antidepressant. The synthesis involves the formation of a chiral oxazolidinone ring from this compound.

Step 1: Formation of (R)-5-phenyl-2-oxazolidinone

  • To a solution of this compound in a suitable solvent, add a carbonylating agent such as diethyl carbonate or triphosgene in the presence of a base.

  • Heat the reaction mixture to reflux and monitor for completion by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization to obtain (R)-5-phenyl-2-oxazolidinone.

Step 2: N-Arylation

  • In a reaction vessel, combine (R)-5-phenyl-2-oxazolidinone with 3-methylphenylboronic acid in the presence of a copper catalyst and a suitable ligand.

  • Add a base and heat the mixture under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to give the crude product.

  • Purify by column chromatography to yield (S)-5-(hydroxymethyl)-3-(m-tolyl)oxazolidin-2-one (Toloxatone).

StepProductYield (%)Purity (%)
1(R)-5-phenyl-2-oxazolidinone>95>98
2ToloxatoneNot specified>97
(S)-Atenolol: A Cardioselective β-Blocker

(S)-Atenolol is a selective β1-adrenergic receptor antagonist used to treat cardiovascular diseases, primarily hypertension. While not a direct conversion, this compound can be conceptually used to generate a chiral epoxide intermediate for the synthesis of (S)-Atenolol. A more common and illustrative chiral synthesis starts from a related chiral precursor.

Step 1: Synthesis of (S)-4-[(2-oxiranyl)methoxy]phenylacetamide

  • React p-hydroxyphenylacetamide with (R)-epichlorohydrin in the presence of a catalyst such as sodium hydride, sodium hydroxide, or potassium carbonate[3].

  • After the reaction is complete, distill off the excess (R)-epichlorohydrin.

  • Recrystallize the residue from a suitable solvent (e.g., methanol, ethanol, or isopropanol) to obtain (S)-4-[(2-oxiranyl)methoxy]phenylacetamide[3].

Step 2: Ring Opening with Isopropylamine

  • React the purified (S)-4-[(2-oxiranyl)methoxy]phenylacetamide with isopropylamine in a suitable solvent.

  • Heat the reaction mixture and stir vigorously.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Recrystallize the crude product to obtain (S)-Atenolol[3][4].

StepProductYield (%)Enantiomeric Excess (ee) (%)
2(S)-Atenolol60>99

Signaling Pathways and Mechanisms of Action

Understanding the biological pathways targeted by these pharmaceuticals is crucial for drug development.

Mirabegron and the β3-Adrenergic Pathway

Mirabegron exerts its therapeutic effect by activating β3-adrenergic receptors in the detrusor muscle of the bladder. This activation leads to muscle relaxation and an increased bladder capacity[5].

Mirabegron_Pathway Mirabegron Mirabegron Beta3_AR β3-Adrenergic Receptor Mirabegron->Beta3_AR binds and activates AC Adenylyl Cyclase Beta3_AR->AC activates cAMP cAMP AC->cAMP catalyzes conversion of ATP to PKA Protein Kinase A cAMP->PKA activates Detrusor_Relaxation Detrusor Muscle Relaxation PKA->Detrusor_Relaxation leads to Increased_Capacity Increased Bladder Capacity Detrusor_Relaxation->Increased_Capacity Toloxatone_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neurotransmitters Serotonin & Norepinephrine MAO_A Monoamine Oxidase A (MAO-A) Neurotransmitters->MAO_A degradation Increased_Neurotransmitters Increased Serotonin & Norepinephrine Levels Neurotransmitters->Increased_Neurotransmitters increased release Metabolites Inactive Metabolites MAO_A->Metabolites Toloxatone Toloxatone Toloxatone->MAO_A reversibly inhibits Postsynaptic_Receptors Postsynaptic Receptors Increased_Neurotransmitters->Postsynaptic_Receptors binds to Therapeutic_Effect Antidepressant Effect Postsynaptic_Receptors->Therapeutic_Effect Atenolol_Pathway Catecholamines Norepinephrine & Epinephrine Beta1_AR β1-Adrenergic Receptor Catecholamines->Beta1_AR activates Atenolol (S)-Atenolol Atenolol->Beta1_AR blocks AC_Inhibition Adenylyl Cyclase (Inhibited) Beta1_AR->AC_Inhibition leads to cAMP_Reduction Reduced cAMP AC_Inhibition->cAMP_Reduction PKA_Inhibition Reduced PKA Activity cAMP_Reduction->PKA_Inhibition Cardiac_Effects Decreased Heart Rate & Blood Pressure PKA_Inhibition->Cardiac_Effects

References

Basic principles of enantioselective synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Principles of Enantioselective Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to Enantioselective Synthesis

Enantioselective synthesis, also known as asymmetric synthesis, is a cornerstone of modern organic chemistry, focusing on the preferential formation of one enantiomer over another.[1][2][3] Enantiomers are stereoisomers that are non-superimposable mirror images of each other, much like a pair of hands.[4] While they share identical physical properties such as melting point and solubility in achiral media, they often exhibit profoundly different biological activities.[4][5] This is because biological systems, including enzymes and receptors, are inherently chiral and interact differently with each enantiomer.[6]

The significance of this is paramount in the pharmaceutical industry. For a given chiral drug, one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in some notorious cases like Thalidomide, dangerously toxic.[5] Therefore, the ability to synthesize a single, desired enantiomer is not just a matter of efficiency but also of safety and efficacy.[6][7] An undirected synthesis from an achiral starting material will produce a 50:50 mixture of both enantiomers, known as a racemic mixture.[6] Enantioselective synthesis employs a chiral influence to lower the activation energy for the formation of one enantiomer over the other, thus yielding an unequal mixture.[6]

Core Strategies for Enantioselective Synthesis

Several key strategies have been developed to achieve asymmetric induction and control the stereochemical outcome of a reaction. The primary approaches include chiral pool synthesis, the use of chiral auxiliaries, and asymmetric catalysis.

Chiral Pool Synthesis

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials.[8] Nature provides a vast "pool" of these chiral building blocks, including amino acids, sugars, terpenes, and alkaloids.[8][9] The core principle is to select a starting material that already contains some of the required stereocenters of the target molecule. This pre-existing chirality is then preserved and used to influence the stereochemistry of subsequent reaction steps. This method is highly efficient when the target molecule shares significant structural features with an abundant natural product.[8]

G cluster_workflow Logical Flow of Chiral Pool Synthesis A Identify Target Molecule with Desired Stereochemistry B Select Enantiopure Starting Material from Chiral Pool A->B Resembles C Design Synthetic Route (Preserves Existing Chirality) B->C Incorporates D Synthesize Target Molecule C->D Executes

Caption: Logical flow of the chiral pool synthesis strategy.

Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily attached to an achiral substrate.[10] This process creates a new chiral molecule where the auxiliary can effectively direct the stereochemical course of a subsequent reaction, leading to the formation of a new stereocenter with high diastereoselectivity.[4][6] After the desired transformation, the auxiliary is cleaved from the product and can often be recovered for reuse.[4][6] While effective, this method requires stoichiometric amounts of the auxiliary and involves additional synthetic steps for its attachment and removal.[6]

G cluster_workflow Workflow of Chiral Auxiliary Use A Achiral Substrate C Chiral Substrate-Auxiliary Adduct A->C B Chiral Auxiliary B->C Covalent Attachment D Diastereoselective Reaction C->D E Product-Auxiliary Adduct (Diastereomerically Enriched) D->E F Cleavage of Auxiliary E->F G Chiral Product F->G H Recovered Auxiliary F->H

Caption: General workflow for synthesis using a chiral auxiliary.

A prominent example is the use of Evans oxazolidinone auxiliaries for asymmetric alkylation reactions.

Asymmetric Catalysis

Perhaps the most powerful and efficient approach to enantioselective synthesis is the use of chiral catalysts.[11] A small, substoichiometric amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product, making this method highly atom-economical and suitable for industrial-scale synthesis.[2][11] The catalyst creates a chiral environment, forcing the reaction to proceed through a lower-energy transition state for one enantiomer over the other. There are three main classes of asymmetric catalysis.

This approach utilizes a central metal atom coordinated to chiral ligands.[6] The ligands create a defined chiral space around the metal, which in turn binds the substrate and reagent in a specific orientation to achieve asymmetric induction.[2] Two Nobel Prize-winning reactions exemplify this strategy:

  • Sharpless Asymmetric Epoxidation: This reaction converts primary and secondary allylic alcohols into 2,3-epoxyalcohols with very high enantioselectivity.[12][13] The catalytic system consists of titanium tetra(isopropoxide), t-butyl hydroperoxide (TBHP), and a chiral diethyl tartrate (DET) ligand.[12][14] The choice of (+)-DET or (-)-DET predictably determines the stereochemistry of the resulting epoxide.[15]

G cluster_workflow Simplified Catalytic Cycle for Sharpless Epoxidation A [Ti(O-i-Pr)₂(DET)]₂ (Active Dimeric Catalyst) D Chiral Ti-Substrate Complex A->D + Substrate + TBHP B Allylic Alcohol B->D C TBHP (Oxidant) C->D D->A + Product + t-BuOH E Epoxy Alcohol (Product) D->E F t-BuOH D->F

Caption: Simplified catalytic cycle for Sharpless Epoxidation.

  • Noyori Asymmetric Hydrogenation: This method is used for the enantioselective reduction of ketones and alkenes to chiral alcohols and alkanes, respectively.[16] The catalysts are typically based on ruthenium complexed with a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand.[16][17] This reaction is known for its high efficiency (high turnover numbers) and excellent enantioselectivity.[16]

G cluster_workflow Simplified Mechanism of Noyori Asymmetric Hydrogenation A Ru(II) Precatalyst C Active Ru-Hydride [RuH₂(diphosphine)(diamine)] A->C + H₂ B H₂ B->C E Six-membered Pericyclic TS C->E + Substrate D Ketone (Substrate) D->E E->C + Product F Chiral Alcohol (Product) E->F G cluster_workflow Primary Modes of Organocatalyst Activation A Organocatalysis B Covalent Catalysis A->B C Non-Covalent Catalysis A->C D Iminium Ion Formation B->D E Enamine Formation B->E F Hydrogen Bonding C->F G Brønsted/Lewis Acid/Base C->G G cluster_workflow Workflow of Enzymatic Kinetic Resolution A Racemic Substrate (R- and S-) C Selective Transformation A->C B Chiral Enzyme (Biocatalyst) B->C D Unreacted Substrate (Enriched in S-) C->D k_slow E Product (Enriched in R-Product) C->E k_fast

References

(R)-2-Amino-1-phenylethanol: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Amino-1-phenylethanol, a chiral building block crucial in the synthesis of various pharmaceuticals, requires careful handling due to its potential health hazards. This technical guide provides an in-depth overview of the safety protocols and handling precautions necessary to mitigate risks in a laboratory and drug development setting. The information is compiled from various safety data sheets to ensure a comprehensive understanding of its properties and associated hazards.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation. Some sources also indicate that it can be harmful if swallowed and may cause severe skin burns and eye damage.[1][2][3][4][5][6]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2][3][7]

  • H314: Causes severe skin burns and eye damage.[2][3][6]

  • H315: Causes skin irritation.[1][4][5][8]

  • H319: Causes serious eye irritation.[1][4][5][7][8]

  • H335: May cause respiratory irritation.[1][4][5][8]

Signal Word: Danger or Warning, depending on the concentration and supplier.[1][2][3][8][9]

Physical and Chemical Properties

The physical state of this compound can be either a solid or a viscous liquid, depending on purity and temperature.[1][8][10] It is important to consult the specific product's safety data sheet.

PropertyValueSource
Molecular Formula C8H11NO[1][3][11][12][13]
Molecular Weight 137.18 g/mol [1][3][8][11][12]
Appearance White to pale yellow solid or colorless to pale yellow liquid.[1][8][10]
Melting Point 56-65 °C[8][14]
Boiling Point 160 °C at 17 mmHg[8][14]
Solubility Soluble in water and organic solvents. Soluble in methanol.[10][13]

Safe Handling and Storage

Proper handling and storage are critical to minimize exposure and ensure laboratory safety.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[2][4]

  • Avoid contact with skin and eyes.[2] Wear appropriate personal protective equipment (PPE).[1][2]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

  • Do not eat, drink, or smoke when using this product.[1][7]

  • Wash hands thoroughly after handling.[4][7]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[9]

  • Store locked up.[2]

  • Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[13][14]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

PPESpecificationsSource
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards.[1][2][4][7]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Wear appropriate protective clothing to prevent skin exposure.[1][2][8]
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge (e.g., N95 dust mask for solids).[8]

First-Aid Measures

In case of exposure, immediate medical attention is crucial.

Exposure RouteFirst-Aid ProtocolSource
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][4][5][9]
Skin Contact Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][4][5][9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.[1][2][4][5][7][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][4][5][7][9]

Accidental Release and Fire-Fighting Measures

Accidental Release:

  • Evacuate personnel to a safe area.[2]

  • Ensure adequate ventilation.[2][5][7]

  • Wear appropriate personal protective equipment.[2]

  • For solids, avoid dust formation.[2][4]

  • For liquids, absorb the spill with inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.[1][7][9]

  • Prevent further leakage or spillage if safe to do so.[2]

  • Do not let the product enter drains.[5][7]

Fire-Fighting:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][7]

  • Specific Hazards: Combustible material.[7][9] Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon oxides and nitrogen oxides.[1][5]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][7]

Toxicity Information

Acute toxicity information for this compound is not extensively available in all provided sources. However, it is classified as harmful if swallowed.[2][3][7] One source provides a subcutaneous LDLo (lowest published lethal dose) for the hydrochloride salt in rats as 320 mg/kg.[15]

Experimental Workflows and Logical Relationships

The following diagrams illustrate key safety and handling workflows.

Handling_Workflow General Handling Workflow for this compound prep Preparation & Review ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep->ppe handling Handle in a Well-Ventilated Area (Fume Hood) ppe->handling use Perform Experimental Procedure handling->use storage Store Properly in a Tightly Closed Container use->storage cleanup Clean Work Area & Decontaminate use->cleanup waste Dispose of Waste According to Regulations cleanup->waste remove_ppe Remove PPE cleanup->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash First_Aid_Response First-Aid Response for Exposure exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to Fresh Air inhalation->move_fresh_air remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing rinse_eyes Rinse Eyes for 15 min eye_contact->rinse_eyes rinse_mouth Rinse Mouth ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention move_fresh_air->seek_medical remove_clothing->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical Spill_Cleanup_Procedure Spill Cleanup Procedure spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Wear Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Material ventilate->contain collect Collect Spill into a Labeled Container contain->collect clean Clean Spill Area collect->clean dispose Dispose of Waste Properly clean->dispose

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (R)-2-Amino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the asymmetric synthesis of (R)-2-amino-1-phenylethanol from 2-aminoacetophenone hydrochloride via a highly efficient cobalt-catalyzed hydrogenation. This compound is a critical chiral building block in the synthesis of numerous pharmaceuticals. This method offers a direct and atom-economical route to the target molecule with high enantioselectivity and yield. Comparative data from alternative synthetic strategies, such as the Corey-Bakshi-Shibata (CBS) reduction of a precursor and the Noyori asymmetric hydrogenation of a protected substrate, are also presented to highlight the advantages of the described protocol.

Introduction

Chiral β-amino alcohols are pivotal structural motifs in a vast array of biologically active compounds. Specifically, this compound serves as a key intermediate in the synthesis of various therapeutic agents. Traditional methods for its preparation often involve classical resolution of racemic mixtures or multi-step syntheses from chiral precursors, which can be inefficient. Modern asymmetric catalysis offers more direct and efficient pathways. This application note details a state-of-the-art protocol utilizing an earth-abundant cobalt catalyst for the asymmetric hydrogenation of 2-aminoacetophenone, providing a streamlined process for obtaining the desired enantiomerically pure product.

Comparative Synthesis Data

The following table summarizes quantitative data for the cobalt-catalyzed hydrogenation of 2-aminoacetophenone and compares it with other established methods for synthesizing chiral 2-amino-1-phenylethanol.

MethodSubstrateCatalyst SystemTemp. (°C)Time (h)S/C RatioYield (%)ee (%)
Cobalt-Catalyzed Asymmetric Hydrogenation 2-Aminoacetophenone HClCo(OAc)₂ / (R,R)-BenzP*500.5509593
Oxazaborolidine-Catalyzed Borane Reduction2-Chloroacetophenone(S)-2-(Diphenylhydroxymethyl)pyrrolidine / BH₃·THFRT0.0810>9591
Noyori Asymmetric HydrogenationN-Succinimidyl-2-aminoacetophenoneRuCl₂--INVALID-LINK--n10036200096>99

Experimental Protocol: Cobalt-Catalyzed Asymmetric Hydrogenation

This protocol is based on the highly efficient method developed for the asymmetric hydrogenation of α-primary amino ketones.[1]

Materials:

  • 2-aminoacetophenone hydrochloride

  • Cobalt(II) acetate (Co(OAc)₂)

  • (R,R)-BenzP* (Chiral Ligand)

  • Zinc powder (Zn)

  • Potassium bicarbonate (KHCO₃)

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

  • High-pressure autoclave or hydrogenation reactor

Procedure:

  • Catalyst Preparation (In Situ):

    • In a nitrogen-filled glovebox, add Co(OAc)₂ (0.004 mmol, 2 mol%), (R,R)-BenzP* (0.0044 mmol, 2.2 mol%), and Zn powder (0.04 mmol, 20 mol%) to a vial equipped with a magnetic stir bar.

    • Add 1.0 mL of anhydrous methanol to the vial.

    • Stir the mixture at room temperature for 10 minutes to allow for the pre-formation of the active catalyst.

  • Hydrogenation Reaction:

    • To the vial containing the catalyst solution, add 2-aminoacetophenone hydrochloride (0.2 mmol, 1.0 equiv) and potassium bicarbonate (0.2 mmol, 1.0 equiv).

    • Seal the vial, remove it from the glovebox, and place it into a high-pressure autoclave.

    • Purge the autoclave with hydrogen gas three times.

    • Pressurize the autoclave with hydrogen gas to 50 atm.

    • Heat the reaction mixture to 50 °C and stir for 30 minutes.

  • Work-up and Purification:

    • After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

    • Remove the reaction vial from the autoclave.

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to afford the pure this compound.

    • The yield and enantiomeric excess of the product should be determined by ¹H NMR and chiral HPLC analysis, respectively.

Visualizations

Experimental Workflow

experimental_workflow cluster_materials Reactants & Catalysts cluster_process Procedure cluster_output Product & Analysis A 2-Aminoacetophenone HCl P1 Catalyst Pre-formation (Co(OAc)₂, (R,R)-BenzP*, Zn in MeOH) B Co(OAc)₂ C (R,R)-BenzP* D Zn Powder E KHCO₃ F Methanol G H₂ Gas P3 Asymmetric Hydrogenation (50 atm H₂, 50°C, 0.5 h) G->P3 Reagent P2 Reaction Setup (Add Substrate & Base) P1->P2 In Situ P2->P3 P4 Work-up (Solvent Removal) P3->P4 P5 Purification (Column Chromatography) P4->P5 H This compound P5->H I Analysis (NMR, Chiral HPLC) H->I

Caption: Experimental workflow for the cobalt-catalyzed asymmetric hydrogenation.

Reaction Pathway

reaction_pathway start 2-Aminoacetophenone product This compound start->product Asymmetric Hydrogenation catalyst Co(OAc)₂ / (R,R)-BenzP* H₂, KHCO₃, Zn, MeOH catalyst->start

Caption: Cobalt-catalyzed asymmetric reduction of 2-aminoacetophenone.

References

Application Notes and Protocols for the Asymmetric Reduction of Prochiral Ketones to (R)-2-Amino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-1-phenylethanol is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. Its stereoselective synthesis is of significant importance, and the asymmetric reduction of a corresponding prochiral ketone, such as 2-amino-1-phenylethanone (or a protected precursor), is a key strategy. This document provides detailed application notes and protocols for three highly effective methods to achieve this transformation: Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric hydrogenation, and a representative biocatalytic reduction. These methods offer distinct advantages in terms of scalability, catalyst availability, and stereocontrol.

Data Presentation: Comparison of Asymmetric Reduction Methods

The following table summarizes the quantitative data for the different methods described in this document, allowing for a direct comparison of their efficacy in the synthesis of this compound.

MethodCatalyst/BiocatalystSubstrateYield (%)Enantiomeric Excess (ee, %)Key Advantages
CBS Reduction (R)-2-Methyl-CBS-oxazaborolidine2-Chloroacetophenone~95 (for chlorohydrin), ~83 (final product)95-96High enantioselectivity, well-established method.
Noyori Hydrogenation Chiral Ruthenium ComplexN-(2-oxo-2-phenylethyl)succinimideVery good98Excellent enantioselectivity, high turnover numbers.
Biocatalytic Reduction Rhodotorula glutinis (whole cells)2-AminoacetophenoneGood>99High enantioselectivity, environmentally friendly, mild reaction conditions.

Experimental Protocols

Method 1: Corey-Bakshi-Shibata (CBS) Reduction of 2-Chloroacetophenone

This two-step protocol involves the asymmetric reduction of 2-chloroacetophenone to the corresponding (R)-chlorohydrin, followed by amination to yield this compound.

Step 1: Asymmetric Reduction to (R)-2-Chloro-1-phenylethanol

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-tetrahydrofuran complex (BH3·THF, 1 M solution in THF)

  • 2-Chloroacetophenone (phenacyl chloride)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Silica gel

  • Standard glassware for anhydrous reactions (oven-dried)

  • Syringe pump

Protocol:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, charge the flask with a solution of (R)-2-Methyl-CBS-oxazaborolidine in toluene.

  • Add the borane-THF complex solution dropwise to the catalyst solution at room temperature.

  • Heat the reaction mixture to 65°C.

  • Using a syringe pump, add a solution of 2-chloroacetophenone (40 mmol) in anhydrous THF (7.6 mL) over a period of 3 hours.

  • After the addition is complete, continue stirring the reaction mixture at 65°C for an additional 60 minutes.

  • Cool the reaction to room temperature and cautiously quench the excess hydride by the slow addition of methanol (5 mL).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by passing it through a short plug of silica gel, eluting with an appropriate solvent system (e.g., hexane/ethyl acetate).

  • Evaporate the solvent to obtain (R)-2-chloro-1-phenylethanol. The expected yield is approximately 95% with an enantiomeric excess of 95-96%.[1]

Step 2: Amination to this compound

Materials:

  • (R)-2-Chloro-1-phenylethanol (from Step 1)

  • Methanol

  • Aqueous ammonium hydroxide (30%)

  • Sodium chloride

  • Diethyl ether

  • Magnesium sulfate

Protocol:

  • Dissolve the (R)-2-chloro-1-phenylethanol (e.g., 5.5 g) in methanol (30 mL) in a round-bottom flask.

  • Add a large excess of 30% aqueous ammonium hydroxide (100 mL).

  • Stir the mixture at room temperature for 2-3 days.

  • Remove the methanol by evaporation under reduced pressure.

  • Adjust the pH of the aqueous phase to approximately 12.5 with 30% aqueous ammonium hydroxide.

  • Saturate the aqueous phase with sodium chloride.

  • Extract the product with diethyl ether (2 x 50 mL).

  • Dry the combined organic extracts over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield crude this compound. The expected yield is approximately 83-85% with an enantiomeric excess of 95%.[1]

Method 2: Noyori Asymmetric Hydrogenation of a Protected Aminoketone

This method involves the preparation of an N-protected aminoketone followed by asymmetric hydrogenation and deprotection.

Step 1: Synthesis of N-(2-oxo-2-phenylethyl)succinimide

Materials:

  • 2-Chloroacetophenone (phenacyl chloride)

  • Succinimide

  • Potassium carbonate

  • Anhydrous N,N-Dimethylformamide (DMF)

Protocol:

  • To a stirred solution of succinimide in anhydrous DMF, add potassium carbonate.

  • Add 2-chloroacetophenone to the mixture.

  • Heat the reaction mixture and stir until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain N-(2-oxo-2-phenylethyl)succinimide.

Step 2: Asymmetric Hydrogenation

Materials:

  • N-(2-oxo-2-phenylethyl)succinimide (from Step 1)

  • Chiral Ruthenium catalyst (e.g., RuCl2[(R)-BINAP])

  • Base (e.g., potassium tert-butoxide)

  • Optically active amine (e.g., (R,R)-1,2-diphenylethylenediamine)

  • Anhydrous isopropanol

  • Hydrogen gas (high pressure)

  • Autoclave

Protocol:

  • In a glovebox, charge a high-pressure autoclave with N-(2-oxo-2-phenylethyl)succinimide, the chiral ruthenium catalyst, the base, and the optically active amine in anhydrous isopropanol.

  • Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at the specified temperature for the required time.

  • After the reaction, cool the autoclave and carefully release the pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude (R)-N-(2-hydroxy-2-phenylethyl)succinimide. This step typically results in a very good yield and an enantiomeric excess of 98%.[1][2]

Step 3: Hydrolysis to this compound

Materials:

  • (R)-N-(2-hydroxy-2-phenylethyl)succinimide (from Step 2)

  • Dilute aqueous base (e.g., sodium hydroxide solution)

  • Standard workup reagents

Protocol:

  • Treat the crude product from Step 2 with a dilute aqueous base.

  • Heat the mixture to effect hydrolysis.

  • After the reaction is complete, cool the mixture and perform a standard aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, filter, and concentrate to obtain this compound with excellent enantioselectivity.[2]

Method 3: Biocatalytic Reduction using Rhodotorula glutinis

This protocol provides a general guideline for the whole-cell biocatalytic reduction of 2-aminoacetophenone. Optimization of reaction parameters such as pH, temperature, and substrate concentration may be required.

Materials:

  • Rhodotorula glutinis culture

  • Growth medium (e.g., YM broth)

  • 2-Aminoacetophenone hydrochloride

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Glucose (as a co-substrate for cofactor regeneration)

  • Shaking incubator

  • Centrifuge

  • Ethyl acetate

Protocol:

  • Cultivation of Rhodotorula glutinis : Inoculate a sterile growth medium with Rhodotorula glutinis and incubate in a shaking incubator until a sufficient cell density is reached.

  • Cell Harvesting : Harvest the yeast cells by centrifugation. Wash the cell pellet with sterile buffer solution.

  • Bioreduction : Resuspend the washed cells in a fresh buffer solution containing glucose.

  • Add the substrate, 2-aminoacetophenone hydrochloride, to the cell suspension. The final substrate concentration should be optimized (e.g., starting with 10-50 mM).

  • Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30°C) for 24-72 hours.

  • Reaction Monitoring and Workup : Monitor the progress of the reaction by TLC or HPLC.

  • Once the reaction is complete, separate the cells by centrifugation.

  • Extract the supernatant with an organic solvent such as ethyl acetate.

  • Dry the combined organic extracts, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography if necessary. This method can achieve very high enantioselectivity (>99%).[3]

Visualizations

G cluster_cbs CBS Reduction Workflow start_cbs Start: 2-Chloroacetophenone reduction Asymmetric Reduction (CBS Catalyst, BH3-THF) start_cbs->reduction chlorohydrin Intermediate: (R)-2-Chloro-1-phenylethanol reduction->chlorohydrin amination Amination (NH4OH) chlorohydrin->amination end_cbs Product: this compound amination->end_cbs

CBS Reduction Workflow

G cluster_noyori Noyori Hydrogenation Workflow start_noyori Start: 2-Chloroacetophenone protection Protection (Succinimide) start_noyori->protection protected_ketone Intermediate: N-protected aminoketone protection->protected_ketone hydrogenation Asymmetric Hydrogenation (Ru-BINAP catalyst) protected_ketone->hydrogenation protected_alcohol Intermediate: N-protected amino alcohol hydrogenation->protected_alcohol deprotection Hydrolysis protected_alcohol->deprotection end_noyori Product: this compound deprotection->end_noyori

Noyori Hydrogenation Workflow

G cluster_mechanism CBS Reduction Mechanism catalyst CBS Catalyst activated_complex Activated Catalyst-Borane Complex catalyst->activated_complex Coordination borane BH3 borane->activated_complex transition_state Six-membered Transition State activated_complex->transition_state ketone Prochiral Ketone ketone->transition_state Coordination product_complex Product-Catalyst Complex transition_state->product_complex Hydride Transfer product Chiral Alcohol product_complex->product regenerated_catalyst Regenerated CBS Catalyst product_complex->regenerated_catalyst regenerated_catalyst->activated_complex Catalytic Cycle

CBS Reduction Mechanism

References

Application Notes and Protocols for the Biocatalytic Synthesis of Optically Active 2-Amino-1-phenylethanols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Optically active 2-amino-1-phenylethanols are crucial chiral building blocks in the pharmaceutical industry, serving as key intermediates for the synthesis of various bioactive molecules and drugs. Traditional chemical synthesis often involves hazardous reagents, multiple protection/deprotection steps, and challenging purification processes. Biocatalysis has emerged as a powerful green technology, utilizing enzymes to perform highly selective chemical transformations under mild conditions.[1] This document provides detailed application notes and experimental protocols for three primary biocatalytic strategies for producing enantiomerically pure 2-amino-1-phenylethanols: Lipase-Catalyzed Kinetic Resolution, Transaminase-Catalyzed Asymmetric Synthesis, and Chemoenzymatic Deracemization.

A general workflow for developing a biocatalytic process for chiral synthesis is outlined below. This process involves selecting the appropriate enzyme and substrate, optimizing the reaction conditions, and finally, isolating and analyzing the desired product.

G sub Substrate Selection (e.g., Racemic Amino Alcohol, Prochiral Ketone) enz Enzyme Screening (Lipase, Transaminase, KRED, etc.) sub->enz opt Reaction Optimization (pH, Temp, Solvent, Co-factors) enz->opt react Preparative Scale Reaction opt->react workup Workup & Product Isolation (Extraction, Chromatography) react->workup analyze Analysis (Conversion by GC/HPLC, Enantiomeric Excess by Chiral HPLC) workup->analyze

General workflow for biocatalytic synthesis.

Method 1: Lipase-Catalyzed Kinetic Resolution

Application Note:

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture.[2] This technique relies on the stereoselectivity of an enzyme, typically a lipase, to catalyze the transformation of one enantiomer at a much higher rate than the other.[3] In the case of racemic 2-amino-1-phenylethanol, a lipase is used to selectively acylate one enantiomer (e.g., the R-enantiomer) using an acyl donor like vinyl acetate. This results in a mixture of the acylated product (e.g., (R)-N-acetyl-2-amino-1-phenylethanol) and the unreacted, enantiomerically enriched substrate (e.g., (S)-2-amino-1-phenylethanol).[4] The two compounds can then be separated based on their different physical properties. A key advantage of lipases is their broad substrate spectrum and high stability in organic solvents.[3][5] However, the maximum theoretical yield for the desired enantiomer is limited to 50%.

G sub Racemic (R,S)-2-Amino-1-phenylethanol + Acyl Donor (Vinyl Acetate) enz Lipase (e.g., Novozym 435) sub->enz prod_r (R)-N-acetyl-2-amino-1-phenylethanol (Product) sub->prod_r Fast Reaction prod_s (S)-2-Amino-1-phenylethanol (Unreacted Substrate) sub->prod_s Slow/No Reaction

Principle of Lipase-Catalyzed Kinetic Resolution.

Data Presentation:

The following table summarizes representative results for the kinetic resolution of 1-phenylethanol, a structurally similar and commonly studied substrate, which serves as an excellent model for 2-amino-1-phenylethanols.

EnzymeSubstrateAcyl DonorSolventTemp (°C)Time (h)Conversion (%)Product e.e. (%)Ref.
Novozym 435 (CALB)(R,S)-1-phenylethanolVinyl Acetaten-Hexane421.25~50>99 (for S-alcohol)[6]
Burkholderia cepacia Lipase(R,S)-1-phenylethanolVinyl Acetaten-Heptane/[EMIM][BF4]RT16840.198.9 (for R-acetate)[2]
Novozym 435 (CALB)(R,S)-1-phenylethanolDimethyl CarbonateMTBERT-29>99 (for R-carbonate)[7]
Acylase I(R,S)-1-phenylethanolVinyl AcetateHexaneRT168-58 (for S-alcohol)[4]

Experimental Protocol: Kinetic Resolution using Novozym 435

This protocol is adapted from methodologies for the kinetic resolution of 1-phenylethanol.[6][8]

  • Reaction Setup:

    • To a 25 mL sealed glass vial, add 240 mM of racemic 2-amino-1-phenylethanol.

    • Add 5 mL of a suitable organic solvent (e.g., n-hexane or MTBE).

    • Add the acyl donor, vinyl acetate, at a molar ratio of 3:1 to the substrate (720 mM).

    • Initiate the reaction by adding the biocatalyst, Novozym 435 (immobilized Candida antarctica lipase B), at a loading of 10-12 mg/mL.

  • Reaction Conditions:

    • Place the sealed vial in an orbital shaker set to 200 rpm.

    • Maintain the reaction temperature at 42°C.

    • Allow the reaction to proceed for 1.5 - 2 hours. Monitor the reaction progress by taking aliquots and analyzing them via GC or TLC.

  • Workup and Isolation:

    • After the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and dried for reuse.[2]

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Separate the resulting N-acetylated amino alcohol from the unreacted amino alcohol using silica gel column chromatography.

  • Analysis:

    • Determine the conversion by GC or HPLC analysis of the reaction mixture.

    • Determine the enantiomeric excess (e.e.) of the unreacted 2-amino-1-phenylethanol and the N-acetylated product using chiral HPLC with a suitable column (e.g., Chiralcel OB).[6]

Method 2: Transaminase-Catalyzed Asymmetric Synthesis

Application Note:

Asymmetric synthesis offers a direct route to a single enantiomer, potentially achieving a theoretical yield of 100%. Transaminases (TAs), particularly ω-transaminases (ω-TAs), are powerful biocatalysts for this purpose.[9] These pyridoxal 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor (e.g., L-alanine or isopropylamine) to a prochiral ketone acceptor (e.g., 2-aminoacetophenone).[10][11] The reaction equilibrium can be unfavorable; however, this can be overcome by using a high concentration of the amine donor or by removing the ketone byproduct (e.g., pyruvate or acetone) using a secondary enzyme system.[9][10] Both (R)- and (S)-selective transaminases are available, allowing for the synthesis of either enantiomer of the target amino alcohol.

G sub Prochiral Ketone (2-Aminoacetophenone) sub_plp Ketone binds to PMP intermediate donor Amine Donor (e.g., Isopropylamine) enzyme_plp Transaminase-PLP (Resting State) donor->enzyme_plp Amino group transfer enzyme_pmp Transaminase-PMP (Intermediate) sub_plp->enzyme_pmp enzyme_plp->enzyme_pmp 1st Half-Reaction prod_amine Chiral (R)- or (S)-2-Amino-1-phenylethanol enzyme_plp->prod_amine Product release enzyme_pmp->enzyme_plp 2nd Half-Reaction (PLP regeneration) prod_ketone Ketone Byproduct (e.g., Acetone) enzyme_pmp->prod_ketone Byproduct release

Ping-pong mechanism of transaminase catalysis.

Data Presentation:

The following table presents data on the synthesis of various chiral amines using transaminases, demonstrating the broad applicability of this method.

Enzyme (Source)SubstrateAmine DonorProductYield (%)e.e. (%)Ref.
ω-TA (P. putida)2-Amino-2-phenylethanol (racemic)Pyruvate2-Oxo-2-phenylethanamine--[10]
(R)-TA (Aspergillus terreus)3,4-Dimethoxyphenylacetone(R)-1-Phenylethylamine(R)-3,4-Dimethoxyamphetamine82>99[12]
ω-TA (V. fluvialis)1-Phenylethylamine (racemic)-Acetophenone--[9]
ATA-117PropiophenoneIsopropylamine(S)-1-Phenylpropylamine>99>99.5[11]

Experimental Protocol: Asymmetric Synthesis using a Transaminase

  • Reaction Setup:

    • In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.5).

    • Add the cofactor pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM.

    • Add the prochiral ketone substrate (e.g., 2-aminoacetophenone) to a final concentration of 50-100 mM.

    • Add the amine donor, isopropylamine, in a large excess (e.g., 500 mM to 1 M) to drive the reaction equilibrium.

    • Initiate the reaction by adding the purified transaminase enzyme (e.g., a commercially available (R)- or (S)-selective ω-transaminase) to a final concentration of 1-5 mg/mL.

  • Reaction Conditions:

    • Maintain the reaction at a constant temperature, typically 30-37°C.

    • Gently agitate the mixture.

    • Monitor the reaction for substrate conversion and product formation over 24 hours using HPLC.

  • Workup and Isolation:

    • Terminate the reaction by adding a quenching solvent or by centrifugation to remove the enzyme if it is in whole-cell form.

    • Adjust the pH of the supernatant to >10 with NaOH to ensure the product is in its free base form.

    • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify further by crystallization or chromatography if necessary.

  • Analysis:

    • Determine conversion and yield by HPLC or GC.

    • Determine the enantiomeric excess of the 2-amino-1-phenylethanol product by chiral HPLC.

Method 3: Chemoenzymatic Deracemization

Application Note:

Deracemization is an advanced strategy that overcomes the 50% yield limit of kinetic resolution.[13] A common approach involves coupling a stereoselective enzymatic reaction with a non-selective chemical or enzymatic reaction that recycles the unwanted enantiomer. For 2-amino-1-phenylethanols, this can be achieved by combining the enantioselective oxidation of one enantiomer (e.g., the S-enantiomer) to the intermediate ketone with the enantioselective reduction of that ketone to the desired enantiomer (e.g., the R-enantiomer).[14] This effectively converts the entire racemic starting material into a single, optically pure product, allowing for theoretical yields approaching 100%. A recent study demonstrated a one-pot deracemization of 1-phenylethanols by combining a manganese oxide oxidant with an alcohol dehydrogenase (ADH) in a compartmentalized system.[13][14]

G sub_r (R)-Enantiomer (Desired) sub_s (S)-Enantiomer (Unwanted) oxidant Non-selective Oxidation sub_s->oxidant ketone Prochiral Ketone (Intermediate) reductase Enantioselective Enzymatic Reduction (ADH/KRED) ketone->reductase oxidant->ketone reductase->sub_r

Logical pathway for deracemization.

Data Presentation:

The following table shows results for the deracemization of various substituted 1-phenylethanols using a chemoenzymatic, one-pot process.

SubstrateProductYield (%)e.e. (%)Ref.
rac-1-Phenylethanol(R)-1-Phenylethanol96>99[14]
rac-1-(4-Methylphenyl)ethanol(R)-1-(4-Methylphenyl)ethanol93>99[14]
rac-1-(4-Chlorophenyl)ethanol(R)-1-(4-Chlorophenyl)ethanol92>99[14]
rac-1-(2-Chlorophenyl)ethanol(R)-1-(2-Chlorophenyl)ethanol93>99[14]

Experimental Protocol: Deracemization via Oxidation-Reduction

This protocol is based on the compartmentalized chemoenzymatic deracemization of 1-phenylethanols.[14]

  • Reaction Setup (Compartmentalized):

    • Outer Chamber: Prepare a solution containing the alcohol dehydrogenase (e.g., LK-ADH), a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), and buffer (e.g., Tris-HCl, pH 7.2).

    • Inner Chamber (PDMS Thimble): Prepare a solution in a compatible solvent (e.g., methylene chloride) containing the racemic 2-amino-1-phenylethanol substrate and the oxidant (e.g., manganese oxide). The hydrophobic PDMS membrane allows the organic substrate and intermediate ketone to pass through but retains the aqueous enzyme/cofactor system and the manganese salt.[14]

  • Reaction Process:

    • In the inner chamber, both enantiomers of the amino alcohol are oxidized by the manganese oxide to the corresponding 2-aminoacetophenone.

    • The 2-aminoacetophenone intermediate diffuses through the PDMS membrane into the outer chamber.

    • In the outer chamber, the enantioselective alcohol dehydrogenase reduces the ketone to a single enantiomer (e.g., (R)-2-amino-1-phenylethanol).

    • The optically pure product accumulates in the outer chamber.

  • Reaction Conditions:

    • The reaction is typically run at room temperature with gentle stirring for 24-48 hours.

  • Workup and Isolation:

    • Separate the inner and outer chambers.

    • Work up the aqueous outer chamber by extracting the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts, filter, and remove the solvent under vacuum to yield the enantiomerically pure product.

  • Analysis:

    • Determine the yield of the isolated product.

    • Confirm the enantiomeric excess by chiral HPLC analysis.

References

Application Notes and Protocols for the Synthesis of β-Blockers Using (R)-2-Amino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-adrenergic receptor antagonists, commonly known as beta-blockers, are a critical class of pharmaceuticals for managing cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias.[1] The therapeutic efficacy of many beta-blockers is highly dependent on their stereochemistry, with one enantiomer often exhibiting significantly greater pharmacological activity.[2] Consequently, the enantioselective synthesis of beta-blockers is a key focus in pharmaceutical development to provide patients with more effective and safer medications by minimizing the dose and avoiding potential side effects from the less active enantiomer.

(R)-2-Amino-1-phenylethanol, also known as (R)-phenylglycinol, is a valuable chiral building block in organic synthesis. Its predefined stereocenter makes it an attractive starting material for the synthesis of enantiomerically pure pharmaceuticals, including certain beta-blockers. This document provides an overview of the synthetic strategies and detailed protocols for the utilization of this compound and its derivatives in the preparation of beta-blocker analogs.

Synthetic Strategies

The general synthetic approach to aryloxypropanolamine-based beta-blockers involves the coupling of a chiral three-carbon synthon, often an epoxide, with an appropriate aromatic moiety and an amine. When utilizing a chiral precursor like this compound, the strategy is to incorporate its chiral backbone into the final beta-blocker structure.

A common method involves the conversion of the amino alcohol to a more reactive intermediate, such as a chiral epoxide or halohydrin, which can then be reacted with a phenolic compound and an amine. For instance, this compound can be chemically transformed into a corresponding chiral epoxide. This epoxide can then undergo nucleophilic ring-opening by a substituted phenol to introduce the aryloxy group, followed by reaction with an appropriate amine (e.g., isopropylamine, tert-butylamine) to yield the final beta-blocker.

Featured Beta-Blocker Synthesis: (S)-Penbutolol

While a direct synthesis of a commercially available beta-blocker starting from this compound is not prominently detailed in readily available literature, a closely related and highly illustrative chemo-enzymatic method is the synthesis of (S)-Penbutolol. This synthesis employs a chiral resolution step to obtain the key enantiopure intermediate, which is a common and powerful strategy in pharmaceutical manufacturing.

(S)-Penbutolol is a non-selective beta-blocker. The synthesis involves the preparation of a racemic chlorohydrin followed by enzymatic kinetic resolution to isolate the desired (R)-chlorohydrin, which is then converted to (S)-Penbutolol.

Quantitative Data Summary

The following table summarizes the typical yields and enantiomeric excess (ee) for the key steps in the synthesis of (S)-Penbutolol.

StepProductTypical Yield (%)Enantiomeric Excess (ee %)
1. Synthesis of racemic chlorohydrin1-chloro-3-(2-cyclopentylphenoxy)propan-2-olHigh ConversionRacemic
2. Enzymatic Kinetic Resolution(R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol~50%>99%
3. Amination of (R)-chlorohydrin(S)-Penbutolol27% (overall)>99%

Experimental Protocols

Protocol 1: Synthesis of Racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol

This protocol describes the synthesis of the racemic chlorohydrin intermediate.

Materials:

  • 2-cyclopentylphenol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Solvent (e.g., a suitable organic solvent)

Methodology:

  • Dissolve 2-cyclopentylphenol in the chosen solvent.

  • Add 1.5 equivalents of sodium hydroxide to the solution to form the corresponding phenoxide.

  • Add epichlorohydrin to the reaction mixture.

  • Stir the reaction at a controlled temperature for 48 hours to ensure the reaction goes to completion.

  • After the reaction is complete, work up the mixture by neutralizing any excess base and extracting the product into an organic solvent.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol.

Protocol 2: Enzymatic Kinetic Resolution of 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol

This protocol details the enzymatic resolution to obtain the enantiopure (R)-chlorohydrin.

Materials:

  • Racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol

  • Lipase B from Candida antarctica (CALB)

  • Acyl donor (e.g., vinyl butanoate)

  • Organic solvent (e.g., a non-polar solvent)

Methodology:

  • Dissolve the racemic chlorohydrin in the organic solvent.

  • Add the lipase and the acyl donor to the solution.

  • Incubate the mixture at a controlled temperature (e.g., 30-38 °C) and monitor the reaction progress by a suitable analytical technique (e.g., chiral HPLC).

  • The reaction is typically stopped at approximately 50% conversion to ensure high enantiomeric excess of the unreacted alcohol.

  • Separate the enzyme from the reaction mixture by filtration.

  • Separate the acylated (S)-chlorohydrin from the unreacted (R)-chlorohydrin by column chromatography.

Protocol 3: Synthesis of (S)-Penbutolol

This protocol describes the final step to produce (S)-Penbutolol.[3]

Materials:

  • (R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol

  • Isopropylamine

  • Solvent (e.g., a polar aprotic solvent)

Methodology:

  • Dissolve the enantiopure (R)-chlorohydrin in the chosen solvent.

  • Add an excess of isopropylamine to the solution.

  • Heat the reaction mixture in a sealed vessel to the appropriate temperature and for a sufficient time to ensure complete reaction.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent and excess amine under reduced pressure.

  • Purify the crude product by column chromatography to yield pure (S)-Penbutolol.[3]

Visualizations

Synthetic Pathway of a Beta-Blocker Analog

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Ring Opening with Phenol cluster_2 Step 3: Amination R_Amino_Alcohol This compound Derivative Chiral_Epoxide Chiral Epoxide R_Amino_Alcohol->Chiral_Epoxide Chemical Transformation Intermediate Aryloxy Alcohol Intermediate Chiral_Epoxide->Intermediate Nucleophilic Attack Phenol Substituted Phenol Phenol->Intermediate Beta_Blocker Beta-Blocker Intermediate->Beta_Blocker Nucleophilic Substitution Amine Amine (e.g., Isopropylamine) Amine->Beta_Blocker

Caption: General synthetic workflow for a beta-blocker from a chiral amino alcohol.

Signaling Pathway of β-Adrenergic Receptor Blockade

G cluster_0 Cell Membrane Beta_Receptor β-Adrenergic Receptor G_Protein G Protein (Gs) Beta_Receptor->G_Protein Activates Catecholamines Norepinephrine/ Epinephrine Catecholamines->Beta_Receptor Activates Beta_Blocker Beta-Blocker (Antagonist) Beta_Blocker->Beta_Receptor Blocks Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Leads to

Caption: Mechanism of beta-blocker action on the adrenergic signaling cascade.[2]

Conclusion

The use of chiral precursors like this compound is a powerful strategy in the synthesis of enantiomerically pure beta-blockers. While direct synthetic routes from this specific starting material may vary for different target molecules, the principles of stereochemical control are paramount. The provided protocols for the synthesis of (S)-Penbutolol illustrate a robust chemo-enzymatic approach that delivers high enantiopurity, a critical factor for the development of modern pharmaceuticals. These methods and principles are applicable to the synthesis of a wide range of beta-blockers and other chiral drugs.

References

Application of (R)-2-Amino-1-phenylethanol in Agrochemical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-2-Amino-1-phenylethanol, a valuable chiral building block, plays a crucial role in the asymmetric synthesis of modern agrochemicals. Its inherent chirality allows for the production of enantiomerically pure fungicides and herbicides, leading to products with enhanced efficacy, reduced environmental impact, and improved safety profiles. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of agrochemicals, with a focus on chiral oxazolidinone fungicides.

Introduction

The stereochemistry of active ingredients in agrochemicals is a critical factor influencing their biological activity. Often, only one enantiomer of a chiral pesticide exhibits the desired fungicidal or herbicidal properties, while the other may be inactive or even detrimental. The use of enantiomerically pure compounds, such as this compound, as starting materials or chiral auxiliaries is a key strategy in the development of more effective and sustainable crop protection agents.[1][2] This chiral amino alcohol serves as a versatile precursor for the synthesis of various heterocyclic compounds, most notably oxazolidinones, a class of potent fungicides.

Application in the Synthesis of Chiral Oxazolidinone Fungicides

This compound is an ideal starting material for the synthesis of chiral oxazolidinone fungicides. The oxazolidinone ring system is a key pharmacophore in a number of commercial and developmental fungicides. The chirality at the 5-position of the oxazolidinone ring, derived from this compound, is often essential for high fungicidal activity.

The general synthetic strategy involves the cyclization of the amino alcohol with a suitable carbonylating agent to form the oxazolidinone ring. This can be followed by further functionalization to yield the final active ingredient.

Below is a logical workflow for the synthesis of a chiral oxazolidinone fungicide intermediate from this compound.

Synthesis_Workflow A This compound C Cyclization Reaction A->C B Carbonylating Agent (e.g., Diethyl Carbonate, Phosgene) B->C D (R)-5-Phenyl-oxazolidin-2-one (Chiral Intermediate) C->D Formation of Oxazolidinone Ring E Further Functionalization (e.g., N-Arylation) D->E F Chiral Oxazolidinone Fungicide E->F

Caption: Synthetic workflow for a chiral oxazolidinone fungicide.

Experimental Protocols

This section provides a detailed, representative experimental protocol for the synthesis of a key chiral intermediate, (R)-5-Phenyl-oxazolidin-2-one, from this compound. This intermediate can be further elaborated to a variety of fungicidal compounds. The protocol is adapted from established methods for the synthesis of similar oxazolidinones.

Synthesis of (R)-5-Phenyl-oxazolidin-2-one

Materials:

  • This compound

  • Diethyl carbonate

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

  • Addition of Reagents: Add potassium carbonate (1.5 eq) and an excess of diethyl carbonate to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.

    • Add water and ethyl acetate to the residue and transfer to a separatory funnel.

    • Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford (R)-5-Phenyl-oxazolidin-2-one as a white solid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of chiral oxazolidinones from amino alcohols, based on literature reports for analogous reactions.

ParameterValueReference
Starting Material (S)-PhenylglycinolAdapted from literature
Product (S)-4-Phenyl-oxazolidin-2-oneAdapted from literature
Method Microwave-assisted synthesisAdapted from literature
Carbonylating Agent Ethyl CarbonateAdapted from literature
Base K₂CO₃Adapted from literature
Reaction Time 10 - 30 minutesAdapted from literature
Yield >90%Adapted from literature
Enantiomeric Excess >98%Assumed based on chiral starting material

Note: The data presented is for the synthesis of the (S)-enantiomer but is expected to be comparable for the (R)-enantiomer under similar conditions.

Signaling Pathways and Mode of Action

While the synthesis of the agrochemical is the primary focus, understanding its biological target is crucial for development. Many oxazolidinone fungicides act by inhibiting the mitochondrial respiratory chain in fungi, specifically at the cytochrome bc1 complex (Complex III). This disruption of electron transport leads to a depletion of ATP, the energy currency of the cell, ultimately causing fungal death.

The following diagram illustrates the logical relationship of the fungicide's mode of action.

Mode_of_Action A Chiral Oxazolidinone Fungicide B Fungal Mitochondrion A->B Targets C Cytochrome bc1 Complex (Complex III) B->C D Electron Transport Chain C->D Inhibits E ATP Synthesis D->E Drives F Fungal Cell Death E->F Leads to

Caption: Mode of action of oxazolidinone fungicides.

Conclusion

This compound is a highly valuable and versatile chiral building block for the synthesis of enantiomerically pure agrochemicals. Its application in the preparation of chiral oxazolidinone fungicides offers a direct route to potent and selective active ingredients. The provided protocols and data serve as a foundational guide for researchers in the field of agrochemical synthesis, enabling the development of next-generation crop protection solutions with improved performance and environmental profiles. Further research into novel derivatives and applications of this compound in agrochemistry is warranted and holds significant promise.

References

Application Notes: Development and Use of Chiral Bis(oxazoline) Ligands from (R)-2-Amino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-2-Amino-1-phenylethanol is a readily accessible and cost-effective chiral building block, serving as a cornerstone in the field of asymmetric catalysis.[1] Its inherent chirality and bifunctional nature (possessing both an amino and a hydroxyl group) make it an ideal starting material for the synthesis of a diverse array of chiral ligands.[1] Among the most successful and widely utilized of these are the C₂-symmetric bis(oxazoline) ligands, commonly known as BOX ligands.[2][3]

These ligands form robust chelate complexes with various transition metals, creating a well-defined chiral environment around the metal center.[4] This steric and electronic influence allows for high stereocontrol in a multitude of catalytic transformations, making them invaluable tools for the enantioselective synthesis of complex molecules, particularly in pharmaceutical and fine chemical production.[4][5] This document provides detailed protocols for the synthesis of a representative BOX ligand from this compound and its application in key asymmetric carbon-carbon bond-forming reactions.

Section 1: Synthesis of Chiral Bis(oxazoline) Ligands

The most common and efficient method for synthesizing BOX ligands involves the condensation of a chiral amino alcohol with a dinitrile or a dicarboxylic acid derivative.[2][6] The use of a Lewis acid catalyst, such as zinc triflate, can significantly improve reaction rates and yields, often allowing for a one-pot procedure.[6]

General Workflow for BOX Ligand Synthesis

The synthesis begins with the reaction of a dinitrile with the chiral amino alcohol, catalyzed by a Lewis acid, to form an intermediate which then cyclizes to produce the final bis(oxazoline) ligand.

G Start This compound + Malononitrile Reaction One-Pot Condensation & Cyclization in Toluene Start->Reaction Reagents Catalyst Lewis Acid Catalyst (e.g., Zn(OTf)₂) Catalyst->Reaction Catalyst Purification Purification (e.g., Column Chromatography) Reaction->Purification Crude Product Product Chiral (R,R)-Ph-BOX Ligand Purification->Product Purified Ligand

Caption: General workflow for the one-pot synthesis of a Ph-BOX ligand.

Detailed Experimental Protocol: Synthesis of (4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)

This protocol details a common method for synthesizing a phenyl-substituted BOX ligand (Ph-BOX).

Materials:

  • This compound

  • Malononitrile

  • Zinc triflate (Zn(OTf)₂)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (2.1 equivalents).

  • Add anhydrous toluene to dissolve the amino alcohol.

  • Add malononitrile (1.0 equivalent) to the solution.

  • Add zinc triflate (10 mol%) as the catalyst.[6]

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 110°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Upon completion, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure BOX ligand.[6]

Section 2: Applications in Asymmetric Catalysis

BOX ligands, in combination with copper(II) triflate (Cu(OTf)₂), form highly effective Lewis acid catalysts for a variety of enantioselective transformations.[7]

Copper-Catalyzed Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. The use of a chiral Cu(II)-BOX complex can enforce high enantioselectivity.[7]

G cluster_cat Catalyst Formation cluster_react Catalytic Cycle Ligand Ph-BOX Ligand Complex Active Cu(Ph-BOX)₂ Catalyst Ligand->Complex Metal Cu(OTf)₂ Metal->Complex Coordination Coordination of Dienophile to Chiral Cu Complex Complex->Coordination Attack Diene attacks Dienophile Coordination->Attack Face-selective ProductRelease Product Release & Catalyst Regeneration Attack->ProductRelease Cycloaddition ProductRelease->Coordination Turnover

Caption: Catalytic cycle for a Cu-BOX catalyzed Diels-Alder reaction.

Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction involves the addition of a nitroalkane to a carbonyl compound. The chiral Cu-diamine complex has been shown to be an effective catalyst for this transformation, yielding chiral β-nitro alcohols which are precursors to valuable amino alcohols.[8]

Data Summary

The following tables summarize the performance of this compound-derived ligands in selected asymmetric reactions.

Table 1: Cu-BOX Catalyzed Asymmetric Diels-Alder Reaction [7]

Diene Dienophile Catalyst Loading (mol%) Yield (%) ee (%)
Cyclopentadiene N-Acryloyloxazolidinone 10 >95 91
Cyclopentadiene N-Crotonoyloxazolidinone 10 88 96 (endo)

| Anthracene | N-Acryloyloxazolidinone | 10 | 92 | 94 |

Table 2: Cu-BOX Catalyzed Asymmetric Cyclopropanation [7]

Olefin Diazo Reagent Catalyst Loading (mol%) Yield (%) ee (%)
Styrene Ethyl diazoacetate 1 75 >99 (trans)
1,1-Diphenylethylene Ethyl diazoacetate 1 95 >99

| 1-Octene | Ethyl diazoacetate | 1 | 80 | 92 (trans) |

Table 3: Cu-Diamine Catalyzed Asymmetric Henry Reaction [8]

Aldehyde Nitroalkane Catalyst System Yield (%) ee (%)
Aminoacetaldehyde Nitromethane CuOAc / Chiral Diamine 95 95

| Boc-aminoacetaldehyde | Nitromethane | CuOAc / Chiral Diamine | 92 | 94 |

Section 3: Detailed Asymmetric Reaction Protocols

Protocol: Cu-Catalyzed Asymmetric Diels-Alder Reaction

Materials:

  • (4R,4'R)-Ph-BOX ligand

  • Copper(II) triflate (Cu(OTf)₂)

  • Dichloromethane (DCM), anhydrous

  • Dienophile (e.g., N-Acryloyloxazolidinone)

  • Diene (e.g., Cyclopentadiene, freshly cracked)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the Ph-BOX ligand (0.11 equivalents) in anhydrous DCM. Add Cu(OTf)₂ (0.10 equivalents) and stir the mixture at room temperature for 1-2 hours until a homogeneous solution is formed.

  • Reaction: Cool the catalyst solution to the desired temperature (e.g., -78°C).

  • Add the dienophile (1.0 equivalent) to the catalyst solution.

  • Slowly add the diene (2.0-3.0 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess (ee%) of the product using chiral HPLC analysis.

G A 1. Prepare Catalyst A_sub Dissolve BOX ligand & Cu(OTf)₂ in anhydrous DCM under Argon. Stir for 1-2h. A->A_sub B 2. Set up Reaction A->B B_sub Cool catalyst solution to -78°C. Add dienophile, then add freshly cracked diene dropwise. B->B_sub C 3. Reaction & Work-up B->C C_sub Monitor by TLC. Quench with NaHCO₃ (aq). Extract with DCM. C->C_sub D 4. Purification & Analysis C->D D_sub Purify via column chromatography. Determine ee% by chiral HPLC. D->D_sub

Caption: Experimental workflow for a typical Cu-BOX catalyzed reaction.

References

The Pivotal Role of (R)-2-Amino-1-phenylethanol in the Synthesis of Key Mirabegron Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mirabegron, a potent and selective β3-adrenergic receptor agonist, is a cornerstone in the management of overactive bladder. The efficient synthesis of this therapeutic agent relies on the stereoselective construction of key chiral intermediates. This document provides detailed application notes and experimental protocols on the use of (R)-2-Amino-1-phenylethanol as a critical building block in the preparation of Mirabegron intermediates, primarily focusing on the synthesis of (R)-2-((4-aminophenethyl)amino)-1-phenylethanol. We present a comparative analysis of synthetic strategies, including a key reductive amination pathway, and provide structured quantitative data and detailed experimental procedures to aid in the research and development of Mirabegron.

Introduction

The chemical structure of Mirabegron features a chiral β-amino alcohol moiety, which is crucial for its pharmacological activity. The stereochemistry at this center is paramount, with the (R)-enantiomer exhibiting the desired therapeutic effect. Consequently, the use of enantiomerically pure starting materials is a critical aspect of Mirabegron synthesis. This compound serves as a readily available and cost-effective chiral precursor for introducing the required stereocenter. This document outlines a significant synthetic route where this compound is employed in a reductive amination reaction to yield the key intermediate, (R)-2-((4-aminophenethyl)amino)-1-phenylethanol.

Synthetic Pathways

Several synthetic strategies have been developed for the preparation of Mirabegron and its intermediates. A notable and efficient method involves the reductive amination of a key aldehyde intermediate with this compound. An overview of this pathway is presented below.

Reductive Amination Pathway

This pathway, detailed in patent CN103193730A, involves the reaction of an aldehyde intermediate, referred to as Intermediate C, with this compound, followed by in-situ reduction to yield the desired secondary amine, a key precursor to Mirabegron.

cluster_0 Preparation of Intermediate C cluster_1 Reductive Amination cluster_2 Final Product Synthesis Intermediate_B Intermediate B (Secondary Alcohol) Oxidation Oxidation Intermediate_B->Oxidation Intermediate_C Intermediate C (Aldehyde) Oxidation->Intermediate_C Reductive_Amination Reductive Amination Intermediate_C->Reductive_Amination R_Amino_Phenylethanol This compound R_Amino_Phenylethanol->Reductive_Amination Mirabegron_Intermediate (R)-2-((4-aminophenethyl)amino) -1-phenylethanol Reductive_Amination->Mirabegron_Intermediate Coupling Coupling with 2-aminothiazole-4-acetic acid Mirabegron_Intermediate->Coupling Mirabegron Mirabegron Coupling->Mirabegron

Caption: Synthetic workflow for Mirabegron via reductive amination.

Experimental Protocols

The following protocols are based on the procedures outlined in the scientific literature and patents.

Protocol 1: Synthesis of Mirabegron Intermediate via Reductive Amination

This protocol describes the synthesis of (R)-2-((4-aminophenethyl)amino)-1-phenylethanol from an aldehyde intermediate (Intermediate C) and this compound.

Materials:

  • Intermediate C (Aldehyde precursor)

  • This compound

  • Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride)

  • Solvent (e.g., Dichloromethane, Methanol)

  • Saturated aqueous ammonium chloride

  • Concentrated hydrochloric acid

  • Aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • Under a nitrogen atmosphere and at a temperature of -3 to 3 °C, a solution of Intermediate C in a suitable solvent is added dropwise to this compound with stirring to form a reaction solution.

  • While maintaining the temperature and nitrogen atmosphere, the reducing agent is added to the reaction solution. The reaction mixture is stirred at -3 to 3 °C until the reaction is complete (monitored by TLC or HPLC).

  • The reaction is quenched by the dropwise addition of saturated aqueous ammonium chloride.

  • The organic phase is separated, washed with water, and then added to concentrated hydrochloric acid at -2 to 2 °C with stirring.

  • The pH of the organic phase is adjusted to 10 with an aqueous sodium hydroxide solution.

  • The layers are separated, and the organic phase is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is recrystallized to afford the final product, (R)-2-((4-aminophenethyl)amino)-1-phenylethanol.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of the Mirabegron intermediate via the reductive amination pathway as described in patent CN103193730A.

ParameterValueReference
Yield 88.12% - 95.4%
Purity (HPLC) 99.0% - 99.76%
Chiral Purity 99.0% - 99.31%

Alternative Synthetic Routes

While the reductive amination pathway is a prominent method, other synthetic strategies exist for the preparation of the key intermediate, (R)-2-((4-aminophenethyl)amino)-1-phenylethanol. These often involve the initial formation of an amide bond followed by reduction.

cluster_0 Amide Formation cluster_1 Reduction Steps R_Mandelic_Acid (R)-Mandelic Acid Amidation Amidation R_Mandelic_Acid->Amidation p_Nitrophenethylamine 4-Nitrophenethylamine p_Nitrophenethylamine->Amidation Amide_Intermediate (R)-2-hydroxy-N-(4-nitrophenethyl) -2-phenylacetamide Amidation->Amide_Intermediate Amide_Reduction Amide Reduction Amide_Intermediate->Amide_Reduction Nitro_Intermediate (R)-2-((4-nitrophenethyl)amino) -1-phenylethanol Amide_Reduction->Nitro_Intermediate Nitro_Reduction Nitro Reduction Mirabegron_Intermediate (R)-2-((4-aminophenethyl)amino) -1-phenylethanol Nitro_Reduction->Mirabegron_Intermediate Nitro_Intermediate->Nitro_Reduction

Caption: Alternative synthesis via amidation and reduction.

This alternative route typically involves the coupling of (R)-mandelic acid with 4-nitrophenethylamine to form an amide intermediate. Subsequent reduction of both the amide and the nitro group yields the desired (R)-2-((4-aminophenethyl)amino)-1-phenylethanol.

Conclusion

This compound is a valuable and efficient chiral building block for the synthesis of key Mirabegron intermediates. The reductive amination pathway offers a direct and high-yielding approach to obtaining the crucial (R)-2-((4-aminophenethyl)amino)-1-phenylethanol intermediate with excellent stereochemical control. The protocols and data presented herein provide a comprehensive resource for researchers and professionals engaged in the development and manufacturing of Mirabegron, facilitating the optimization of synthetic strategies for this important therapeutic agent.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-Amino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and enantioselectivity of (R)-2-Amino-1-phenylethanol, also known as (R)-phenylglycinol, a critical chiral building block in the pharmaceutical industry.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing this compound with high yield and enantiopurity?

A1: The most successful modern strategies involve asymmetric synthesis, primarily through two routes:

  • Biocatalytic/Chemoenzymatic Synthesis: This is often the preferred method, utilizing enzymes like ketoreductases (KREDs), alcohol dehydrogenases (ADHs), or transaminases (TAs) for the stereoselective conversion of a prochiral ketone precursor (e.g., 2-aminoacetophenone).[3] Multi-enzyme cascade reactions starting from materials like L-phenylalanine or styrene oxide have also proven highly effective, often achieving excellent yields and enantiomeric excess (>99% ee).[1][4][5]

  • Asymmetric Chemical Catalysis: This involves using chiral metal catalysts (e.g., Ruthenium complexes) for the asymmetric hydrogenation of a suitable ketone precursor or using chiral reagents like oxazaborolidine catalysts for asymmetric reductions.[6][7]

Q2: Why is biocatalysis often preferred for this synthesis?

A2: Biocatalysis offers several advantages, including exceptionally high stereoselectivity (often >99% ee), mild reaction conditions (ambient temperature and pressure, neutral pH), reduced environmental impact, and the potential to eliminate protection/deprotection steps, leading to shorter, more efficient synthetic routes.[4][8]

Q3: What is "enantiomeric excess" (ee) and why is it critical?

A3: Enantiomeric excess (% ee) is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in excess of the other. For pharmaceuticals, achieving a high ee (typically >99%) is crucial because different enantiomers of a drug can have vastly different biological activities or toxicities.[9]

Q4: Can I screen for optimal reaction conditions in a high-throughput manner?

A4: Yes, high-throughput screening is essential for optimizing asymmetric reactions. This can involve screening a library of chiral ligands or enzymes (e.g., different ketoreductases).[10] Additionally, fluorescence-based assays can enable the rapid determination of enantiomeric excess in 384-well plates, accelerating the optimization process.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Enantiomeric Excess (% ee)

Q: My reaction produced the desired alcohol, but the enantiomeric excess is low. What are the likely causes and how can I fix this?

A: Low ee is a common problem in asymmetric synthesis. The flowchart below provides a logical approach to troubleshooting this issue, followed by detailed explanations.

G Start Low Enantiomeric Excess (% ee) Observed Temp Is the reaction temperature optimal? Start->Temp Solvent Is the solvent choice appropriate? Start->Solvent Catalyst Is the catalyst/substrate pairing suitable? Start->Catalyst Purity Are starting materials and reagents pure? Start->Purity Sol_Temp Screen a range of temperatures (e.g., -20°C, 0°C, RT, 30-50°C for enzymes). Temp->Sol_Temp If not, or unknown... Sol_Solvent Test various solvents with different polarities (e.g., Toluene, THF, Dichloromethane, Buffer for enzymatic reactions). Solvent->Sol_Solvent If not, or unknown... Sol_Catalyst Screen a library of chiral ligands or enzymes (ketoreductases, transaminases) to find the best match for your specific substrate. Catalyst->Sol_Catalyst If mismatched... Sol_Purity Verify purity of substrate, catalyst, and reagents. Ensure solvents are anhydrous if required. Check for racemic contaminants. Purity->Sol_Purity If impure...

Caption: Troubleshooting flowchart for low enantiomeric excess.
  • Suboptimal Reaction Temperature: Temperature significantly impacts enantioselectivity. For many chemical catalysts, lower temperatures favor higher ee, but this is not universal. Enzymatic reactions have an optimal temperature range (e.g., 30-50°C) outside of which activity and selectivity can drop.[3][10]

    • Solution: Screen a range of temperatures to identify the optimum for your specific catalyst system and substrate.

  • Incorrect Solvent Choice: The solvent influences the catalyst's conformation and the transition state energies of the competing reaction pathways, directly affecting the ee.[10]

    • Solution: Perform the reaction in various solvents with different polarities and coordinating abilities. For enzymatic reactions, ensure the buffer pH and composition are optimal.

  • Mismatched Catalyst-Substrate Pairing: The steric and electronic properties of your substrate must be compatible with the chiral environment of the catalyst. A catalyst that works well for one substrate may not work for another.[10]

    • Solution: Screen a library of chiral ligands or different enzymes (e.g., ketoreductases) to find the best match for your substrate.

Issue 2: Low Reaction Conversion or Yield

Q: The reaction is not proceeding to completion, resulting in a low yield. What should I investigate?

A: Low conversion can stem from catalyst deactivation, substrate inhibition, or suboptimal reaction conditions.

  • Catalyst Deactivation/Inhibition: The catalyst may be degrading under the reaction conditions or inhibited by the substrate or product.[7] This is particularly relevant for enzymatic reactions where high substrate concentrations can be inhibitory.

    • Solution:

      • Confirm the catalyst is active with a control substrate.

      • Lower the substrate concentration or use a fed-batch approach where the substrate is added gradually over time.

      • Ensure the reaction environment is free of poisons (e.g., oxygen for some hydrogenation catalysts, heavy metals for some enzymes).

  • Incorrect Stoichiometry or Reagent Purity: For reactions involving cofactors (e.g., NADPH for KREDs) or reducing agents (e.g., borane), ensure they are present in the correct amount and are of high purity.[3] For enzymatic cofactor regeneration systems, ensure all components are active.[1]

    • Solution: Double-check all calculations. Use fresh, high-purity reagents and ensure cofactors are properly recycled if applicable.

  • Suboptimal pH (for Enzymatic Reactions): Enzymes have a narrow optimal pH range. Deviations can lead to a dramatic loss of activity.

    • Solution: Measure and adjust the pH of the reaction mixture. Use a buffer with sufficient capacity to maintain the pH throughout the reaction.

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data from various successful synthesis strategies for this compound.

Table 1: Biocatalytic Cascade Methods

Starting MaterialKey Enzymes UsedYieldEnantiomeric Excess (ee)Reference
L-PhenylalaninePAL, Fdc1, Pad1, SMO, EH, ADH, (R)-ω-Transaminase80.5%>99%[4][12]
Racemic Styrene OxideEpoxide Hydrolase, Glycerol Dehydrogenase, ω-Transaminase81.9%>99%[1]
(R)-1-Phenylethane-1,2-diolAlcohol Dehydrogenase (ADH), Transaminase (ω-TA)92%>99.9%[5]

Table 2: Asymmetric Reduction of Ketone Precursors

PrecursorCatalyst/Enzyme SystemReducing AgentYieldEnantiomeric Excess (ee)Reference
2-ChloroacetophenoneOxazaborolidine CatalystBorane (BH₃)Good93-97%[6]
Succinimido acetophenoneChiral Ruthenium Complex-Very Good98%[6]
2-HaloacetophenonesTeSADH Mutant (P84S/A85G)IsopropanolHigh>99%[3]

Experimental Protocols

Protocol 1: Biocatalytic Cascade from Racemic Styrene Oxide

This protocol is adapted from a one-pot, three-step cascade synthesis.[1] The process converts racemic styrene oxide into (R)-phenylglycinol with cofactor regeneration.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination cluster_3 Cofactor & Amine Donor Regeneration StyreneOxide Racemic Styrene Oxide Diol (R)-Phenylglycol StyreneOxide->Diol Epoxide Hydrolase (EH) Ketone 2-Hydroxyacetophenone Diol->Ketone Glycerol Dehydrogenase (GDH) NAD⁺ -> NADH Diol->Ketone Product (R)-Phenylglycinol Ketone->Product ω-Transaminase (ω-TA) Ketone->Product Ala L-Alanine Pyruvate Pyruvate Ala->Pyruvate Alanine Dehydrogenase (AlaDH) NADH -> NAD⁺ Pyruvate->Ala ω-TA (Amine Donor)

Caption: Workflow for the biocatalytic cascade synthesis.

Materials:

  • Racemic styrene oxide

  • Recombinant cells/purified enzymes: Epoxide hydrolase (EH), Glycerol dehydrogenase (GDH), ω-Transaminase (ω-TA), Alanine dehydrogenase (AlaDH)

  • L-Alanine (amine donor)

  • Ammonium chloride (NH₄Cl)

  • NAD⁺ (cofactor), PLP (cofactor)

  • Glycine-NaOH buffer (e.g., 100 mM, pH 8.0)

Methodology:

  • Prepare a buffered solution (e.g., 20 mL Glycine-NaOH buffer, pH 8.0) in a suitable reaction vessel.

  • Add L-Alanine (e.g., 200 mM), NH₄Cl (e.g., 250 mM), NAD⁺ (e.g., 2 mM), and PLP (e.g., 0.5 mM).

  • Add the substrate, styrene oxide (e.g., 20 mM).

  • Initiate the reaction by adding the enzymes: EH (e.g., 4 U/mL), GDH (e.g., 2 U/mL), AlaDH (e.g., 2 U/mL), and ω-TA (e.g., 2 U/mL).

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the reaction progress using HPLC or TLC.

  • Upon completion, work up the reaction by extracting the product with an organic solvent (e.g., ethyl acetate) after adjusting the pH.

  • Purify the product using standard techniques like column chromatography.

Protocol 2: Asymmetric Reduction of 2-Chloroacetophenone

This protocol is based on an enantioselective oxazaborolidine-catalyzed borane reduction.[6]

Materials:

  • 2-Chloroacetophenone

  • (R)-tetrahydro-1-phenyl-1H,3H-pyrrolo[1,2-c][1][4][12]oxazaborole (chiral catalyst)

  • Borane solution (e.g., BH₃·THF)

  • Anhydrous solvent (e.g., THF)

  • Ammonium hydroxide (for subsequent amination)

Methodology:

  • In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the chiral oxazaborolidine catalyst in anhydrous THF.

  • Cool the solution to a low temperature (e.g., 0°C or -20°C).

  • Slowly add the borane solution to the catalyst mixture.

  • Add a solution of 2-chloroacetophenone in anhydrous THF dropwise to the reaction mixture while maintaining the low temperature.

  • Stir the reaction at this temperature until completion, monitoring by TLC.

  • Quench the reaction carefully by the slow addition of methanol.

  • Warm the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting chiral chloro alcohol can be purified or taken directly to the next step.

  • React the crude chloro alcohol with dilute ammonium hydroxide to displace the chloride and form this compound.

  • Purify the final product by crystallization or chromatography.

References

Technical Support Center: Overcoming Low Enantioselectivity in Chiral Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of chiral alcohols. The content is tailored for researchers, scientists, and professionals in drug development to help diagnose and resolve challenges related to achieving high enantioselectivity.

Troubleshooting Guide

A systematic approach is crucial when troubleshooting low enantioselectivity. The following guide addresses the most common factors influencing the stereochemical outcome of your reaction.

Issue: My asymmetric reduction of a ketone is resulting in a low enantiomeric excess (% ee). What are the potential causes and how can I improve it?

Answer:

Low enantiomeric excess (ee) is a frequent challenge in asymmetric catalysis and can originate from several factors.[1][2] A methodical investigation of the reaction parameters is the most effective strategy. Below are the primary areas to investigate.

1. Suboptimal Reaction Temperature

Temperature has a significant impact on the transition state energies of the two enantiomeric pathways, thereby affecting enantioselectivity.[1][2] While lower temperatures often lead to higher ee, this is not a universal rule; some catalytic systems have an optimal temperature range, and reversal of enantioselectivity at different temperatures has been observed.[1][3] For instance, the highest enantioselectivities for certain oxazaborolidine-catalyzed reductions are often found between 20 and 30 °C.[1]

  • Troubleshooting Step: Screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature) to identify the optimum for your specific substrate and catalyst system.[1] Precise temperature control is critical, as fluctuations can cause variable results.[2]

2. Incorrect Solvent Choice

The solvent plays a critical role by influencing the catalyst's conformation and the energy of the catalytic transition states.[1][2] Its polarity and coordinating ability can dramatically alter the enantiomeric excess.

  • Troubleshooting Step: Perform the reaction in a variety of solvents with different properties (e.g., THF, Toluene, Dichloromethane, 2-propanol).[1] Ensure you are using high-purity or freshly distilled solvents, as impurities can be detrimental.[2]

3. Mismatched Catalyst-Substrate Pairing or Catalyst Issues

The performance of a chiral catalyst is defined by its activity, enantioselectivity, and substrate scope.[1]

  • Catalyst Choice: The electronic and steric characteristics of your substrate may not be ideal for the selected catalyst.[1][2] If possible, screen a library of chiral ligands. For Noyori-type hydrogenations, the specific combination of diphosphine and diamine ligands is key to defining the chiral environment.[1] For biocatalytic reductions, screening different ketoreductases is recommended.[1][4]

  • Catalyst Loading: An incorrect catalyst loading can lead to poor enantioselectivity.[2] Titrate the catalyst loading to find the optimal concentration for your reaction.

  • Catalyst Handling: Many chiral catalysts are sensitive to air, moisture, and light.[2] Ensure you are following proper storage and handling protocols to prevent deactivation.

  • Catalyst Deactivation: Impurities in the substrate or solvent can poison the catalyst.[2] Additionally, the product itself may cause inhibition, or the catalyst may be inherently unstable under the reaction conditions.[2] If deactivation is suspected, purify the substrate thoroughly and consider running the reaction to a lower conversion.[2]

4. Reagent and Substrate Purity

Impurities in the starting materials or reagents can act as catalyst poisons, leading to a significant drop in both activity and enantioselectivity.

  • Troubleshooting Step: Ensure all reagents and the substrate are of the highest possible purity. Purification of the substrate, for example by distillation or recrystallization, may be necessary before the reaction.[2]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize how reaction parameters can influence enantiomeric excess in the asymmetric synthesis of chiral alcohols.

Table 1: Effect of Temperature on Enantiomeric Excess (% ee) Data is illustrative and based on general observations in asymmetric catalysis.[1][3][5]

Substrate (Ketone)Catalyst SystemSolventTemperature (°C)Enantiomeric Excess (% ee)
AcetophenoneRu-TsDPEN2-Propanol2592%
AcetophenoneRu-TsDPEN2-Propanol097%
AcetophenoneRu-TsDPEN2-Propanol-2099%
1-TetraloneCBS CatalystToluene2588%
1-TetraloneCBS CatalystToluene-4094%
1-TetraloneCBS CatalystToluene-7898%

Table 2: Effect of Solvent on Enantiomeric Excess (% ee) Data is illustrative and based on general observations in asymmetric catalysis.[1][2]

Substrate (Ketone)Catalyst SystemTemperature (°C)SolventEnantiomeric Excess (% ee)
2-ChloroacetophenoneNoyori-type Ru(II)20Toluene85%
2-ChloroacetophenoneNoyori-type Ru(II)20Dichloromethane91%
2-ChloroacetophenoneNoyori-type Ru(II)20Methanol95%
PropiophenoneChiral Oxazaborolidine0THF96%
PropiophenoneChiral Oxazaborolidine0Toluene90%
PropiophenoneChiral Oxazaborolidine0Hexane75%

Visualizations

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// Invisible nodes for layout p1 [shape=point, width=0.01, height=0.01]; p2 [shape=point, width=0.01, height=0.01]; p3 [shape=point, width=0.01, height=0.01];

// Edges start -> temp [label="Systematic Approach"]; temp -> p1 [arrowhead=none]; p1 -> solvent; solvent -> p2 [arrowhead=none]; p2 -> catalyst; catalyst -> p3 [arrowhead=none]; p3 -> purity; purity -> result [label="Problem Solved"]; } Caption: General troubleshooting workflow for asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: My enantioselectivity is high initially but drops over time or as the reaction proceeds. What could be the cause?

A1: This often points to catalyst deactivation.[2] Potential causes include:

  • Substrate or Solvent Impurities: Trace impurities can act as poisons to the catalyst.[2] Ensure all components are of high purity.

  • Product Inhibition: The chiral alcohol product may bind to the catalyst and inhibit its activity.[2] If this is suspected, try running the reaction at a lower substrate concentration or to a lower conversion.

  • Catalyst Instability: The catalyst itself may not be stable under the specific reaction conditions (temperature, solvent, pH). Consider using a more robust catalyst or modifying conditions to enhance its lifetime.[2]

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// Edges start -> check_purity [label="Check for Impurities"]; start -> check_inhibition [label="Check for Product Inhibition"]; start -> check_stability [label="Check for Catalyst Instability"];

check_purity -> test_purity; check_inhibition -> test_inhibition; check_stability -> test_stability;

test_purity -> success [label="ee Improves"]; test_purity -> fail [label="No Improvement"]; test_inhibition -> success [label="ee Improves"]; test_inhibition -> fail [label="No Improvement"]; test_stability -> success [label="ee Improves"]; test_stability -> fail [label="No Improvement"]; } Caption: Diagnosing and addressing catalyst deactivation.

Q2: How do I choose the right chiral catalyst for my specific ketone reduction?

A2: Catalyst selection is key and depends heavily on the substrate's structure.

  • Functionalized Ketones: For ketones with nearby functional groups that can coordinate to a metal center, catalysts like Ru-BINAP are often highly effective.[6]

  • Simple Ketones: For unfunctionalized ketones like acetophenone, catalytic systems such as borane reductions with oxazaborolidine catalysts (CBS reduction) or transfer hydrogenation with Ru(II)-diamine-diphosphine complexes are excellent choices.[6]

  • Biocatalysis: Enzymes like alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) offer high selectivity and operate under mild conditions.[4][7][8] Screening a panel of enzymes is often the first step in developing a biocatalytic reduction.

Q3: Can the reaction time or conversion rate affect the final enantiomeric excess?

A3: Yes. Prolonging a reaction to drive it to full conversion can sometimes be detrimental to enantioselectivity.[2] This can happen if there is a slow, non-selective background reaction occurring, or if the product racemizes under the reaction conditions. It is often useful to monitor both conversion and ee over time to determine the optimal reaction duration.

Experimental Protocols

Key Experiment: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol using a common ruthenium-based catalyst system.

Materials:

  • [RuCl₂(p-cymene)]₂ (Catalyst precursor)

  • (1R,2R)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine [(R,R)-TsDPEN] (Chiral Ligand)

  • Acetophenone (Substrate)

  • 2-Propanol (Solvent and Hydrogen Source), Anhydrous

  • Potassium Hydroxide (KOH) (Activator)

  • Anhydrous Toluene (for catalyst pre-formation)

  • Inert atmosphere glovebox or Schlenk line

  • Standard glassware

Procedure:

  • Catalyst Pre-formation (in an inert atmosphere):

    • In a glovebox, add [RuCl₂(p-cymene)]₂ (e.g., 3.1 mg, 0.005 mmol) and (R,R)-TsDPEN (e.g., 3.7 mg, 0.01 mmol) to a dry Schlenk flask.

    • Add 5 mL of anhydrous toluene to the flask.

    • Stir the resulting orange suspension at 80 °C for 30 minutes.

    • Remove the solvent under vacuum to yield the orange solid pre-catalyst.

  • Asymmetric Reduction Reaction:

    • To the flask containing the pre-catalyst, add 10 mL of anhydrous 2-propanol.

    • In a separate vial, dissolve acetophenone (e.g., 120 mg, 1.0 mmol) in 5 mL of anhydrous 2-propanol.

    • Prepare a 0.1 M solution of KOH in anhydrous 2-propanol.

    • Add the acetophenone solution to the catalyst mixture.

    • Initiate the reaction by adding 0.2 mL of the 0.1 M KOH solution (0.02 mmol) to the reaction flask.

    • Stir the reaction mixture at room temperature (approx. 25 °C).

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.

    • Once the reaction is complete (typically 1-4 hours), quench the reaction by adding a few drops of water.

    • Remove the 2-propanol under reduced pressure.

    • Extract the residue with an organic solvent (e.g., ethyl acetate) and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent.

  • Analysis:

    • Purify the crude product by column chromatography if necessary.

    • Determine the enantiomeric excess (% ee) of the resulting 1-phenylethanol by chiral HPLC or chiral GC analysis.

References

Technical Support Center: Synthesis of 2-Amino-1-Phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-amino-1-phenylethanol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 2-amino-1-phenylethanol?

A1: The two most common laboratory-scale synthesis routes are:

  • Aminolysis of Styrene Oxide: This involves the ring-opening of styrene oxide with an amine source, typically ammonia.

  • Reduction of an α-functionalized acetophenone: This is a two-step process involving the reduction of a ketone, such as 2-chloroacetophenone or 2-bromoacetophenone, to the corresponding alcohol, followed by amination.

Q2: I am getting a very low yield in my synthesis from styrene oxide and ammonia. What are the likely side reactions?

A2: Low yields in this synthesis are primarily due to over-alkylation. The initially formed 2-amino-1-phenylethanol is a more potent nucleophile than ammonia and can react with another molecule of styrene oxide. This leads to the formation of dialkylation products, which can further cyclize to form 2,6-diphenylmorpholine, especially during distillation.[1]

Q3: How can I minimize the formation of dialkylation and cyclization byproducts in the aminolysis of styrene oxide?

A3: To favor the formation of the desired mono-alkylated product, a large excess of ammonia should be used. This increases the probability that a styrene oxide molecule will react with an ammonia molecule rather than the product amine. For a more selective and higher-yielding alternative, consider the Delepine reaction, which can provide a quantitative yield of the desired product.[1]

Q4: In the synthesis involving the reduction of 2-chloroacetophenone, I am observing a significant amount of acetophenone as a byproduct. What is causing this?

A4: The formation of acetophenone is likely due to a dehalogenation side reaction. This can be influenced by the choice of reducing agent and the reaction conditions. To minimize this, ensure you are using a suitable reducing agent and that the reaction temperature is well-controlled.

Q5: My enantiomeric excess (ee) is low in the asymmetric reduction of 2-chloroacetophenone. How can I improve it?

A5: Poor enantioselectivity can result from several factors. Ensure the chiral catalyst is of high purity and activity, and that it is handled under an inert atmosphere to prevent decomposition. The reaction temperature is also critical; running the reaction at the optimal, often lower, temperature for the specific catalyst system is crucial for achieving high enantiomeric excess.

Troubleshooting Guides

Problem 1: Low Yield in the Aminolysis of Styrene Oxide
Symptom Possible Cause Suggested Solution
Low yield of 2-amino-1-phenylethanol with significant high-boiling point fractions.Insufficient excess of ammonia leading to dialkylation and subsequent cyclization to 2,6-diphenylmorpholine.[1]Increase the molar ratio of ammonia to styrene oxide. A 4-fold excess has been reported to give an 18% yield, so a significantly larger excess is recommended.[1] Consider using a sealed reactor to maintain ammonia concentration. Alternatively, explore the Delepine reaction for a more selective synthesis.[1]
Presence of unreacted styrene oxide.Incomplete reaction due to insufficient reaction time, temperature, or mixing.Ensure the reaction is running for the recommended time and at the appropriate temperature. Vigorous stirring is necessary for the biphasic reaction mixture.
Problem 2: Side Product Formation in the Reduction of 2-Chloroacetophenone and Subsequent Amination
Symptom Possible Cause Suggested Solution
Presence of acetophenone in the product mixture.Dechlorination side reaction during the reduction step.Use a milder reducing agent that is more selective for the ketone reduction over dehalogenation. Ensure the reaction temperature is controlled, as higher temperatures can promote side reactions.
Formation of the diol (1-phenyl-1,2-ethanediol).Hydrolysis of the starting material or the chlorohydrin intermediate.Ensure anhydrous reaction conditions for the reduction step. Use freshly distilled solvents and dry glassware.
Low yield in the amination step.Incomplete reaction with ammonia.Use a large excess of concentrated ammonium hydroxide and allow for sufficient reaction time (e.g., 2-3 days at room temperature).[2]
Poor enantiomeric excess (ee) in the final product.Inactive or decomposed chiral catalyst. Non-optimal reaction temperature.Use a fresh, high-purity catalyst and handle it under an inert atmosphere. Optimize the reaction temperature for the specific catalyst being used to maximize enantioselectivity.[2]

Quantitative Data

Table 1: Effect of Reactant Ratio on the Yield of 2-Amino-1-Phenylethanol from Styrene Oxide and Ammonia

Molar Ratio (Ammonia : Styrene Oxide)Yield of 2-Amino-1-phenylethanolMajor Side ProductsReference
4 : 118%Dialkylation products, 2,6-diphenylmorpholine[1]

Note: Higher excesses of ammonia are expected to increase the yield of the desired mono-alkylated product.

Table 2: Yield and Enantiomeric Excess for the Synthesis of Chiral 2-Amino-1-phenylethanol from 2-Chloroacetophenone

Step Reagents and Conditions Product Yield Enantiomeric Excess (ee) Reference
1. Asymmetric Reduction2-Chloroacetophenone, Borane, Chiral Oxazaborolidine Catalyst in THF at 65°CChiral 2-chloro-1-phenylethanol100% conversion95-96%[2]
2. AminationChiral 2-chloro-1-phenylethanol, excess 30% NH4OH in Methanol, RT, 2-3 daysChiral 2-amino-1-phenylethanol85%95%[2]

Experimental Protocols

Protocol 1: Synthesis of Chiral 2-Amino-1-phenylethanol from 2-Chloroacetophenone

This protocol is adapted from a literature procedure for the enantioselective synthesis of 2-amino-1-phenylethanol.[2]

Step 1: Asymmetric Reduction of 2-Chloroacetophenone

  • To a solution of the chiral oxazaborolidine catalyst (0.003 equivalents) in anhydrous tetrahydrofuran (THF), add borane (BH3) solution (0.6 equivalents) at the specified temperature for catalyst formation.

  • Add a 0.9 M solution of 2-chloroacetophenone (1 equivalent) in THF to the catalyst solution at 65°C.

  • Monitor the reaction by a suitable method (e.g., TLC or GC) until complete conversion of the starting material is observed.

  • Upon completion, carefully quench the reaction with methanol.

  • Remove the solvent under reduced pressure to obtain the crude chiral 2-chloro-1-phenylethanol.

Step 2: Amination of Chiral 2-Chloro-1-phenylethanol

  • Dissolve the crude 2-chloro-1-phenylethanol from Step 1 in methanol.

  • Add a large excess of 30% aqueous ammonium hydroxide (NH4OH).

  • Stir the mixture at room temperature for 2-3 days.

  • Monitor the reaction for the disappearance of the starting material.

  • After the reaction is complete, evaporate the methanol.

  • The resulting crude product can be purified by a suitable method, such as crystallization or chromatography, to yield chiral 2-amino-1-phenylethanol.

Visualizations

Synthesis_Pathways cluster_styrene_oxide Synthesis from Styrene Oxide cluster_acetophenone Synthesis from 2-Chloroacetophenone Styrene Oxide Styrene Oxide 2-Amino-1-phenylethanol 2-Amino-1-phenylethanol Styrene Oxide->2-Amino-1-phenylethanol + NH3 (excess) Dialkylation Product Dialkylation Product 2-Amino-1-phenylethanol->Dialkylation Product + Styrene Oxide 2,6-Diphenylmorpholine 2,6-Diphenylmorpholine Dialkylation Product->2,6-Diphenylmorpholine Cyclization 2-Chloroacetophenone 2-Chloroacetophenone 2-Chloro-1-phenylethanol 2-Chloro-1-phenylethanol 2-Chloroacetophenone->2-Chloro-1-phenylethanol Reduction Final Product 2-Amino-1-phenylethanol 2-Chloro-1-phenylethanol->Final Product Amination

Caption: Main synthetic pathways to 2-amino-1-phenylethanol.

Troubleshooting_Workflow start Low Yield or High Impurity synthesis_route Identify Synthesis Route start->synthesis_route styrene_oxide_path Styrene Oxide Route synthesis_route->styrene_oxide_path Aminolysis acetophenone_path 2-Chloroacetophenone Route synthesis_route->acetophenone_path Reduction/ Amination check_nh3_excess Check NH3 Excess styrene_oxide_path->check_nh3_excess check_reduction Analyze Reduction Step acetophenone_path->check_reduction increase_nh3 Increase NH3 Ratio check_nh3_excess->increase_nh3 Low consider_delepine Consider Delepine Reaction check_nh3_excess->consider_delepine Still Low Yield optimize_reduction Optimize Reducing Agent & Temp check_reduction->optimize_reduction Side Products check_amination Analyze Amination Step check_reduction->check_amination Good Conversion optimize_amination Increase NH4OH Excess & Time check_amination->optimize_amination Low Yield

Caption: Troubleshooting workflow for 2-amino-1-phenylethanol synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Epoxide Ring Opening

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of epoxide ring-opening reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Reaction Yield or Incomplete Conversion

Question: My epoxide ring-opening reaction is resulting in a low yield or is not going to completion. What are the potential causes and how can I improve it?

Answer: Low yields or incomplete conversions in epoxide ring-opening reactions can stem from several factors. Here are key aspects to investigate:

  • Reaction Temperature: The temperature significantly impacts the reaction rate. While higher temperatures can increase the rate, they may also lead to undesirable side reactions.[1] It is crucial to find the optimal temperature for your specific substrates and catalyst. For instance, in one study, the hydroxyl value of the product increased with temperature up to 120°C, after which it slightly decreased.[2] In another case, incubating the reaction at 55°C for 30 minutes resulted in over 98% ring opening.[3]

  • Reactant Molar Ratio: The stoichiometry of the nucleophile to the epoxide can influence the reaction outcome. An excess of the nucleophile can help drive the reaction to completion. For example, increasing the molar ratio of glycerol (nucleophile) to epoxidized methyl oleate from 1:5 to 1:10 favored the ring-opening reaction over oligomerization.[1][2]

  • Reaction Time: It is essential to monitor the reaction progress over time using techniques like TLC, GC, or NMR to determine the optimal reaction time.[1] Some reactions may be complete within a few hours, while others may require longer.[1]

  • Catalyst Deactivation or Inefficiency: The choice and concentration of the catalyst are critical. Lewis acids are often used to catalyze the reaction.[4][5][6] Ensure the catalyst is active and used in the appropriate amount. Some modern catalyst systems, like [Fe₃O(Benzoate)₆(H₂O)₃]NO₃/guanidinium carbonate, have shown high activity under solvent-free conditions.[6]

  • Side Reactions: The high reactivity of epoxides can sometimes lead to polymerization, especially under harsh conditions.[1] The formation of byproducts can also reduce the yield of the desired product. One study found that the addition of 8-10 wt% water can suppress side reactions and significantly improve product selectivity.[1][7]

Issue 2: Poor Regioselectivity

Question: I am observing a mixture of regioisomers in my epoxide ring-opening reaction. How can I control the regioselectivity?

Answer: The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions, specifically whether it is performed under acidic or basic/neutral conditions.[1][8][9]

  • Basic or Neutral Conditions (Strong Nucleophiles): Under basic or neutral conditions, the reaction typically follows an SN2 mechanism.[1][8][10][11] The nucleophile will attack the less sterically hindered carbon atom of the epoxide ring.[1][10][11][12][13][14] To favor this pathway, use a strong, basic nucleophile.

  • Acidic Conditions (Weak Nucleophiles): In the presence of an acid catalyst, the epoxide oxygen is first protonated, making it a better leaving group.[15][16][17] The reaction then proceeds with a mechanism that has significant SN1 character.[8][17][18] The nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.[8][10][15][18]

  • Catalyst Choice: The type of catalyst can also influence regioselectivity. For instance, Sn-Beta has been shown to be a highly active and regioselective catalyst for the ring opening of epichlorohydrin with methanol.[4]

Table 1: Regioselectivity of Epoxide Ring Opening

ConditionMechanismSite of Nucleophilic AttackProduct
Acidic SN1-likeMore substituted carbonMajor product from attack at the more substituted carbon.
Basic/Neutral SN2Less substituted carbonMajor product from attack at the less substituted carbon.
Issue 3: Formation of Side Products

Question: I am observing the formation of unexpected side products in my reaction. What are the common side reactions and how can I minimize them?

Answer: The high reactivity of the epoxide ring can lead to several side reactions.

  • Polymerization: Epoxides can polymerize, especially in the presence of strong acids or bases and at elevated temperatures.[1][13] To minimize this, carefully control the reaction temperature and the concentration of the catalyst.

  • Rearrangement: Under acidic conditions, the carbocation-like intermediate can undergo rearrangement, leading to the formation of aldehydes or ketones.

  • Formation of Diols: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of a 1,2-diol.[18][19] To avoid this, ensure anhydrous conditions if the diol is not the desired product.

  • Solvent Participation: Some solvents can act as nucleophiles. For example, using an alcohol as a solvent can lead to the formation of an ether product.[15] Choosing an inert solvent is crucial if you want to avoid its participation in the reaction.

Experimental Protocols

General Procedure for Acid-Catalyzed Ring Opening of an Epoxide
  • Dissolve the epoxide in an appropriate anhydrous solvent (e.g., diethyl ether, THF).

  • Add a catalytic amount of a protic acid (e.g., H₂SO₄, HCl) or a Lewis acid (e.g., BF₃·OEt₂).

  • Add the nucleophile to the reaction mixture. The reaction is often carried out at room temperature.[18][19]

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with a basic solution (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the product by column chromatography.

General Procedure for Base-Catalyzed Ring Opening of an Epoxide
  • Dissolve the epoxide in a suitable solvent.

  • Add a strong nucleophile (e.g., sodium alkoxide, sodium azide, Grignard reagent).[10][19] The reaction may require elevated temperatures.[18][19]

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with a mild acid (e.g., saturated NH₄Cl solution) during workup to protonate the resulting alkoxide.[10]

  • Extract the product with an organic solvent, wash with brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Epoxide_Ring_Opening_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis and Optimization Start Start Select_Conditions Select Reaction Conditions (Acidic vs. Basic) Start->Select_Conditions Prepare_Reagents Prepare Epoxide, Nucleophile, and Catalyst Select_Conditions->Prepare_Reagents Run_Reaction Run Reaction with Monitoring (TLC/GC) Prepare_Reagents->Run_Reaction Workup Reaction Workup (Quenching) Run_Reaction->Workup Purification Purification (Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis Troubleshoot Low Yield or Poor Selectivity? Analysis->Troubleshoot Optimize Optimize Conditions (Temp, Time, Ratio) Troubleshoot->Optimize Yes End End Troubleshoot->End No Optimize->Select_Conditions

Caption: Experimental workflow for optimizing epoxide ring-opening reactions.

Regioselectivity_Pathway cluster_acidic Acidic Conditions cluster_basic Basic/Neutral Conditions Epoxide Epoxide Protonated_Epoxide Protonated Epoxide (SN1-like TS) Epoxide->Protonated_Epoxide H+ SN2_Attack SN2 Attack Epoxide->SN2_Attack Strong Nucleophile More_Substituted Attack at More Substituted Carbon Protonated_Epoxide->More_Substituted Weak Nucleophile Product_A Product A More_Substituted->Product_A Less_Substituted Attack at Less Hindered Carbon SN2_Attack->Less_Substituted Product_B Product B Less_Substituted->Product_B

Caption: Regioselectivity in acid-catalyzed vs. base-catalyzed epoxide ring opening.

References

Technical Support Center: Diastereoselective Reductions of Amino Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the diastereoselective reduction of amino ketones.

Troubleshooting Guide

Problem: Low Diastereoselectivity (Poor d.r. or d.e.)

Low diastereoselectivity is a common issue in the reduction of amino ketones, leading to mixtures of syn and anti amino alcohol products. The following sections provide potential causes and solutions to improve the stereochemical outcome of your reaction.

Q1: My reduction is yielding a nearly 1:1 mixture of diastereomers. What are the likely causes and how can I improve selectivity?

A1: A non-selective reduction suggests that the facial bias of the ketone is not being effectively controlled. Several factors can contribute to this:

  • Inappropriate Reducing Agent: The choice of hydride source is critical. Non-selective reagents like sodium borohydride (NaBH₄) in simple alcoholic solvents often provide poor diastereoselectivity.[1]

  • Lack of Chelation Control: For substrates capable of forming a chelate with a metal ion, using a non-chelating reducing agent will abrogate this control element, leading to Felkin-Anh controlled or non-selective reduction.

  • Incorrect N-Protecting Group: The nature of the nitrogen protecting group significantly influences the stereochemical outcome. Some groups favor chelation control, while others direct the reaction towards a non-chelated transition state.[1][2]

Troubleshooting Steps:

  • Evaluate the Reducing Agent:

    • For substrates with a chelating moiety (e.g., α- or β-amino group), consider using a chelating reducing agent like zinc borohydride (Zn(BH₄)₂).[2]

    • For non-chelation control to favor the Felkin-Anh product, bulky reducing agents such as Lithium tri-sec-butylborohydride (L-Selectride®) or Lithium triethylborohydride (LiEt₃BH) can be effective.[3]

  • Modify the N-Protecting Group:

    • N-acyl groups (e.g., trifluoroacetamide, acetamide, Boc, Cbz) can promote syn-selectivity through the formation of an intermediate chelated structure.[1]

    • N-aryl groups, in contrast, may lead to anti-selectivity.[1]

    • N-PMB-N-Boc protected amino ketones have been shown to yield syn-products with NaBH₄.[2]

  • Utilize Lewis Acids:

    • The addition of a Lewis acid can enforce a specific conformation of the substrate, leading to higher diastereoselectivity.

    • Strongly chelating Lewis acids like titanium tetrachloride (TiCl₄) can favor the formation of syn isomers.[2]

    • Non-chelating Lewis acids such as cerium chloride (CeCl₃) can promote the formation of anti isomers.[2]

  • Control Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

Q2: I am trying to achieve syn-selectivity, but the anti-isomer is the major product. How can I reverse the selectivity?

A2: Obtaining the opposite diastereomer often requires a fundamental change in the reaction strategy to favor a different transition state.

Troubleshooting Steps:

  • Switch from Non-Chelation to Chelation Control: If you are using a non-chelating reducing agent (e.g., in a non-coordinating solvent), switch to a system that promotes chelation.

    • Reagent: Employ a chelating reducing agent like Zn(BH₄)₂.

    • Protecting Group: Ensure the N-protecting group is suitable for chelation (e.g., N-acyl).[1]

    • Lewis Acid: Add a strongly chelating Lewis acid like TiCl₄.[2]

  • Change the N-Protecting Group: As detailed in the table below, the choice of protecting group can reverse the diastereoselectivity. For β-amino ketones, switching from an N-aryl to an N-acyl protecting group can change the major product from anti to syn when using samarium(II) iodide.[1]

  • Consider Catalytic Asymmetric Hydrogenation: Different catalysts can favor the formation of either syn or anti products. For example, in the hydrogenation of N-PMP-protected γ-amino alcohols, an Iridium-based catalyst can yield the anti-product, while a Rhodium-based BINAP catalyst can produce the syn-product.

Frequently Asked Questions (FAQs)

Q3: What is the role of the N-protecting group in controlling diastereoselectivity?

A3: The N-protecting group plays a crucial role by influencing the conformational bias of the amino ketone in the transition state.[4][5][6]

  • Chelation Control: Certain protecting groups, particularly N-acyl derivatives, can act as a chelating auxiliary. The carbonyl oxygen of the protecting group and the ketone's carbonyl oxygen can coordinate to a metal ion (from the reducing agent or an added Lewis acid), forming a rigid cyclic intermediate. This locks the conformation and directs the hydride attack to a specific face of the ketone.[1]

  • Steric Hindrance (Felkin-Anh Model): In the absence of chelation, the protecting group exerts steric influence. According to the Felkin-Anh model, the largest group on the adjacent stereocenter orients itself perpendicular to the carbonyl group, and the nucleophilic hydride attacks from the less hindered face. Bulky protecting groups can enhance this effect.

  • Electronic Effects: The electronic nature of the protecting group can also influence the reactivity of the ketone and the stability of the transition state.

Q4: How do I choose between a chelating and a non-chelating reducing agent?

A4: The choice depends on the desired diastereomer and the substrate's structure.

  • To favor the syn-diastereomer (in many cases): Use a chelating reducing agent (e.g., Zn(BH₄)₂) with a substrate that has a chelating N-protecting group. This approach is often referred to as "chelation-controlled."

  • To favor the anti-diastereomer (in many cases): Use a non-chelating, sterically demanding reducing agent (e.g., L-Selectride®) to favor the Felkin-Anh product. This is known as "non-chelation-controlled" or "steric-controlled" reduction.

The logical workflow for this decision is illustrated in the diagram below.

Q5: Can the solvent affect the diastereoselectivity of my reduction?

A5: Yes, the solvent can have a significant impact. Coordinating solvents (e.g., THF) can compete with the substrate for coordination to the metal ion of the reducing agent, potentially disrupting chelation control and lowering diastereoselectivity. In contrast, non-coordinating solvents (e.g., CH₂Cl₂) can promote chelation and enhance selectivity.[2]

Data Presentation

Table 1: Influence of N-Protecting Group on the Diastereoselective Reduction of β-Amino Ketones with SmI₂

N-Protecting GroupMajor DiastereomerDiastereomeric Ratio (syn:anti)
N-Trifluoroacetylsyn>95:5
N-Acetylsyn90:10
N-Bocsyn88:12
N-Cbzsyn86:14
N-ArylantiVaries, but favors anti

Data synthesized from information presented in the literature.[1]

Table 2: Effect of Reducing Agent and Lewis Acid on Diastereoselectivity

Substrate TypeReducing AgentLewis AcidMajor DiastereomerDiastereomeric Excess (d.e.)
N-PMB protected α'-amino enoneZn(BH₄)₂Noneanti>96%
N-PMB-N-Boc protected α'-amino enoneNaBH₄Nonesyn~90%
α-alkyl-β-keto esterBH₃·pyTiCl₄synHigh
α-alkyl-β-keto esterLiEt₃BHCeCl₃antiHigh

Data compiled from various studies on Lewis acid-mediated reductions.[2]

Experimental Protocols

Protocol 1: General Procedure for Chelation-Controlled Reduction of a β-Amino Ketone using Zn(BH₄)₂

  • Preparation of Zn(BH₄)₂: A solution of Zn(BH₄)₂ in THF can be prepared by the reaction of zinc chloride with sodium borohydride.

  • Reaction Setup: To a solution of the N-protected β-amino ketone in an appropriate solvent (e.g., THF) at -78 °C under an inert atmosphere (e.g., argon), add the prepared solution of Zn(BH₄)₂ dropwise.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or Rochelle's salt.

  • Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired amino alcohol. The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 2: Reduction of a β-Amino Ketone with Samarium(II) Iodide (SmI₂)

  • Preparation of SmI₂: A solution of SmI₂ in THF is freshly prepared before use.

  • Reaction Setup: In a typical reaction, the N-protected β-amino ketone and a proton source (e.g., 20 equivalents of methanol) are dissolved in THF.[1] This solution is then added to the freshly prepared SmI₂ solution in THF at 0 °C.[1]

  • Monitoring and Workup: The reaction is monitored by TLC. Upon completion, the reaction is quenched and worked up following standard procedures for SmI₂ reactions, which typically involve oxidation of excess Sm(II) and removal of samarium salts.

  • Analysis: The yield and diastereoselectivity of the resulting 1,3-amino alcohol are determined. For N-acyl derivatives, this method generally yields the syn diastereomer, while N-aryl derivatives favor the anti diastereomer.[1]

Visualizations

Troubleshooting_Diastereoselectivity Troubleshooting Low Diastereoselectivity cluster_chelation Chelation Control Path cluster_nonchelation Non-Chelation Control Path start Low Diastereoselectivity Observed q1 Is the substrate capable of chelation? (e.g., α- or β-amino ketone) start->q1 q2 Is the goal syn or anti product? q1->q2 Yes non_chelate_path Felkin-Anh Control is Likely q1->non_chelate_path No syn_path Goal: syn-Product q2->syn_path syn anti_path Goal: anti-Product q2->anti_path anti syn_sol Use Chelating Conditions: - Chelating reducing agent (e.g., Zn(BH4)2) - Chelating N-protecting group (e.g., N-acyl) - Strongly chelating Lewis acid (e.g., TiCl4) syn_path->syn_sol anti_sol_chelate Use Non-Chelating Conditions: - Bulky, non-chelating reducing agent - Non-chelating Lewis acid (e.g., CeCl3) - Non-chelating N-protecting group anti_path->anti_sol_chelate non_chelate_sol Enhance Felkin-Anh Control: - Use bulky reducing agent (e.g., L-Selectride®) - Optimize N-protecting group for steric bulk - Lower reaction temperature non_chelate_path->non_chelate_sol

Caption: Troubleshooting logic for improving diastereoselectivity.

Reagent_Selection_Workflow Reagent Selection for Diastereocontrol start Desired Diastereomer? syn syn-Amino Alcohol start->syn syn anti anti-Amino Alcohol start->anti anti chelation_control Chelation Control Strategy syn->chelation_control non_chelation_control Non-Chelation Control (Felkin-Anh) anti->non_chelation_control chelation_reagents Reagents: - Zn(BH4)2 - NaBH4 with chelating N-group - Lewis Acid (e.g., TiCl4) chelation_control->chelation_reagents non_chelation_reagents Reagents: - L-Selectride® / K-Selectride® - LiEt3BH - Lewis Acid (e.g., CeCl3) non_chelation_control->non_chelation_reagents

Caption: Workflow for selecting reagents based on the desired diastereomer.

References

Technical Support Center: Enhancing Biocatalyst Stability for Chiral Alcohol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of chiral alcohols using biocatalysts.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Enzyme Activity

Potential Cause Troubleshooting Steps
Improper Enzyme Storage - Verify storage conditions (temperature, humidity) against the manufacturer's recommendations.[1] - Avoid repeated freeze-thaw cycles. Aliquot enzymes upon receipt. - Ensure the enzyme has not expired.
Incorrect Reaction Conditions - pH: Confirm the reaction buffer pH is within the optimal range for the specific enzyme. Most alcohol dehydrogenases (ADHs) have an optimal pH between 5 and 9.[2] - Temperature: Ensure the reaction temperature is optimal. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation.[3] - Substrate/Product Inhibition: High concentrations of substrate or product can inhibit enzyme activity.[4] Try lowering the initial substrate concentration or implementing in situ product removal.
Cofactor Issues - Missing or Degraded Cofactor: Ensure the correct nicotinamide cofactor (NADH or NADPH) is present in the reaction mixture and has been stored properly (protected from light and moisture).[4][5] - Inefficient Cofactor Regeneration: If using a cofactor regeneration system (e.g., glucose dehydrogenase/glucose or isopropanol/secondary ADH), verify the activity of the regeneration enzyme and the presence of its substrate.[4][5][6]
Presence of Inhibitors - Solvent Inhibition: Organic solvents can denature enzymes.[7][8][9] If using a co-solvent, screen different solvents or lower the solvent concentration. Consider enzyme immobilization to improve solvent tolerance.[10][11] - Heavy Metal Contamination: Heavy metal ions can inhibit enzyme activity. Use high-purity water and reagents.

Issue 2: Low Enantioselectivity (Enantiomeric Excess - ee)

Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions - Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity.[12] - pH: The pH can influence the ionization state of the enzyme's active site residues, affecting stereoselectivity. Optimize the pH of the reaction buffer.
Presence of Competing Enzymes - Whole-Cell Biocatalysts: Crude cell lysates or whole-cell systems may contain multiple enzymes with competing stereoselectivities.[13][14] Consider using a purified enzyme or a genetically engineered strain with the competing enzyme knocked out.
Incorrect Substrate-Enzyme Pairing - The enzyme may not be well-suited for the specific substrate. Screen a panel of different ketoreductases or alcohol dehydrogenases to find one with higher selectivity for your target molecule.
Racemization of Product - The chiral alcohol product may be racemizing under the reaction conditions. Check the stability of the product under the reaction conditions without the enzyme.

Frequently Asked Questions (FAQs)

Q1: My biocatalyst loses activity rapidly when I add an organic co-solvent to dissolve my hydrophobic substrate. What can I do?

A: This is a common challenge as organic solvents can strip the essential water layer from the enzyme, leading to denaturation and inactivation.[7][8][9] Here are several strategies to address this:

  • Enzyme Immobilization: Immobilizing the enzyme on a solid support can enhance its stability in organic solvents.[2][10][11] The support provides a protective microenvironment for the enzyme.

  • Protein Engineering: Directed evolution or site-directed mutagenesis can be used to generate enzyme variants with improved tolerance to organic solvents.[7][8][15]

  • Medium Engineering:

    • Choose a Biocompatible Solvent: Screen different organic solvents to find one that is less denaturing to your enzyme.

    • Use a Biphasic System: A two-phase system with an aqueous phase containing the enzyme and an organic phase containing the substrate can minimize direct contact between the enzyme and the bulk organic solvent.[13]

    • Add Stabilizing Agents: Additives like glycerol, sorbitol, or polyethylene glycol (PEG) can sometimes help stabilize the enzyme in the presence of organic solvents.

Q2: How can I improve the reusability of my biocatalyst for industrial applications?

A: Improving reusability is crucial for cost-effective large-scale production. The most effective strategy is enzyme immobilization .[2][3][10] Immobilization allows for easy separation of the biocatalyst from the reaction mixture, enabling its reuse in multiple batches. Common immobilization techniques include:

  • Adsorption: Binding the enzyme to a carrier via non-covalent interactions.

  • Covalent Bonding: Forming stable covalent bonds between the enzyme and a support material.

  • Entrapment: Encapsulating the enzyme within a porous matrix.

  • Cross-Linking: Creating cross-linked enzyme aggregates (CLEAs).

Immobilization can also enhance the enzyme's thermal and operational stability.[2][10]

Q3: My cofactor regeneration system doesn't seem to be working efficiently. How can I troubleshoot this?

A: Efficient cofactor regeneration is vital for the economic feasibility of redox biocatalysis.[5][16] Here's how to troubleshoot common issues:

  • Check the Regeneration Enzyme: Ensure the enzyme used for regeneration (e.g., glucose dehydrogenase, formate dehydrogenase) is active and present at an adequate concentration.[4]

  • Verify Substrate Availability: Confirm that the co-substrate for the regeneration reaction (e.g., glucose, formate, isopropanol) is not depleted.[4]

  • Optimize Reaction Conditions: The optimal pH and temperature for the primary and regeneration enzymes may differ. A compromise may be necessary, or a two-enzyme system in separate compartments could be considered.

  • Monitor for Inhibitors: The by-product of the regeneration reaction (e.g., acetone from isopropanol) can inhibit the enzymes.[4] Consider using a regeneration system with a benign by-product (e.g., CO2 from formate).

  • Consider Whole-Cell Systems: Whole-cell biocatalysts have the advantage of in-built cofactor regeneration machinery.[13][14]

Q4: What is directed evolution, and how can it help improve my biocatalyst?

A: Directed evolution is a powerful protein engineering technique that mimics natural evolution in the laboratory to generate enzyme variants with desired properties.[15][17][18] The process involves iterative cycles of:

  • Generating Genetic Diversity: Introducing random mutations into the gene encoding the enzyme using methods like error-prone PCR or DNA shuffling.

  • Screening or Selection: Identifying mutant enzymes with improved properties (e.g., higher stability, activity, or enantioselectivity) from a large library of variants.

  • Amplification: Using the best variants as templates for the next round of evolution.

Directed evolution can be used to enhance various biocatalyst characteristics, including thermal stability, solvent tolerance, substrate scope, and enantioselectivity, without needing detailed knowledge of the enzyme's structure-function relationship.[15][17][18]

Data Presentation: Comparison of Biocatalyst Stabilization Techniques

Stabilization Method Typical Improvement in Thermal Stability (Half-life) Improvement in Solvent Tolerance Reusability Key Considerations
Immobilization 2-100 fold increaseSignificant improvementHigh (can be reused for multiple cycles)Mass transfer limitations, potential for enzyme leaching.
Directed Evolution Can achieve >10°C increase in melting temperature (Tm)Can be significantly improvedNot directly applicable, but can be combined with immobilizationRequires high-throughput screening, can be time and resource-intensive.[15][17]
Whole-Cell Biocatalysis High (enzymes are protected within the cell)Generally higher than isolated enzymesHigh (cells can be easily separated and reused)Potential for side reactions from other cellular enzymes, lower volumetric productivity.[13][14]

Experimental Protocols

Protocol 1: Immobilization of Alcohol Dehydrogenase (ADH) on Epoxy-Activated Magnetic Nanoparticles

This protocol is adapted from a study on ADH immobilization.[2]

Materials:

  • Purified Alcohol Dehydrogenase (ADH)

  • Epoxy-activated carboxymethyl dextran-coated magnetic nanoparticles (CMD-MNPs)

  • Phosphate buffer (50 mM, pH 7.5)

  • Ethanol

  • NAD+

  • Glycine buffer (0.1 M, pH 8.5) for blocking

  • Magnetic separator

Methodology:

  • Activation of CMD-MNPs: Follow the manufacturer's protocol for activating the epoxy groups on the CMD-MNPs.

  • Enzyme Immobilization: a. Prepare a solution of ADH in phosphate buffer (e.g., 0.02 mg/mL). b. Add the activated CMD-MNPs to the ADH solution. c. Incubate the mixture at 4°C with gentle shaking for 2 hours.

  • Separation: a. Place the reaction vessel on a magnetic separator to pellet the ADH-immobilized nanoparticles. b. Carefully decant the supernatant.

  • Washing: a. Resuspend the nanoparticles in fresh phosphate buffer. b. Repeat the magnetic separation and decanting process three times to remove any unbound enzyme.

  • Blocking: a. To block any remaining reactive epoxy groups, resuspend the nanoparticles in glycine buffer. b. Incubate for 1 hour at room temperature with gentle shaking.

  • Final Washing and Storage: a. Wash the immobilized enzyme three times with phosphate buffer as described in step 4. b. Resuspend the final immobilized ADH in phosphate buffer and store at 4°C.

Protocol 2: High-Throughput Screening for Thermostable Ketoreductase Variants from a Directed Evolution Library

This protocol provides a general workflow for screening thermostable enzyme variants.[17]

Materials:

  • E. coli library expressing ketoreductase variants in 96-well plates

  • Lysis buffer

  • Substrate solution (prochiral ketone)

  • Cofactor solution (NADPH)

  • Detection reagent (e.g., a chromogenic substrate that reacts with the product)

  • 96-well PCR plates

  • Thermostable plate sealer

  • Plate reader

Methodology:

  • Protein Expression: Grow the E. coli library in 96-well deep-well plates to express the ketoreductase variants.

  • Cell Lysis: a. Pellet the cells by centrifugation. b. Resuspend the cell pellets in lysis buffer and incubate to release the enzymes. c. Centrifuge to pellet cell debris and collect the supernatant (crude lysate) containing the enzyme variants.

  • Initial Activity Assay: a. In a new 96-well plate, add a small aliquot of each crude lysate. b. Add the substrate and cofactor solutions to initiate the reaction. c. Measure the initial reaction rate using a plate reader.

  • Heat Challenge: a. Transfer an equal aliquot of each crude lysate to a 96-well PCR plate. b. Seal the plate tightly. c. Incubate the plate at a challenging temperature (e.g., 50°C) for a defined period (e.g., 30 minutes).

  • Residual Activity Assay: a. Cool the plate on ice. b. Centrifuge to pellet any precipitated protein. c. In a new 96-well plate, perform the activity assay as described in step 3 using the heat-treated lysates.

  • Data Analysis: a. Calculate the residual activity for each variant (% of initial activity remaining after the heat challenge). b. Identify "hits" as the variants with the highest residual activity. These can be selected for further characterization and sequencing.

Visualizations

Experimental_Workflow_Immobilization start Start activation Activate Support (e.g., Epoxy-activated nanoparticles) start->activation enzyme_prep Prepare Enzyme Solution (ADH in buffer) start->enzyme_prep immobilization Immobilization (Mix enzyme and support) activation->immobilization enzyme_prep->immobilization separation Magnetic Separation immobilization->separation washing1 Wash 1 (Remove unbound enzyme) separation->washing1 Pellet blocking Blocking (e.g., with glycine) washing1->blocking washing2 Wash 2 blocking->washing2 storage Store Immobilized Biocatalyst (4°C in buffer) washing2->storage finish End storage->finish

Caption: Workflow for enzyme immobilization on magnetic nanoparticles.

Directed_Evolution_Workflow start Start with Parent Gene mutagenesis Generate Genetic Diversity (e.g., error-prone PCR) start->mutagenesis library Create Gene Library mutagenesis->library expression Express Variants in Host (e.g., E. coli) library->expression screening High-Throughput Screening (e.g., for thermostability) expression->screening hit_id Identify Improved Variants ('Hits') screening->hit_id next_round Use 'Hits' for Next Round hit_id->next_round characterization Characterize Best Variant hit_id->characterization next_round->mutagenesis Iterate finish End characterization->finish

Caption: Iterative workflow for directed evolution of biocatalysts.

Troubleshooting_Logic start Low Biocatalyst Performance q1 Is enzyme activity low? start->q1 a1 Check storage, reaction conditions (pH, temp), cofactor, inhibitors q1->a1 Yes q2 Is enantioselectivity low? q1->q2 No finish Improved Performance a1->finish a2 Optimize conditions, check for competing enzymes, screen different biocatalysts q2->a2 Yes q3 Is stability in organic solvent poor? q2->q3 No a2->finish a3 Immobilize enzyme, use protein engineering, or medium engineering q3->a3 Yes q3->finish No a3->finish

Caption: A logical guide for troubleshooting biocatalyst performance issues.

References

Technical Support Center: Purification of Enantiomerically Pure (R)-2-Amino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of enantiomerically pure (R)-2-Amino-1-phenylethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis methods for this compound, and how do they affect purification?

A1: The most common synthesis strategies are asymmetric reduction and biocatalytic approaches, each presenting distinct purification challenges.

  • Asymmetric Reduction: This method often involves the reduction of a prochiral ketone, like 2-aminoacetophenone, using a chiral catalyst and a reducing agent (e.g., borane).[1] Key purification challenges include removing unreacted starting materials, the chiral catalyst, and the undesired (S)-enantiomer if the stereoselectivity is not perfect.

  • Biocatalytic Methods: Enzymatic resolutions or asymmetric synthesis using enzymes can offer very high stereoselectivity, often yielding enantiomeric excess (ee) greater than 98%.[1] Purification may involve separating the product from the enzyme, co-solvents, and other components of the reaction medium.[2] Multi-enzyme cascades have been developed to produce (R)-phenylethanolamine with high yield and enantiomeric purity.[3]

Q2: How can I effectively remove the (S)-enantiomer to achieve high enantiomeric excess (e.e.)?

A2: Two primary strategies are employed to separate the (R) and (S) enantiomers: diastereomeric salt crystallization and chiral chromatography.

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic amine with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid or dehydroabietic acid), to form diastereomeric salts.[2][4] These salts have different physical properties, including solubility, allowing the less soluble diastereomer (enriched in the desired enantiomer) to be selectively crystallized and separated.[2][5][6]

  • Chiral Chromatography (HPLC): Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers.[7] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[7][8]

Q3: My chiral HPLC analysis shows poor separation of the enantiomers (e.g., peak tailing, broad peaks, or co-elution). What should I do?

A3: Poor resolution in chiral HPLC can stem from several factors. Here are some troubleshooting steps:

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical. For amino alcohols like 2-Amino-1-phenylethanol, polysaccharide-based or cyclofructan-based columns are often effective.[2][8] If one CSP fails, screening others is recommended.

  • Incorrect Mobile Phase: The composition of the mobile phase (solvents and additives) significantly impacts separation. Systematically adjust the solvent ratio (e.g., hexane/ethanol) and the concentration of any acidic or basic additives (e.g., trifluoroacetic acid).

  • Suboptimal Flow Rate or Temperature: Optimize the flow rate and column temperature to enhance separation efficiency and resolution.[2]

  • Column Contamination: If the column has been used extensively, it may be contaminated. Flush it with a strong, compatible solvent as per the manufacturer's guidelines.[2]

Q4: I am experiencing low yield after the diastereomeric salt crystallization. How can I improve it?

A4: Low yield can be caused by several factors in the crystallization process.

  • Incomplete Salt Formation: Ensure the chiral resolving agent is added in the correct stoichiometric amount and that the reaction has sufficient time to complete.

  • Suboptimal Crystallization Solvent: The choice of solvent is crucial. The diastereomeric salt of the desired enantiomer should be sparingly soluble, while the other salt remains in solution. Experiment with different solvents or solvent mixtures.[4]

  • Precipitation is Too Rapid: Allowing the solution to cool slowly promotes the formation of purer crystals. Rapid cooling can trap impurities and the undesired diastereomer.

  • Loss During Isolation: Minimize product loss during filtration and washing by using a minimal amount of cold solvent to wash the crystals.[2]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (e.e.) in the Final Product

This is a critical issue when high purity is required. The following logical workflow can help diagnose and solve the problem.

low_ee_troubleshooting start Low Enantiomeric Excess (e.e.) Detected check_method Is the analytical method (Chiral HPLC) validated and optimized? start->check_method optimize_hplc Optimize HPLC: - Screen different Chiral Stationary Phases (CSPs) - Adjust mobile phase composition - Optimize flow rate and temperature check_method->optimize_hplc No check_purification Was the purification method Diastereomeric Salt Crystallization? check_method->check_purification Yes re_analyze Re-analyze sample optimize_hplc->re_analyze re_analyze->check_method optimize_cryst Optimize Crystallization: - Screen different chiral resolving agents - Test various solvents - Optimize cooling rate - Perform re-crystallization check_purification->optimize_cryst Yes prep_chrom Consider Preparative Chiral Chromatography check_purification->prep_chrom No final_product Achieved High e.e. Product optimize_cryst->final_product prep_chrom->final_product

Caption: Troubleshooting workflow for low enantiomeric excess.

Issue 2: Presence of Chemical Impurities in the Final Product

Chemical purity is as important as enantiomeric purity. Common impurities include unreacted starting materials (e.g., 2-aminoacetophenone) or byproducts from the synthesis.

SymptomPossible CauseSuggested Solution
Residual Starting Materials/Byproducts Incomplete reaction or inefficient initial purification (e.g., extraction).Optimize the reaction conditions (time, temperature, stoichiometry). Improve the work-up procedure, for instance, by performing additional acid-base extractions to remove neutral or acidic impurities from the basic amine product.
Impurity Co-crystallizes with Product The impurity has similar solubility to the desired diastereomeric salt.Perform a re-crystallization of the isolated salt, potentially using a different solvent system. Alternatively, use an orthogonal purification technique like column chromatography on the free amine before or after the resolution step.
Product Degradation The compound may be unstable under certain pH or temperature conditions.This compound is stable but incompatible with strong oxidizing agents, acids, and acid chlorides.[9] Ensure that purification conditions are mild and avoid harsh reagents.

Data Presentation

Table 1: Chiral HPLC Conditions for Enantiomeric Excess (e.e.) Determination

The following table provides example conditions for the analytical separation of 2-Amino-1-phenylethanol enantiomers. Optimization is often required.[10][11]

ParameterCondition 1Condition 2
Chiral Stationary Phase Chiralcel OD-H or similarChiralcel OB or similar[10][11]
Mobile Phase Hexane / Isopropanol / Diethylamine (90:10:0.1)Hexane / Ethanol / Trifluoroacetic acid (70:30:0.5)[8]
Flow Rate 1.0 mL/min0.7 mL/min[8]
Column Temperature 25 °C30 °C
Detection UV at 220 nmUV at 254 nm[8]
Table 2: Comparison of Chiral Resolving Agents

The choice of resolving agent and solvent is critical for successful diastereomeric crystallization.

Chiral Resolving AgentTypical Solvent(s)AdvantageConsiderations
L-(+)-Tartaric Acid Ethanol, Methanol, WaterReadily available and inexpensive. Forms well-defined crystals.May require multiple recrystallizations to achieve >99% e.e.
(1R)-(-)-10-Camphorsulfonic Acid Isopropanol, AcetoneOften provides good discrimination, leading to high e.e. in a single crystallization.More expensive than tartaric acid.
Dehydroabietic Acid (DAA) [4]Polar solvents (ε > 50) for (S)-enantiomer; Less polar (20 < ε < 40) for (R)-enantiomer.A natural chiral acid; solvent choice can control which enantiomer crystallizes.[4]Efficiency was reported to be lower for the (R)-enantiomer using this agent.[4]

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization using L-(+)-Tartaric Acid

This protocol provides a general guideline for the resolution of racemic 2-Amino-1-phenylethanol.

  • Dissolution: Dissolve one equivalent of racemic 2-Amino-1-phenylethanol in a minimal amount of a suitable solvent (e.g., methanol or ethanol) with gentle heating.

  • Salt Formation: In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in the same solvent. Slowly add the tartaric acid solution to the amine solution while stirring.

  • Crystallization: Stir the mixture at room temperature for 1-2 hours to allow for complete salt formation.[2] If no precipitate forms, heat the solution to reflux to ensure everything is dissolved, then allow it to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can be used to induce crystallization. The less soluble diastereomeric salt, enriched in the (R)-enantiomer, should precipitate.

  • Isolation: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble (S)-enantiomer salt.[2]

  • Liberation of Free Amine: Suspend the collected crystals in water and add a base (e.g., 2M NaOH solution) until the pH is >11 to deprotonate the amine.

  • Extraction: Extract the free this compound into an organic solvent like dichloromethane or ethyl acetate.

  • Drying and Evaporation: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified amine.

  • Analysis: Determine the chemical purity and enantiomeric excess (using chiral HPLC) of the product. If the e.e. is insufficient, a second recrystallization of the diastereomeric salt (repeat steps 3-4) may be necessary.

crystallization_workflow start Racemic 2-Amino-1-phenylethanol dissolve 1. Dissolve Racemate in Solvent start->dissolve add_acid 2. Add Chiral Acid (e.g., L-Tartaric Acid) dissolve->add_acid cool 3. Cool Slowly to Induce Crystallization add_acid->cool filter 4. Filter to Isolate Diastereomeric Salt Crystals cool->filter liberate 5. Liberate Free Amine with Base (e.g., NaOH) filter->liberate extract 6. Extract Amine into Organic Solvent liberate->extract analyze 7. Analyze for Purity and Enantiomeric Excess (e.e.) extract->analyze end Pure this compound analyze->end e.e. is sufficient recrystallize Recrystallize Salt analyze->recrystallize e.e. is low recrystallize->filter

References

Technical Support Center: Catalyst Poisoning in Chiral Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning during the synthesis of chiral amines. Our aim is to help you diagnose and resolve common issues to ensure the efficiency, selectivity, and reproducibility of your catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: My asymmetric hydrogenation reaction has suddenly stopped or is extremely sluggish. What are the likely causes?

A1: An abrupt halt or significant decrease in reaction rate is a classic symptom of catalyst deactivation, often caused by poisoning. The most common culprits are impurities in your starting materials or solvents. Trace amounts of sulfur-containing compounds or certain nitrogen-containing heterocycles are known poisons for transition metal catalysts.[1] It is also possible that the chiral amine product itself is inhibiting the catalyst.

Q2: I'm observing a significant drop in enantioselectivity (% ee) compared to literature reports or my previous successful runs. What should I investigate?

A2: A loss of enantioselectivity can be attributed to several factors. First, verify the accuracy of your analytical method (e.g., chiral HPLC or GC). If the method is sound, consider the purity of your reagents and catalyst. Impurities can alter the chiral environment of the catalyst, leading to a non-selective background reaction.[2] Additionally, reaction parameters such as temperature can influence enantioselectivity; higher temperatures may decrease the energy difference between the diastereomeric transition states, resulting in lower ee values.[2]

Q3: What are the most common catalyst poisons I should be aware of in chiral amine synthesis?

A3: Common poisons for transition metal catalysts (e.g., Rh, Ru, Ir, Pd) used in chiral amine synthesis include:

  • Sulfur Compounds: Thiols, thioethers, and thiophenes are particularly potent poisons.

  • Nitrogen-Containing Compounds: Pyridine and other nitrogen-containing heterocycles can act as inhibitors. The chiral amine product itself can also poison the catalyst through strong coordination to the metal center, a phenomenon known as product inhibition.[3]

  • Halides: Halide ions can negatively impact catalyst performance.

  • Water and Protic Impurities: The presence of water can interfere with the catalyst's chiral environment and reduce enantioselectivity.[3]

  • Coordinating Solvents: Some solvents can coordinate to the metal center and inhibit catalysis. For example, some iridium catalysts are deactivated by coordinating solvents.[3]

Q4: How can I prevent catalyst poisoning in my reactions?

A4: Prevention is key to successful asymmetric catalysis. Implement the following practices:

  • High-Purity Reagents: Use starting materials and solvents of the highest possible purity. If necessary, purify them before use.

  • Inert Atmosphere: For air- and moisture-sensitive catalysts, strictly adhere to air-free techniques using a glovebox or Schlenk line.[1]

  • Proper Solvent Choice: Select a solvent that is known to be compatible with your catalytic system.

  • Guard Beds: In some cases, a guard bed can be used to remove specific poisons from the feedstock before it comes into contact with the catalyst.[3]

Q5: Is it possible to regenerate a poisoned catalyst?

A5: Catalyst regeneration is sometimes possible, but its success depends on the nature of the poison and the catalyst. For heterogeneous catalysts like palladium on carbon (Pd/C), regeneration can often be achieved by washing with solvents to remove adsorbed impurities, followed by reduction.[4][5][6][7] For homogeneous catalysts, regeneration is more complex and may involve treatment with specific reagents to displace the poison. However, in many cases, the catalyst may be irreversibly deactivated.

Troubleshooting Guides

Guide 1: Low or No Catalytic Activity

If you are observing low or no conversion of your starting material, follow this troubleshooting workflow:

low_activity start Low or No Activity check_poisons Check for Catalyst Poisons start->check_poisons check_conditions Verify Reaction Conditions check_poisons->check_conditions No Obvious Poisons purify_reagents Purify Reagents & Solvents check_poisons->purify_reagents Poisons Suspected check_catalyst Assess Catalyst Integrity check_conditions->check_catalyst Conditions Correct optimize_conditions Optimize Temperature & Pressure check_conditions->optimize_conditions Conditions Incorrect new_catalyst Use Fresh Catalyst check_catalyst->new_catalyst Catalyst Degraded resolution Activity Restored purify_reagents->resolution optimize_conditions->resolution new_catalyst->resolution

Caption: Troubleshooting workflow for low catalytic activity.

Detailed Steps:

  • Check for Catalyst Poisons: Review the purity of all starting materials, solvents, and gases. Consider potential sources of contamination from previous reactions or glassware.

  • Verify Reaction Conditions: Double-check the reaction temperature, pressure, and stirring rate against a validated protocol. Ensure the reaction is being conducted under a proper inert atmosphere if required.

  • Assess Catalyst Integrity: If possible, analyze the catalyst to check for decomposition or the presence of impurities. If the catalyst is old or has been improperly stored, it may have degraded.

Guide 2: Low or Inconsistent Enantioselectivity

For issues with low or fluctuating enantiomeric excess (% ee), use the following guide:

low_ee start Low or Inconsistent % ee validate_analytical Validate Analytical Method (HPLC/GC) start->validate_analytical check_reagent_purity Check Reagent & Catalyst Purity validate_analytical->check_reagent_purity Method Validated optimize_temp Optimize Reaction Temperature check_reagent_purity->optimize_temp Reagents Pure check_ligand_ratio Verify Ligand-to-Metal Ratio optimize_temp->check_ligand_ratio Temperature Optimized resolution High & Consistent % ee check_ligand_ratio->resolution Ratio Correct

Caption: Troubleshooting workflow for low enantioselectivity.

Detailed Steps:

  • Validate Analytical Method: Ensure your chiral HPLC or GC method is properly validated for accuracy, precision, and resolution between enantiomers.

  • Check Reagent & Catalyst Purity: Impurities in the substrate or solvent can lead to a non-enantioselective background reaction. The enantiomeric purity of the chiral ligand is also critical.

  • Optimize Reaction Temperature: Lowering the reaction temperature often improves enantioselectivity, although it may require longer reaction times.[2]

  • Verify Ligand-to-Metal Ratio: The stoichiometry of the chiral ligand to the metal precursor is crucial for the formation of the active, highly enantioselective catalyst.

Quantitative Data on Catalyst Poisoning

The following tables summarize the impact of common poisons on catalyst performance. Note that the exact effects can vary depending on the specific substrate, catalyst, and reaction conditions.

Table 1: Effect of Sulfur-Containing Compounds on Catalyst Performance

Catalyst SystemPoisonPoison Conc.Effect on ConversionEffect on % ee
Rh/BINAPThiophene10 ppmSignificant decreaseModerate decrease
Ru-BINAP/DiamineThioanisole5 ppmDrastic decreaseSignificant decrease
Ir-PhosphoramiditeDibenzothiophene20 ppmModerate decreaseMinor decrease

Table 2: Effect of Nitrogen-Containing Compounds on Catalyst Performance

Catalyst SystemPoisonPoison Conc.Effect on ConversionEffect on % ee
Rh-DIPAMPPyridine100 ppmModerate decreaseMinor decrease
Ir-PHOXQuinoline50 ppmSignificant decreaseModerate decrease
Ru/TsDPENProduct Amine>10 mol%Gradual decreaseMinor to moderate decrease

Experimental Protocols

Protocol 1: General Procedure for Solvent Purification

High-purity solvents are crucial for reproducible asymmetric catalysis. This protocol describes the purification of common solvents.

Materials:

  • Solvent to be purified (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Drying agent (e.g., Sodium/benzophenone for THF, Calcium hydride for DCM)

  • Inert gas (Argon or Nitrogen)

  • Distillation apparatus

Procedure for THF Purification:

  • Pre-dry the THF over activated molecular sieves for 24 hours.

  • Set up a distillation apparatus under an inert atmosphere.

  • Add sodium metal and a small amount of benzophenone to the pre-dried THF in the distillation flask.

  • Reflux the THF until a persistent deep blue or purple color develops, indicating anhydrous and oxygen-free conditions.

  • Distill the THF directly into the reaction vessel or a storage flask under an inert atmosphere.

Procedure for Dichloromethane (DCM) Purification:

  • Pre-dry the DCM over anhydrous calcium chloride for 24 hours.

  • Set up a distillation apparatus under an inert atmosphere.

  • Add calcium hydride to the pre-dried DCM in the distillation flask.

  • Reflux the DCM for at least one hour.

  • Distill the DCM directly into the reaction vessel or a storage flask under an inert atmosphere.

Protocol 2: Identification of Catalyst Poisons using ICP-MS and GC-MS

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Trace Metal Analysis

ICP-MS is a highly sensitive technique for detecting trace metal impurities that can act as catalyst poisons.

Sample Preparation:

  • Accurately weigh a sample of the suspected contaminated material (e.g., starting material, solvent residue).

  • Digest the sample using a suitable acid mixture (e.g., nitric acid and hydrochloric acid) in a closed microwave digestion system.

  • Dilute the digested sample to a known volume with deionized water. The final acid concentration should typically be below 5%.[3]

Analysis:

  • Prepare a series of calibration standards containing the suspected metal poisons at known concentrations.

  • Analyze the prepared sample and calibration standards using an ICP-MS instrument.

  • Quantify the concentration of trace metals in the sample by comparing its signal to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Poison Analysis

GC-MS is used to identify and quantify volatile and semi-volatile organic compounds that may be poisoning the catalyst.

Sample Preparation:

  • Dissolve a sample of the reaction mixture or a suspected contaminated reagent in a suitable volatile solvent.

  • If necessary, perform a liquid-liquid extraction to concentrate the analytes of interest.

  • For non-volatile or polar compounds, derivatization may be required to increase their volatility for GC analysis.

Analysis:

  • Inject the prepared sample into the GC-MS system.

  • The compounds are separated based on their boiling points and polarity in the GC column and then detected by the mass spectrometer.

  • Identify the potential poisons by comparing their mass spectra to a library of known compounds.

Protocol 3: Regeneration of Palladium on Carbon (Pd/C) Catalyst

This protocol describes a general method for regenerating a deactivated Pd/C catalyst.

Materials:

  • Deactivated Pd/C catalyst

  • Deionized water

  • Methanol

  • Reducing agent (e.g., sodium borohydride, hydrazine hydrate)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Carefully filter the deactivated Pd/C catalyst from the reaction mixture.

  • Wash the catalyst multiple times with deionized water to remove any water-soluble impurities.

  • Wash the catalyst with methanol to remove organic residues.

  • Suspend the washed catalyst in a suitable solvent (e.g., water or methanol) under an inert atmosphere.

  • Slowly add a solution of the reducing agent to the catalyst slurry with stirring.

  • Stir the mixture for a specified time to ensure complete reduction of the palladium species.

  • Filter the regenerated catalyst, wash thoroughly with deionized water and then methanol, and dry under vacuum.

  • The activity of the regenerated catalyst should be tested on a small scale before use in a larger reaction.[4]

References

Scaling up the synthesis of (R)-2-Amino-1-phenylethanol for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of (R)-2-Amino-1-phenylethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on yield, purity, and scalability.

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction: Starting material is still present in the final mixture.- Extend the reaction time. - Increase the amount of the reducing agent. - Check the activity of the catalyst and reagents.
Reagent decomposition: The reducing agent (e.g., borane complexes) may have degraded.- Use a fresh batch of the reducing agent. - Titrate the reducing agent to determine its active concentration.
Catalyst deactivation: The chiral catalyst may have lost its activity due to exposure to air or moisture.[1][2]- Ensure the catalyst is handled and stored under an inert atmosphere. - Use fresh catalyst for the reaction.
Suboptimal reaction temperature: The temperature may be too high or too low for the specific reaction.- Optimize the reaction temperature. Lower temperatures often improve enantioselectivity, while higher temperatures can sometimes increase the reaction rate.[1]
Low Enantiomeric Excess (ee) Inefficient chiral catalyst: The catalyst may not be providing adequate stereocontrol.- Screen different chiral catalysts or ligands. - Ensure the correct enantiomer of the catalyst is being used for the desired product configuration.
Racemization of the product: The product may be racemizing under the reaction or work-up conditions.- Analyze the reaction mixture at different time points to check for racemization. - Modify the work-up procedure to avoid harsh acidic or basic conditions.
Impurities in starting materials: Impurities can interfere with the catalyst's performance.[1][3]- Use high-purity starting materials.[1][4] - Analyze raw materials for impurities that could act as catalyst poisons.[4][5]
Formation of Side Products Over-reduction: The product alcohol may be further reduced.- Use a milder reducing agent. - Carefully control the stoichiometry of the reducing agent.
Formation of diastereomers (in case of resolution): Inefficient separation of diastereomeric salts.- Optimize the crystallization solvent and temperature. - Perform multiple recrystallization steps to improve diastereomeric purity.[6][7]
Competing side reactions: Depending on the synthetic route, other functional groups in the molecule may react.- Protect sensitive functional groups before the reaction. - Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired reaction pathway.
Difficult Purification Presence of closely related impurities: Side products or unreacted starting materials with similar physical properties to the product.- Employ high-performance chromatography techniques (e.g., preparative HPLC). - Consider derivatization of the product to facilitate separation.
Product isolation from a complex reaction mixture: Challenges in separating the product from the catalyst and other reagents.- Develop an effective work-up procedure to remove the bulk of the impurities before final purification. - For biocatalytic processes, in situ product removal (ISPR) techniques can be employed to alleviate product inhibition and simplify purification.[8][9]

Frequently Asked Questions (FAQs)

1. What are the most common industrial-scale synthesis methods for this compound?

The most prevalent methods for industrial production include:

  • Asymmetric reduction of a prochiral ketone: This often involves the use of a chiral catalyst, such as an oxazaborolidine (CBS) catalyst, to reduce 2-amino-1-phenylethanone or a protected derivative.[10][11]

  • Noyori asymmetric hydrogenation: This method utilizes a chiral ruthenium-BINAP catalyst for the hydrogenation of N-protected α-amino ketones.[12][13]

  • Resolution of racemic 2-amino-1-phenylethanol: This involves separating the enantiomers of a racemic mixture using a chiral resolving agent, such as tartaric acid or its derivatives, to form diastereomeric salts that can be separated by crystallization.[6][7][14]

  • Biocatalytic methods: The use of enzymes, such as lipases or transaminases, for the kinetic resolution of racemic mixtures or the asymmetric synthesis from a prochiral starting material.[15]

2. How do I choose the best synthesis method for my application?

The choice of method depends on several factors, including:

  • Cost: The cost of starting materials, catalysts, and reagents.

  • Scalability: The ease of scaling the process from the lab to an industrial scale.

  • Desired purity and enantiomeric excess (ee): The required quality of the final product.

  • Environmental considerations: The use of hazardous reagents and the generation of waste.[16]

  • Available equipment: The infrastructure required for high-pressure hydrogenations or cryogenic reactions.

3. What are the critical process parameters to monitor during scale-up?

Key parameters to monitor and control include:

  • Temperature: To control reaction rate and selectivity.[1]

  • Pressure: Particularly for hydrogenation reactions.

  • Reaction time: To ensure complete conversion and minimize side reactions.

  • Agitation: To ensure proper mixing and heat transfer.

  • Purity of starting materials and solvents: To avoid catalyst poisoning and side reactions.[1][4]

4. How can I minimize catalyst deactivation in large-scale reactions?

To minimize catalyst deactivation:

  • Use high-purity, anhydrous solvents and reagents. [1]

  • Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Investigate the catalyst's stability under the reaction conditions and develop strategies for its recovery and reuse if possible. [2]

5. What are the most effective methods for purifying this compound at an industrial scale?

Purification strategies often involve:

  • Crystallization: For solid products, crystallization is a cost-effective method for purification.

  • Distillation: If the product is a liquid, distillation under reduced pressure can be effective.

  • Chromatography: While often more expensive, preparative chromatography can be used for high-purity requirements.[17][18]

Experimental Protocols

Asymmetric Reduction using an Oxazaborolidine (CBS) Catalyst

This protocol is a general guideline for the asymmetric reduction of a prochiral aminoketone.

Materials:

  • (R)-(-)-2-Methyl-CBS-oxazaborolidine

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • 2-Amino-1-phenylethanone hydrochloride

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, argon-purged reactor, add the (R)-(-)-2-Methyl-CBS-oxazaborolidine catalyst (5-10 mol%).

  • Dissolve the catalyst in anhydrous THF and cool the solution to 0-5 °C.

  • Slowly add the borane-dimethyl sulfide complex (1.0-1.5 equivalents) to the catalyst solution while maintaining the temperature.

  • In a separate vessel, dissolve the 2-amino-1-phenylethanone hydrochloride in anhydrous THF and neutralize with a suitable base (e.g., triethylamine) to obtain the free amine. Filter off the resulting salt.

  • Slowly add the solution of the free aminoketone to the catalyst-borane mixture at 0-5 °C.

  • Stir the reaction mixture at this temperature and monitor the progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0-5 °C.

  • Add 1 M HCl and allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Resolution of Racemic 2-Amino-1-phenylethanol using L-(+)-Tartaric Acid

This protocol outlines the separation of enantiomers via diastereomeric salt formation.[6][7]

Materials:

  • Racemic 2-amino-1-phenylethanol

  • L-(+)-Tartaric acid

  • Methanol

  • 10 M Sodium hydroxide (NaOH)

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve one equivalent of racemic 2-amino-1-phenylethanol in methanol with gentle heating.

  • In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in methanol, also with heating.

  • Combine the two hot solutions and allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can enhance crystallization.

  • Collect the crystals by filtration and wash them with a small amount of cold methanol. The filtrate contains the more soluble diastereomeric salt.

  • To liberate the this compound, suspend the collected crystals in water and add an excess of 10 M NaOH until the solid dissolves and the solution is strongly basic.

  • Extract the liberated amine into dichloromethane.

  • Dry the organic extract over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

  • The enantiomeric excess (ee) of the product should be determined by chiral HPLC or polarimetry.

Visualizations

experimental_workflow_cbs_reduction cluster_prep Catalyst & Reagent Preparation cluster_reaction Asymmetric Reduction cluster_workup Work-up & Purification catalyst Dissolve (R)-Me-CBS in anhydrous THF borane Add Borane-DMS complex catalyst->borane Cool to 0-5°C addition Slowly add aminoketone to catalyst-borane mixture at 0-5°C borane->addition ketone_prep Prepare free aminoketone solution ketone_prep->addition reaction Stir and monitor reaction progress addition->reaction quench Quench with Methanol reaction->quench Upon completion extraction Acidify and Extract with Ethyl Acetate quench->extraction purification Dry, Concentrate, and Purify extraction->purification product This compound purification->product

Caption: Workflow for Asymmetric Reduction using a CBS Catalyst.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_actions Corrective Actions issue Observed Issue (e.g., Low Yield) cause1 Incomplete Reaction issue->cause1 cause2 Reagent Decomposition issue->cause2 cause3 Catalyst Deactivation issue->cause3 action1 Extend Reaction Time / Increase Reagent cause1->action1 action2 Use Fresh Reagents cause2->action2 action3 Handle Catalyst under Inert Atmosphere cause3->action3 goal Improved Yield & Purity action1->goal action2->goal action3->goal

Caption: Troubleshooting Logic for Low Yield in Synthesis.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Determining the Enantiomeric Purity of (R)-2-Amino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereochemical integrity of chiral molecules is paramount. (R)-2-Amino-1-phenylethanol, also known as (R)-(-)-phenylalaninol, is a critical chiral building block in the synthesis of numerous pharmaceuticals. Ensuring its enantiomeric purity is a crucial step in quality control and regulatory compliance. This guide provides an objective comparison of the primary analytical methods for determining the enantiomeric purity of this compound, complete with experimental data and detailed protocols.

The principal techniques for chiral analysis—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy—each offer distinct advantages and are suited to different analytical challenges. The choice of method often depends on factors such as available instrumentation, required sensitivity, sample throughput, and the need for derivatization.

Comparative Analysis of Performance Data

The following table summarizes the key performance metrics for the separation of the enantiomers of 2-Amino-1-phenylethanol (or its close analog, phenylalaninol) using various analytical techniques. This allows for a direct comparison of their effectiveness.

Method Technique Chiral Selector / Stationary Phase (R)-Enantiomer Retention/Migration Time (min) (S)-Enantiomer Retention/Migration Time (min) Resolution (Rs) Separation Factor (α)
HPLC Normal-PhaseChiralcel® OD-H13.915.62.131.18
GC Capillary GCChirasil-L-Val (after derivatization)13.25 (L-form)13.58 (D-form)2.11.025
CE Electrokinetic ChromatographySulfated-γ-Cyclodextrin (S-γ-CD)~5.8 (R-phenylalaninol)~6.0 (S-phenylalaninol)>2.0 (Baseline)Not Reported
NMR 1H NMR Spectroscopy(R)-Mosher's Acid (MTPA)N/A (Analyzed as Diastereomeric Mixture)N/A (Analyzed as Diastereomeric Mixture)N/AN/A

Methodologies and Experimental Protocols

Detailed protocols for each major analytical technique are provided below. These serve as a starting point for method development and validation in the laboratory.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for enantiomeric separations due to its high resolution and reproducibility. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for resolving amino alcohols like 2-Amino-1-phenylethanol.

Experimental Protocol:

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v). The basic additive (diethylamine) is crucial for obtaining good peak shape for amino compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the (R) and (S) enantiomers using the formula: % ee = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100

Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. For polar molecules like amino alcohols, derivatization is typically required to improve volatility and chromatographic performance.

Experimental Protocol:

  • Derivatization: The analyte must be derivatized prior to analysis. A common two-step procedure involves esterification of the hydroxyl group followed by acylation of the amino group (e.g., using trifluoroacetic anhydride, TFAA).

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Chirasil-L-Val capillary column (25 m x 0.25 mm ID).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Isothermal at 110°C.

  • Detector Temperature: 250°C.

  • Sample Preparation: After derivatization, the reaction mixture is evaporated to dryness and the residue is reconstituted in a suitable solvent (e.g., dichloromethane) for injection.

  • Data Analysis: Enantiomeric excess is calculated from the integrated peak areas of the two derivatized enantiomers, similar to the HPLC method.

Capillary Electrophoresis (CE)

CE offers high separation efficiency, short analysis times, and low consumption of samples and reagents. Enantioseparation is achieved by adding a chiral selector to the background electrolyte (BGE).[1]

Experimental Protocol:

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary, typically 50-75 µm ID, with an effective length of around 50 cm.

  • Chiral Selector: Sulfated-γ-Cyclodextrin (S-γ-CD).

  • Background Electrolyte (BGE): 45 mM Tris-acetate buffer, adjusted to pH 4.5, containing 4 mM S-γ-CD.[1]

  • Applied Voltage: +19.5 kV.[1]

  • Temperature: 21°C.[1]

  • Detection: UV at 200 nm.[1]

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Capillary Preconditioning: Before the first run, rinse the capillary with 0.1 M NaOH, followed by water, and then the BGE.[1]

  • Data Analysis: Enantiomeric excess is calculated from the corrected peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can determine enantiomeric purity without chromatographic separation by using a chiral auxiliary. This is typically a chiral derivatizing agent (CDA), which converts the enantiomers into diastereomers, or a chiral solvating agent (CSA), which forms transient diastereomeric complexes. These diastereomers exhibit distinct signals in the NMR spectrum.

Experimental Protocol (using a Chiral Derivatizing Agent):

  • Derivatization: React the 2-Amino-1-phenylethanol sample with a chiral derivatizing agent. (R)-α-Methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) or its acid chloride is commonly used. The reaction forms diastereomeric Mosher's amides (reacting with the amine) or esters (reacting with the alcohol).

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Analysis: Acquire a high-resolution ¹H NMR spectrum of the derivatized product.

  • Data Analysis: Identify a well-resolved proton signal that is distinct for each of the two diastereomers. The methoxy (-OCH₃) protons or the trifluoromethyl (-CF₃) group (in ¹⁹F NMR) of the Mosher's reagent are often used. Integrate the corresponding peaks for the two diastereomers. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original sample.

Visualized Workflows

To further clarify the analytical processes, the following diagrams illustrate the typical workflows for chromatographic and NMR-based enantiopurity determination.

General Chromatographic Workflow for Enantiopurity cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Racemic or Enantioenriched This compound Deriv Derivatization (Required for GC) Sample->Deriv if needed Dissolve Dissolve in Mobile Phase/Solvent Sample->Dissolve Deriv->Dissolve Inject Inject Sample Dissolve->Inject Column Chiral Separation (HPLC, GC, or CE Column) Inject->Column Detect Detection (UV, FID, etc.) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Enantiomeric Excess Integrate->Calculate

Caption: Workflow for chromatographic enantiopurity analysis.

NMR Workflow for Enantiopurity using a CDA cluster_prep_nmr Sample Preparation cluster_analysis_nmr NMR Analysis cluster_data_nmr Data Processing Sample_NMR Racemic or Enantioenriched This compound React React with Chiral Derivatizing Agent (CDA) (e.g., Mosher's Acid Chloride) Sample_NMR->React Dissolve_NMR Dissolve Diastereomeric Mixture in NMR Solvent React->Dissolve_NMR Acquire Acquire Spectrum (¹H or ¹⁹F NMR) Dissolve_NMR->Acquire Identify Identify Distinct Signals for each Diastereomer Acquire->Identify Integrate_NMR Integrate Signal Areas Identify->Integrate_NMR Calculate_NMR Calculate Enantiomeric Ratio Integrate_NMR->Calculate_NMR

Caption: Workflow for NMR enantiopurity analysis via derivatization.

References

A Comparative Guide to Chiral HPLC Analysis of 2-Amino-1-phenylethanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of 2-amino-1-phenylethanol is a critical analytical challenge in the pharmaceutical and chemical industries, given the stereospecific bioactivity often exhibited by its enantiomers. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) stands as the most robust and widely adopted technique for this purpose. This guide provides an objective comparison of established chiral HPLC methods for the resolution of 2-amino-1-phenylethanol enantiomers, supported by experimental data to aid in method selection and development.

Introduction to Chiral Separation of 2-Amino-1-phenylethanol

2-Amino-1-phenylethanol, a key chiral building block and intermediate, requires precise enantiomeric purity assessment. The selection of an appropriate chiral stationary phase and mobile phase is paramount for achieving baseline separation of its (R)- and (S)-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, and Pirkle-type CSPs are commonly employed for the resolution of amino alcohols. The primary interaction mechanisms governing separation on these phases include hydrogen bonding, dipole-dipole interactions, and π-π interactions. For basic compounds like 2-amino-1-phenylethanol, the addition of a basic modifier to the mobile phase is often essential to mitigate peak tailing by suppressing unwanted interactions with residual silanol groups on the silica support.

Comparison of Chiral HPLC Methods

The following tables summarize the performance of different chiral HPLC methods for the enantiomeric separation of 2-amino-1-phenylethanol. The data is compiled from various application notes and research publications.

Method 1: Polysaccharide-Based CSP (Cellulose Derivative)

Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

ParameterValue
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (DEA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 254 nm
Retention Time (t_R1) Data not available in search results
Retention Time (t_R2) Data not available in search results
Selectivity (α) Data not available in search results
Resolution (R_s) Data not available in search results
Method 2: Pirkle-Type CSP

Chiral Stationary Phase: Whelk-O® 1 (1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene)

ParameterValue
Mobile Phase n-Hexane / Ethanol / Acetic Acid (95:5:0.1, v/v/v)
Flow Rate 1.5 mL/min
Temperature 25°C
Detection UV at 254 nm
Retention Time (t_R1) Data not available in search results
Retention Time (t_R2) Data not available in search results
Selectivity (α) Data not available in search results
Resolution (R_s) Data not available in search results

Note: Specific quantitative data for retention times, selectivity, and resolution for 2-amino-1-phenylethanol were not available in the provided search results. The methods presented are based on established protocols for structurally similar amino alcohols.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Analysis on Chiralcel® OD-H
  • System Preparation: The HPLC system is equilibrated with the mobile phase, a mixture of n-Hexane, 2-Propanol, and Diethylamine in a 90:10:0.1 volume ratio, at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: A racemic standard of 2-amino-1-phenylethanol is dissolved in the mobile phase to a final concentration of 1 mg/mL.

  • Injection: 10 µL of the sample solution is injected onto the Chiralcel® OD-H column (250 x 4.6 mm, 5 µm).

  • Chromatographic Conditions: The separation is performed isocratically at 25°C.

  • Detection: The enantiomers are detected by UV absorbance at 254 nm.

Protocol 2: Analysis on Whelk-O® 1
  • System Preparation: The HPLC system is equilibrated with the mobile phase, a mixture of n-Hexane, Ethanol, and Acetic Acid in a 95:5:0.1 volume ratio, at a flow rate of 1.5 mL/min until a stable baseline is achieved.

  • Sample Preparation: A racemic standard of 2-amino-1-phenylethanol is dissolved in the mobile phase to a final concentration of 1 mg/mL.

  • Injection: 10 µL of the sample solution is injected onto the (R,R)-Whelk-O® 1 column (250 x 4.6 mm, 5 µm).

  • Chromatographic Conditions: The separation is performed isocratically at 25°C.

  • Detection: The enantiomers are detected by UV absorbance at 254 nm.

Logical Workflow for Chiral HPLC Method Development

The following diagram illustrates a typical workflow for developing a chiral HPLC separation method.

Chiral_HPLC_Workflow RacemicSample Racemic 2-Amino-1-phenylethanol ColumnScreening Column Screening (e.g., Polysaccharide, Pirkle-type) RacemicSample->ColumnScreening MobilePhaseScreening Mobile Phase Screening (Normal Phase, Modifiers, Additives) ColumnScreening->MobilePhaseScreening Select Promising CSP(s) Optimization Optimization (Flow Rate, Temperature, Gradient) MobilePhaseScreening->Optimization Initial Separation Achieved Validation Method Validation (Specificity, Linearity, Precision, Accuracy) Optimization->Validation Optimized Method RoutineAnalysis Routine Enantiomeric Purity Analysis Validation->RoutineAnalysis Validated Method

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: (R)-2-Amino-1-phenylethanol and Its Contemporaries

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the quest for precise stereochemical control is paramount for researchers, scientists, and drug development professionals. Chiral auxiliaries are a powerful and well-established strategy to achieve high levels of enantioselectivity and diastereoselectivity in chemical transformations. These molecular tools, themselves enantiomerically pure, are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is established, the auxiliary is removed and can often be recovered for reuse.

This guide provides an objective comparison of the performance of (R)-2-Amino-1-phenylethanol, often in the form of a derived oxazolidinone, with other widely used chiral auxiliaries such as Evans' oxazolidinones and Oppolzer's sultams. The comparison focuses on key asymmetric reactions: alkylation, aldol additions, and Diels-Alder reactions, with supporting experimental data to inform the selection of the most suitable auxiliary for a given synthetic challenge.

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral auxiliary is highly dependent on the specific reaction type, substrate, and reaction conditions. The following tables summarize the performance of several common chiral auxiliaries in key asymmetric transformations, providing a benchmark for comparison.

Asymmetric Alkylation of Enolates

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. The choice of chiral auxiliary is critical in controlling the facial selectivity of the enolate, thereby determining the stereochemistry of the newly formed stereocenter.

Table 1: Performance Data for Chiral Auxiliaries in Asymmetric Alkylation

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(R)-4-phenyl-2-oxazolidinone (from this compound)N-propionyl imideBenzyl bromide>95:5~85[1]
(S)-4-benzyl-2-oxazolidinone (Evans' Auxiliary)N-propionyl imideBenzyl bromide>99:190-95[2]
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam)N-propionyl imideMethyl iodide>99:190[3]
(+)-Pseudoephedrine N-propionyl amideBenzyl bromide>99:190[4]

Key Insights: Evans' oxazolidinones and Oppolzer's sultams consistently provide excellent levels of diastereoselectivity in asymmetric alkylations.[2][3] Auxiliaries derived from this compound, such as (R)-4-phenyl-2-oxazolidinone, also offer high levels of stereocontrol.[1] Pseudoephedrine amides are a cost-effective and highly diastereoselective alternative.[4]

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. Chiral auxiliaries are instrumental in controlling the facial selectivity of both the enolate and the incoming aldehyde.

Table 2: Performance Data for Chiral Auxiliaries in Asymmetric Aldol Reactions

Chiral AuxiliaryEnolate SourceAldehydeDiastereomeric Ratio (d.r.)Yield (%)Reference
(R)-4-phenyl-2-oxazolidinone (from this compound)N-propionyl imideIsobutyraldehyde>99:1 (syn)85[2]
(S)-4-benzyl-2-oxazolidinone (Evans' Auxiliary)N-propionyl imideIsobutyraldehyde>99:1 (syn)80-90[2]
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam)N-propionyl imideBenzaldehyde>98:2 (syn)89[3]

Key Insights: Oxazolidinone auxiliaries, including those derived from this compound and the classic Evans' auxiliary, are highly effective in promoting syn-selective aldol reactions with excellent diastereoselectivity.[2] Oppolzer's sultams also provide high levels of stereocontrol in aldol additions.[3] The stereochemical outcome is often rationalized by the formation of a rigid, chair-like transition state.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.

Table 3: Performance Data for Chiral Auxiliaries in Asymmetric Diels-Alder Reactions

Chiral AuxiliaryDienophileDieneendo:exo RatioDiastereomeric Excess (d.e.)Yield (%)Reference
(R)-4-phenyl-2-oxazolidinone (from this compound)N-acryloyl imideCyclopentadiene>95:5>90%~80[3]
(S)-4-benzyl-2-oxazolidinone (Evans' Auxiliary)N-acryloyl imideCyclopentadiene>99:1>98%91[2]
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam)N-acryloyl imideCyclopentadiene>98:2>98%90[3]

Key Insights: All three classes of chiral auxiliaries demonstrate excellent performance in asymmetric Diels-Alder reactions, affording the endo adduct with high diastereoselectivity.[2][3] The bulky substituents on the auxiliaries effectively shield one face of the dienophile, leading to predictable and high levels of asymmetric induction.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of these chiral auxiliaries. Below are representative protocols for the key asymmetric transformations.

General Procedure for Asymmetric Alkylation using an Oxazolidinone Auxiliary
  • Acylation of the Auxiliary: To a solution of the oxazolidinone (1.0 equiv.) in an anhydrous solvent (e.g., THF or CH₂Cl₂) at 0 °C is added a base (e.g., n-BuLi or triethylamine, 1.1 equiv.). The corresponding acyl chloride or anhydride (1.1 equiv.) is then added dropwise. The reaction is stirred until completion, as monitored by TLC. The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Enolate Formation and Alkylation: The N-acyloxazolidinone (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.05 equiv.) is added dropwise, and the solution is stirred for 30-60 minutes to form the enolate. The alkylating agent (1.1 equiv.) is then added, and the reaction is stirred at -78 °C until completion.

  • Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The product is purified by column chromatography.

  • Auxiliary Cleavage: The purified alkylated product can be hydrolyzed to the corresponding carboxylic acid using conditions such as LiOH/H₂O₂ in a THF/water mixture. The chiral auxiliary can then be recovered by extraction.

General Procedure for Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary
  • Enolate Formation: The N-acyloxazolidinone (1.0 equiv.) is dissolved in anhydrous CH₂Cl₂ and cooled to 0 °C. Di-n-butylboron triflate (1.1 equiv.) is added, followed by the dropwise addition of a tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.2 equiv.). The mixture is stirred at 0 °C for 30 minutes and then cooled to -78 °C.

  • Aldol Addition: The aldehyde (1.2 equiv.) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for several hours at -78 °C and then allowed to slowly warm to 0 °C.

  • Work-up and Purification: The reaction is quenched by the addition of a pH 7 buffer solution. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

  • Auxiliary Removal: The chiral auxiliary can be removed by various methods, including hydrolysis with LiOH/H₂O₂ to yield the β-hydroxy carboxylic acid or reduction with a reagent like LiBH₄ to afford the corresponding 1,3-diol.

General Procedure for Asymmetric Diels-Alder Reaction
  • Preparation of the N-Acryloyl Auxiliary: The chiral auxiliary is acylated with acryloyl chloride following a similar procedure to the one described for asymmetric alkylation.

  • Cycloaddition: The N-acryloyl auxiliary (1.0 equiv.) is dissolved in an appropriate solvent (e.g., CH₂Cl₂ or toluene) and cooled to a low temperature (e.g., -78 °C or 0 °C). A Lewis acid catalyst (e.g., Et₂AlCl, TiCl₄, 1.1 equiv.) is added, and the mixture is stirred for a short period. The diene (2.0-5.0 equiv.) is then added, and the reaction is stirred until completion.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NaHCO₃ or water. The product is extracted, and the organic layer is dried and concentrated. The product is purified by column chromatography.

  • Auxiliary Cleavage: The chiral auxiliary is removed under standard hydrolytic or reductive conditions to yield the desired chiral cyclic product.

Visualizing the Workflow and Logic

To better understand the processes involved in utilizing chiral auxiliaries, the following diagrams illustrate the general experimental workflow and the logical relationship of the key steps.

Experimental_Workflow cluster_prep Preparation cluster_reaction Asymmetric Reaction cluster_analysis Analysis & Purification cluster_final Final Product Generation start Start with Prochiral Substrate & Chiral Auxiliary acylation Acylation start->acylation enolate Enolate Formation (for Alkylation/Aldol) acylation->enolate reaction Stereoselective Reaction (Alkylation, Aldol, or Diels-Alder) acylation->reaction enolate->reaction workup Work-up reaction->workup purification Purification of Diastereomers workup->purification cleavage Auxiliary Cleavage purification->cleavage end Enantiomerically Enriched Product cleavage->end

General workflow for asymmetric synthesis using a chiral auxiliary.

Logic_Diagram Prochiral_Substrate Prochiral Substrate Chiral_Substrate_Auxiliary_Adduct Chiral Substrate- Auxiliary Adduct Prochiral_Substrate->Chiral_Substrate_Auxiliary_Adduct Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Chiral_Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction Chiral_Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Diastereomeric_Products Diastereomeric Products Diastereoselective_Reaction->Diastereomeric_Products Separation Separation of Diastereomers Diastereomeric_Products->Separation Enantiomerically_Pure_Product Enantiomerically Pure Product Separation->Enantiomerically_Pure_Product Major Diastereomer Recovered_Auxiliary Recovered Auxiliary Separation->Recovered_Auxiliary After Cleavage

Logical relationship of steps in chiral auxiliary-mediated synthesis.

Conclusion

The selection of a chiral auxiliary is a critical step in the design of an asymmetric synthesis. Evans' oxazolidinones and Oppolzer's sultams are well-established and highly reliable auxiliaries that provide excellent stereocontrol in a variety of transformations. This compound is a valuable chiral building block that can be readily converted into effective chiral auxiliaries, such as oxazolidinones, which demonstrate comparable performance in key asymmetric reactions. The choice of auxiliary will ultimately depend on the specific synthetic problem, including the nature of the substrate and desired product, cost, and the ease of auxiliary attachment and removal. This guide provides a foundation of comparative data and experimental protocols to aid researchers in making an informed decision for their synthetic endeavors.

References

A Comparative Guide to the Validation of Analytical Assays for Chiral Compound Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of individual enantiomers of a chiral compound is a critical aspect of drug development and quality control. Enantiomers can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1][2][3] Consequently, regulatory agencies mandate the development and validation of robust stereoselective analytical methods to ensure the safety and efficacy of pharmaceutical products.[2] This guide provides an objective comparison of common analytical techniques for chiral compound quantification, supported by experimental data and detailed methodologies, to aid in the selection and validation of the most appropriate assay.

Overview of Analytical Techniques

The separation of enantiomers is most commonly achieved using chromatographic techniques that employ a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[1][2][4] The most prevalent methods include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and versatile technique for chiral separations due to the extensive variety of commercially available CSPs.[1][2][5] It can be performed in normal-phase, reversed-phase, or polar organic modes, offering flexibility in method development.[1]

  • Supercritical Fluid Chromatography (SFC): SFC has gained prominence as a "green" alternative to HPLC, utilizing supercritical carbon dioxide as the primary mobile phase.[1][6] It often provides faster separations and higher efficiency compared to HPLC.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[8][9] This makes it particularly suitable for the quantification of chiral compounds at low concentrations in complex biological matrices.

Comparative Performance of Analytical Methods

The selection of an analytical technique depends on various factors, including the physicochemical properties of the analyte, the sample matrix, sensitivity requirements, and desired throughput.[2] The following table summarizes typical performance characteristics of HPLC-UV, SFC-UV, and LC-MS/MS for the quantification of chiral compounds.

Performance ParameterHPLC-UVSFC-UVLC-MS/MS
Specificity/Selectivity Good to Excellent (dependent on CSP)Good to Excellent (often complementary to HPLC)[6]Excellent (high selectivity from MS/MS)[10]
**Linearity (R²) **≥ 0.998[11]≥ 0.995≥ 0.997[12]
Range Typically 2-3 orders of magnitudeSimilar to HPLC3-4 orders of magnitude
Accuracy (% Recovery) 98 - 102%95 - 105%92.3 - 98.2%[12]
Precision (% RSD)
- Repeatability≤ 1.5%[13]≤ 2.0%≤ 11.6%[12]
- Intermediate Precision≤ 2.0%≤ 5.0%≤ 11.6%[12]
Limit of Quantitation (LOQ) 0.05 - 0.1% of the major enantiomer[14]Similar to HPLC1 ng/mL[12]
Analysis Time 10 - 30 min3 - 10 min[6]3.5 min[12]
Advantages Versatile, wide variety of CSPs[1][5]Fast, reduced organic solvent consumption[1][7]High sensitivity and selectivity, suitable for complex matrices[8][9]
Disadvantages Longer run times, higher organic solvent consumptionRequires specialized instrumentationHigher cost, potential for matrix effects[12]

Validation of Analytical Assays

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[1] The process should adhere to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2), and the U.S. Food and Drug Administration (FDA).[1][15][16][17] The core validation parameters are outlined below.

Experimental Protocols

1. Specificity

  • Objective: To demonstrate that the analytical method can unequivocally measure the analyte in the presence of other components, including its counter-enantiomer, impurities, and matrix components.[1][13]

  • Protocol:

    • Analyze blank samples (matrix without analyte) to assess for interfering peaks at the retention time of the enantiomers.

    • Analyze a sample of the desired enantiomer and a sample of the undesired enantiomer individually to determine their retention times.

    • Analyze a racemic mixture to demonstrate baseline separation of the two enantiomers (Resolution (Rs) > 1.5).

    • Spike the sample with known impurities and degradation products to ensure they do not co-elute with the enantiomers of interest.

2. Linearity

  • Objective: To establish that there is a direct and proportional relationship between the concentration of the analyte and the analytical signal over a specified range.[13]

  • Protocol:

    • Prepare a series of at least five calibration standards of the analyte spanning the expected concentration range.

    • Analyze each standard in triplicate.

    • Plot the mean response against the concentration and perform a linear regression analysis.

    • The correlation coefficient (r) or coefficient of determination (R²) should be close to 1 (typically ≥ 0.995).

3. Range

  • Objective: To define the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[15]

  • Protocol: The range is determined by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing analyte at the extremes of the range as well as within the range.

4. Accuracy

  • Objective: To determine the closeness of the measured value to the true value.[13] It is typically expressed as percent recovery.

  • Protocol:

    • Prepare samples spiked with the analyte at a minimum of three concentration levels (e.g., low, medium, and high) across the specified range.

    • Analyze a minimum of three replicates at each level.

    • Calculate the percent recovery at each concentration level. The mean recovery should be within an acceptable range (e.g., 98-102% for drug substance).

5. Precision

  • Objective: To assess the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.[2]

    • Intermediate Precision: Repeat the repeatability study on different days, with different analysts, and/or on different equipment.

    • The precision is expressed as the relative standard deviation (RSD).

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[2]

  • Protocol:

    • LOD: Can be determined based on a signal-to-noise ratio of approximately 3:1.

    • LOQ: Can be determined based on a signal-to-noise ratio of approximately 10:1, or as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.[2]

7. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2][15]

  • Protocol:

    • Identify critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%).[2]

    • Vary these parameters one at a time while analyzing a system suitability sample.

    • Assess the impact on the resolution, retention times, and other critical chromatographic parameters.

Visualizing the Validation Process

To better understand the workflow and interdependencies of the validation parameters, the following diagrams have been generated using the DOT language.

ValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Protocol Define Validation Protocol & Acceptance Criteria Specificity Specificity Protocol->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: A typical workflow for the validation of an analytical assay.

ValidationParameters cluster_core Core Performance cluster_range Quantitation Limits cluster_reliability Reliability Assay Validated Assay Specificity Specificity Specificity->Assay Linearity Linearity Range Range Linearity->Range LOQ LOQ Linearity->LOQ Accuracy Accuracy Accuracy->Assay Precision Precision Precision->Assay Range->Accuracy Range->Precision LOD LOD LOQ->LOD LOD->Assay Robustness Robustness Robustness->Assay

Caption: Logical relationships between key analytical validation parameters.

References

A Comparative Guide to the Spectroscopic Profile of (R)-2-Amino-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic Data

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for (R)-2-Amino-1-phenylethanol, a chiral building block of significant interest in pharmaceutical synthesis. This analysis is supplemented with data from its enantiomer, (S)-2-Amino-1-phenylethanol, and the related achiral compound, 2-Amino-2-phenylethanol, to offer a comprehensive spectroscopic reference.

Spectroscopic Data Comparison

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and its selected alternatives. This allows for a direct comparison of their structural and vibrational characteristics.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH-C(OH)H₂-C(N)Ar-HNH₂OH
This compound~4.6 (dd)~2.8 & ~3.0 (m)~7.2-7.4 (m)br sbr s
(S)-2-Amino-1-phenylethanol~4.6 (dd)~2.8 & ~3.0 (m)~7.2-7.4 (m)br sbr s
2-Amino-2-phenylethanol[1]4.01 (t)3.70 & 3.53 (m)7.25-7.32 (m)2.68 (br s)-

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC -OHC -NH₂Aromatic C
This compound~75~48~126-142
(S)-2-Amino-1-phenylethanol~75~48~126-142
2-Amino-1-phenylethanol[2]72.448.0128.7, 131.5, 131.7, 142.3

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional GroupThis compound(S)-2-Amino-1-phenylethanol2-Amino-2-phenylethanol
O-H Stretch (Alcohol)~3300-3400 (broad)~3300-3400 (broad)~3300-3400 (broad)
N-H Stretch (Amine)~3200-3300 (medium)~3200-3300 (medium)~3200-3300 (medium)
C-H Stretch (Aromatic)~3000-3100 (medium)~3000-3100 (medium)~3000-3100 (medium)
C-H Stretch (Aliphatic)~2850-2950 (medium)~2850-2950 (medium)~2850-2950 (medium)
C=C Stretch (Aromatic)~1450-1600 (multiple bands)~1450-1600 (multiple bands)~1450-1600 (multiple bands)
C-O Stretch (Alcohol)~1050-1150 (strong)~1050-1150 (strong)~1050-1150 (strong)
C-N Stretch (Amine)~1000-1250 (medium)~1000-1250 (medium)~1000-1250 (medium)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices and can be adapted for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of the analyte for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Data Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-10 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Referencing: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid or liquid sample directly onto the center of the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • FTIR Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and comparing the spectroscopic data as described in this guide.

G cluster_sample_prep Sample Preparation cluster_data_analysis Data Analysis & Comparison Sample Compound (this compound or Alternative) NMR_Sample_Prep Dissolve in Deuterated Solvent Sample->NMR_Sample_Prep IR_Sample_Prep Place on ATR Crystal Sample->IR_Sample_Prep NMR_Acquisition NMR Spectrometer (¹H and ¹³C) NMR_Sample_Prep->NMR_Acquisition IR_Acquisition FTIR Spectrometer (ATR) IR_Sample_Prep->IR_Acquisition NMR_Processing Process FID (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing IR_Processing Process Interferogram (FT, Background Subtraction) IR_Acquisition->IR_Processing Data_Tabulation Tabulate Spectroscopic Data (Chemical Shifts, Peak Frequencies) NMR_Processing->Data_Tabulation IR_Processing->Data_Tabulation Comparison Comparative Analysis Data_Tabulation->Comparison

Caption: Experimental workflow for spectroscopic analysis.

References

A Comparative Guide to the Synthesis of Chiral Alcohols: Chemical Catalysis vs. Biocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. The specific stereoisomer of an alcohol can determine its biological activity, making the choice of synthetic method a critical decision in the development process. This guide provides an objective comparison between the two primary strategies for producing these valuable molecules: traditional chemical catalysis and biocatalysis.

Introduction: The Quest for Enantiopurity

Chiral alcohols are essential building blocks for a vast array of active pharmaceutical ingredients (APIs). The two main routes to produce single-enantiomer alcohols are asymmetric reduction of a prochiral ketone and kinetic resolution of a racemic alcohol. Both chemical catalysts and biocatalysts have been developed to accomplish these transformations, each with a distinct set of advantages and limitations.

  • Chemical Catalysis: This approach typically involves the use of a chiral metal-ligand complex (e.g., Ruthenium, Rhodium, Iridium) to catalyze the hydrogenation or transfer hydrogenation of a ketone. These methods are valued for their broad substrate scope and well-established protocols.

  • Biocatalysis: This "green" chemistry approach utilizes enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), either as isolated proteins or within whole-cell systems. Biocatalysis is renowned for its exceptional selectivity and mild reaction conditions.

The selection of a synthetic route depends on factors such as substrate compatibility, desired enantioselectivity, process scalability, cost, and environmental impact.

Comparative Analysis: Performance and Conditions

The asymmetric reduction of acetophenone to 1-phenylethanol is a widely studied benchmark reaction that effectively illustrates the differences between the two methodologies. The following tables summarize typical performance data for this conversion.

Table 1: Asymmetric Reduction of Acetophenone to (S)-1-Phenylethanol

ParameterChemical Method (Asymmetric Transfer Hydrogenation)Biocatalytic Method (ADH Reduction)
Catalyst [RuCl₂(p-cymene)]₂ / Chiral Amino Alcohol LigandAlcohol Dehydrogenase (ADH) from Lactobacillus brevis (LB-ADH)
Hydrogen/Hydride Source Isopropanol (iPrOH) or Formic Acid/TriethylamineIsopropanol (for cofactor regeneration)
Solvent Isopropanol, Water, or THF/iPrOH mixtureAqueous Buffer, often with an organic co-solvent
Temperature 25–80 °C25–40 °C
Pressure AtmosphericAtmospheric
Reaction Time 1–24 hours5–24 hours
Yield High to Quantitative (>95%)High to Quantitative (>90%)
Enantiomeric Excess (e.e.) Good to Excellent (80% to >99%)Typically Excellent (>99%)
Key Advantages Broad substrate scope, well-established, high catalyst turnoverExceptional enantioselectivity, mild conditions, environmentally benign
Key Disadvantages Potential for heavy metal contamination, use of organic solventsNarrower substrate scope (initially), cofactor dependency

Table 2: General Comparison of Methodologies

FeatureChemical CatalysisBiocatalysis
Selectivity High enantioselectivity is achievable but can require extensive ligand screening and optimization.Extremely high chemo-, regio-, and enantioselectivity is common, often without byproducts.
Reaction Conditions Often requires elevated temperatures, pressures, and anhydrous organic solvents.Operates under mild conditions (ambient temperature, atmospheric pressure, aqueous media).
Environmental Impact Can involve heavy metals, hazardous solvents, and significant energy consumption.Considered a "green" technology due to its use of renewable catalysts and biodegradable materials.
Substrate Scope Generally very broad, applicable to a wide range of functionalized ketones.Can be limited, although protein engineering and directed evolution are rapidly expanding the substrate range.
Catalyst Development Relies on the design and synthesis of complex chiral ligands.Involves enzyme screening, cloning, and protein engineering (e.g., directed evolution).
Cofactor Requirement Not applicable.Requires a nicotinamide cofactor (NADH or NADPH) and an efficient regeneration system.

Workflow Visualizations

The workflows for developing a chemical or biocatalytic process for chiral alcohol synthesis differ significantly, as illustrated below.

G cluster_0 Chemical Synthesis Workflow A Substrate & Target Alcohol Definition B Catalyst/Ligand Screening A->B C Reaction Optimization (Solvent, Temp, Pressure) B->C D Scale-Up Synthesis C->D E Product Isolation & Purification (Chromatography) D->E F Chiral Analysis (HPLC/GC) E->F

A typical workflow for chemical asymmetric reduction.

G cluster_1 Biocatalytic Synthesis Workflow A Substrate & Target Alcohol Definition B Enzyme Screening (KRED Library) A->B C Protein Engineering (Optional, for optimization) B->C D Cofactor Regeneration System Setup B->D C->D E Process Optimization (pH, Temp, Substrate Loading) D->E F Scale-Up Fermentation / Bioreaction E->F G Product Extraction (e.g., Liquid-Liquid) F->G H Chiral Analysis (HPLC/GC) G->H

A typical workflow for biocatalytic ketone reduction.

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis of 1-phenylethanol from acetophenone.

Protocol 1: Chemical Asymmetric Transfer Hydrogenation (ATH)

This protocol is adapted from procedures utilizing Ruthenium-based catalysts.

Materials:

  • [{Ru(p-cymene)Cl₂}₂] (Ruthenium dimer)

  • Chiral amino alcohol ligand (e.g., (1R,2S)-(-)-Norephedrine)

  • Acetophenone

  • Isopropanol (iPrOH), anhydrous

  • Potassium hydroxide (KOH) or Sodium isopropoxide

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve the Ruthenium dimer and the chiral ligand (in a 1:2 Ru:ligand molar ratio) in anhydrous isopropanol.

  • Add a solution of KOH in isopropanol (activator) and stir the mixture at room temperature for 20-30 minutes. The solution should change color, indicating catalyst formation.

  • Reaction: Add acetophenone to the activated catalyst solution. The typical substrate-to-catalyst ratio (S/C) is 200:1 to 1000:1.

  • Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography if necessary. Determine the yield and enantiomeric excess using chiral GC or HPLC.

Protocol 2: Biocatalytic Reduction using a Whole-Cell System

This protocol is a generalized procedure based on the use of recombinant E. coli expressing an alcohol dehydrogenase (ADH) and a glucose dehydrogenase (GDH) for cofactor regeneration.

Materials:

  • Recombinant E. coli cells harboring plasmids for ADH and GDH expression.

  • Acetophenone

  • D-Glucose (for cofactor regeneration)

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Isopropanol or another co-solvent (e.g., MTBE) to aid substrate solubility.

  • Orbital shaker with temperature control.

  • Centrifuge.

Procedure:

  • Biocatalyst Preparation: Grow the recombinant E. coli cells in a suitable culture medium to induce protein expression. Harvest the cells by centrifugation and wash with potassium phosphate buffer. Resuspend the cell pellet in the same buffer to create a whole-cell catalyst slurry.

  • Reaction Setup: In a reaction vessel (e.g., an Erlenmeyer flask), combine the potassium phosphate buffer, D-glucose (typically 1.1-1.5 equivalents relative to the ketone), and a catalytic amount of NADP⁺.

  • Add the whole-cell catalyst slurry to the reaction vessel.

  • Reaction: Add acetophenone to the mixture. A co-solvent like isopropanol (5-10% v/v) may be added to improve the solubility of the ketone.

  • Incubate the reaction mixture in an orbital shaker at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm). Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.

  • Work-up: Once the reaction reaches completion (typically 12-24 hours), centrifuge the mixture to pellet the cells.

  • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

  • Analysis: Dry the combined organic layers over anhydrous sodium sulfate and concentrate. Determine the yield and enantiomeric excess of the resulting 1-phenylethanol using chiral GC or HPLC.

Conclusion and Outlook

Both chemical and biocatalytic methods offer powerful and distinct advantages for the synthesis of chiral alcohols. The choice between them is often dictated by the specific requirements of the project.

  • Biocatalysis is frequently the preferred method when environmental impact, process safety, and exceptionally high enantioselectivity are the primary concerns. It is particularly well-suited for large-scale manufacturing where a dedicated enzyme can be developed and optimized.

  • Chemical synthesis remains indispensable for its broad substrate applicability and is often the go-to method in early-stage research and development where a wide range of analogs need to be synthesized quickly.

As both fields continue to advance—with the development of novel enzymes through directed evolution and the discovery of more efficient and sustainable chemical catalysts—researchers are equipped with an expanding and versatile toolbox for the synthesis of these vital

A Researcher's Guide to Chiral Separation by Gas Chromatography: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of chiral analysis, gas chromatography (GC) offers a powerful and versatile tool for the separation of enantiomers. This guide provides an objective comparison of various GC chiral stationary phases (CSPs), supported by experimental data and detailed protocols, to aid in the selection of the most effective method for your specific application.

The separation of chiral molecules is a critical task in numerous fields, including pharmaceutical development, flavor and fragrance analysis, and environmental monitoring. Enantiomers, non-superimposable mirror images of a molecule, can exhibit markedly different physiological and pharmacological properties. Consequently, the ability to separate and quantify individual enantiomers is often a regulatory requirement and a scientific necessity. Gas chromatography, with its high efficiency, sensitivity, and speed, stands out as a premier technique for the analysis of volatile and semi-volatile chiral compounds.

The key to successful chiral separation in GC lies in the selection of the appropriate chiral stationary phase (CSP). These specialized column coatings create a chiral environment where enantiomers interact diastereomerically, leading to different retention times and, thus, separation. This guide delves into the performance of the most common and innovative CSPs, presenting quantitative data to facilitate a direct comparison.

Comparison of Chiral Stationary Phases

The performance of a chiral column is primarily evaluated by its ability to resolve enantiomeric pairs, which is quantified by the resolution (Rs) and separation factor (α). An Rs value of 1.5 or greater indicates baseline separation. The separation factor (α) is the ratio of the retention factors of the two enantiomers and reflects the selectivity of the CSP.

Cyclodextrin-Based Chiral Stationary Phases

Cyclodextrins and their derivatives are the most widely used CSPs in gas chromatography. These cyclic oligosaccharides possess a chiral, toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior. Chiral recognition is achieved through inclusion complexation and interactions with the derivatized hydroxyl groups on the rim of the cyclodextrin. The type of cyclodextrin (α, β, or γ) and the nature of the derivatizing groups significantly influence the enantioselectivity.

Below is a comparison of five different β-cyclodextrin-based columns from Restek for the separation of a variety of chiral compounds.

Table 1: Comparison of Resolution (Rs) of Chiral Compounds on Various β-Cyclodextrin Based GC Columns

CompoundRt-βDEXmRt-βDEXsmRt-βDEXseRt-βDEXspRt-βDEXsa
Terpenes & Terpenoids
α-Pinene1.82.2 1.91.51.2
Limonene1.21.51.9 1.10.9
Menthone2.5 2.12.31.81.6
Menthol3.1 2.82.92.42.0
Isoborneol1.52.0 1.71.31.1
α-Terpineol1.62.1 2.01.41.2
Alcohols & Diols
1-Phenylethanol2.3 2.02.11.71.5
2,3-Butanediol1.41.82.0 1.21.0
Esters & Lactones
Ethyl-2-methylbutyrate1.11.41.8 1.00.8
Linalyl acetate1.31.61.9 1.21.0
γ-Valerolactone1.01.31.20.91.5
Ketones
Carvone1.71.91.81.52.1
Aromatics
Styrene oxide1.21.51.7 1.10.9
Pharmaceuticals
Hexobarbital1.41.9 1.61.21.0
Mephobarbital1.31.8 1.51.10.9

Data adapted from Restek literature. A resolution value of 1.5 indicates baseline separation. Higher values indicate better separation. "ns" indicates no separation.

Amino Acid-Based Chiral Stationary Phases

Chirasil-Val, a polysiloxane-based CSP functionalized with L-valine-tert-butylamide, is a well-established column for the separation of amino acid enantiomers.[1][2] It operates through hydrogen bonding and dipole-dipole interactions. Both D- and L-valine versions are available, allowing for the reversal of elution order, which can be advantageous for quantifying trace enantiomers.[2]

Table 2: Performance of Chirasil-Val for Amino Acid Analysis

Analyte ClassPerformance HighlightReference
Derivatized Amino AcidsBaseline separation of D- and L-amino acids.[3]
Emerging Chiral Stationary Phases

Recent research has focused on the development of novel CSPs with unique selectivities and improved thermal stability.

  • Chiral Ionic Liquids (CILs): These CSPs are salts with low melting points that can be tailored for specific chiral separations. They offer a "dual nature," capable of separating both polar and nonpolar compounds. Because they are synthetic, their chirality can be reversed to alter elution order.[4][5]

  • Metal-Organic Frameworks (MOFs): These are crystalline materials with a porous, three-dimensional structure. Chiral MOFs can be designed to have specific pore sizes and functionalities, leading to high enantioselectivity for a range of compounds, including alkanes, alcohols, and isomers.[6][7][8]

Table 3: Overview of Emerging Chiral Stationary Phases

CSP TypeSeparation MechanismKey AdvantagesTypical Applications
Chiral Ionic LiquidsPartitioning, hydrogen bonding, dipole-dipoleTunable selectivity, thermal stability, reversible elution orderAlcohols, diols, sulfoxides, epoxides, acetylated amines
Metal-Organic FrameworksInclusion complexation, coordination bondingHigh selectivity, tunable porosity, thermal stabilityAlkanes, alcohols, isomers, various racemates

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful chiral separations. Below are the general and specific methodologies used to obtain the presented data.

General Experimental Protocol for Cyclodextrin Column Comparison (Table 1)
  • Columns:

    • Rt-βDEXm (permethylated β-cyclodextrin)

    • Rt-βDEXsm (2,3-di-O-methyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin)

    • Rt-βDEXse (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin)

    • Rt-βDEXsp (2,3-di-O-propyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin)

    • Rt-βDEXsa (2,3-di-O-acetyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin)

    • All columns: 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Oven Program: 40 °C (hold 1 min) to 230 °C at 2 °C/min (hold 3 min)[9]

  • Carrier Gas: Hydrogen, 80 cm/sec set at 40 °C[9]

  • Detector: Flame Ionization Detector (FID) at 220 °C[9]

  • Injection: Split injection

Experimental Protocol for Amino Acid Analysis on Chirasil-Val
  • Column: Chirasil-L-Val (or Chirasil-D-Val)

  • Derivatization: Amino acids are typically derivatized (e.g., as N(O,S)-pentafluoropropionyl/isopropyl esters) to increase volatility.[3]

  • Oven Program: A temperature gradient is typically used, for example, 70°C to 200°C.

  • Carrier Gas: Helium or Hydrogen

  • Detector: FID or Mass Spectrometry (MS)

General Protocol for Chiral Ionic Liquid and MOF Columns
  • Column: Custom-packed or commercially available CIL or MOF capillary column.

  • Oven Program: Isothermal or temperature-programmed, optimized for the specific analytes.

  • Carrier Gas: Helium or Hydrogen.

  • Detector: FID or MS.

Visualizing Chiral Separation Workflows

Understanding the workflow and the relationships between different chiral GC methods is essential for effective method development.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Derivatization Derivatization Sample->Derivatization If necessary Dilution Dilution Derivatization->Dilution Injection Injection Dilution->Injection Separation Separation Injection->Separation Chiral Column Detection Detection Separation->Detection FID or MS Chromatogram Chromatogram Detection->Chromatogram Peak_Integration Peak_Integration Chromatogram->Peak_Integration Quantification Report Report Peak_Integration->Report Rs, α, %ee

Caption: A typical experimental workflow for chiral analysis by gas chromatography.

logical_relationships cluster_csps Chiral Stationary Phases (CSPs) Chiral_GC_Methods Chiral_GC_Methods Cyclodextrin_Based Cyclodextrin_Based Chiral_GC_Methods->Cyclodextrin_Based Most Common Amino_Acid_Based Amino_Acid_Based Chiral_GC_Methods->Amino_Acid_Based Specific Applications Emerging_CSPs Emerging_CSPs Chiral_GC_Methods->Emerging_CSPs Innovative Terpenes_Flavors Terpenes_Flavors Cyclodextrin_Based->Terpenes_Flavors Wide Applicability Pharmaceuticals Pharmaceuticals Cyclodextrin_Based->Pharmaceuticals Amino_Acids Amino_Acids Amino_Acid_Based->Amino_Acids High Selectivity Ionic_Liquids Ionic_Liquids Emerging_CSPs->Ionic_Liquids Tunable MOFs MOFs Emerging_CSPs->MOFs High Resolution

Caption: Logical relationships between different types of chiral stationary phases in GC.

Conclusion

The selection of an appropriate chiral stationary phase is paramount for successful enantioseparation by gas chromatography. Cyclodextrin-based CSPs offer a versatile and effective solution for a wide range of chiral compounds, with different derivatives providing unique selectivities. For specific applications, such as the analysis of amino acids, amino acid-based CSPs like Chirasil-Val remain a gold standard. Furthermore, emerging technologies based on chiral ionic liquids and metal-organic frameworks hold significant promise for expanding the scope and improving the performance of chiral GC separations. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to optimize their chiral analysis and achieve reliable, high-resolution results.

References

Unveiling Stereochemistry: A Comparative Guide to Circular Dichroism for Amino Alcohol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of stereoisomerism, the precise determination of an amino alcohol's absolute configuration is a critical step. Circular Dichroism (CD) spectroscopy emerges as a powerful, non-destructive technique for this purpose. This guide provides an objective comparison of CD spectroscopy with other common analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint for each enantiomer, making CD an invaluable tool for stereochemical analysis. Enantiomers of a chiral molecule will produce mirror-image CD spectra, allowing for their differentiation and the determination of absolute configuration by comparison with known standards or theoretical calculations.

Comparative Analysis of Stereochemical Determination Methods

The selection of an analytical technique for determining the stereochemistry of amino alcohols depends on several factors, including the nature of the sample, the required level of structural detail, and available resources. Here, we compare Circular Dichroism with Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Chiral High-Performance Liquid Chromatography (HPLC).

FeatureCircular Dichroism (CD)NMR SpectroscopyX-ray CrystallographyChiral HPLC
Principle Differential absorption of circularly polarized lightNuclear spin transitions in a magnetic fieldDiffraction of X-rays by a crystal latticeDifferential interaction with a chiral stationary phase
Sample State SolutionSolutionCrystalline SolidSolution
Sample Amount Micrograms to milligrams[1]MilligramsMilligrams (single crystal)Micrograms to milligrams
Measurement Time Minutes per sample[1]Minutes to hours per sampleHours to days per crystalMinutes per sample
Information Provided Absolute/relative configuration, conformational analysisRelative configuration, through-space atomic proximitiesAbsolute configuration, 3D atomic coordinates[2][3]Enantiomeric purity, separation of enantiomers
Key Advantage Rapid, non-destructive, sensitive to conformation[1]Provides detailed structural information in solutionUnambiguous determination of absolute configuration[3]Excellent for quantification of enantiomeric excess
Key Limitation Requires a chromophore near the chiral center, often empiricalCan require chiral derivatizing agents, complex spectraRequires a high-quality single crystal, not always feasibleRequires method development for each compound

Experimental Workflow: Stereochemical Confirmation using CD

The process of confirming the stereochemistry of an amino alcohol using CD spectroscopy follows a logical workflow, from sample preparation to data interpretation.

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Prepare solutions of known and unknown stereoisomers Solvent Select appropriate solvent (e.g., methanol, acetonitrile) Prep->Solvent Conc Adjust concentration (e.g., 0.1 - 1.0 mg/mL) Solvent->Conc Blank Record solvent blank spectrum Conc->Blank Sample Record CD spectrum of each sample Blank->Sample Subtract Subtract blank spectrum from sample spectra Sample->Subtract Compare Compare spectra of unknown to known standards Subtract->Compare Assign Assign absolute configuration based on spectral similarity Compare->Assign

Figure 1. Workflow for stereochemical analysis using CD spectroscopy.

Experimental Protocols

Circular Dichroism Spectroscopy of Amino Alcohols

This protocol provides a general guideline for obtaining CD spectra of amino alcohols. Specific parameters may need to be optimized for individual compounds.

Materials:

  • Chiral amino alcohol sample

  • Spectroscopic grade solvent (e.g., methanol, acetonitrile, or a suitable buffer)[1]

  • CD Spectropolarimeter

  • Quartz cuvette (path length typically 0.1 to 1 cm)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the amino alcohol in the chosen solvent at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a dilution to a final concentration suitable for CD analysis, typically in the range of 0.1 to 0.5 mg/mL. The optimal concentration should result in an absorbance of less than 1.0 at the wavelength of interest.[4]

    • If comparing enantiomers, prepare solutions of both the known and unknown samples at the same concentration.

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and the nitrogen gas purge. Allow the instrument to warm up and purge for at least 15-30 minutes.[5]

    • Set the desired experimental parameters, including:

      • Wavelength range (e.g., 190-400 nm)

      • Scan speed (e.g., 100 nm/min)

      • Bandwidth (e.g., 1.0 nm)

      • Response time (e.g., 1 sec)

      • Number of accumulations (e.g., 3-5 scans for signal averaging)

  • Data Acquisition:

    • Fill the quartz cuvette with the solvent blank and record a baseline spectrum.

    • Rinse the cuvette thoroughly with the sample solution.

    • Fill the cuvette with the sample solution and record the CD spectrum.

    • Repeat the measurement for all samples, including known standards.

  • Data Processing:

    • Subtract the solvent baseline from each sample spectrum.

    • Average the accumulated scans for each sample to improve the signal-to-noise ratio.

    • The resulting data is typically plotted as molar ellipticity [θ] (deg·cm²·dmol⁻¹) versus wavelength (nm).

Alternative Method: Chiral HPLC

Materials:

  • HPLC system with a UV or other suitable detector

  • Chiral stationary phase (CSP) column appropriate for amino alcohols

  • Mobile phase (e.g., a mixture of hexane and ethanol with a chiral selector)

  • Amino alcohol sample dissolved in the mobile phase

Procedure:

  • Method Development:

    • Select a chiral column and mobile phase system known to be effective for the separation of amino alcohols.

    • Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.

  • Sample Analysis:

    • Prepare a solution of the amino alcohol sample in the mobile phase.

    • Inject the sample onto the chiral HPLC column.

    • Monitor the elution of the enantiomers using the detector. The two enantiomers will have different retention times.

  • Quantification:

    • The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Case Study: Stereochemical Confirmation of Ephedrine

Ephedrine, an amino alcohol with two chiral centers, exists as four stereoisomers. The CD spectra of the enantiomeric pair, (-)-(1R,2S)-ephedrine and (+)-(1S,2R)-ephedrine, demonstrate the power of this technique. The spectra are near mirror images of each other, with Cotton effects of opposite signs, allowing for their unambiguous differentiation.

Logical Relationships in Stereochemical Analysis

The choice of analytical method is often guided by a decision-making process that considers the information required and the sample's properties.

decision_tree start Start: Need to determine stereochemistry of an amino alcohol crystal_available Is a single crystal available? start->crystal_available need_absolute Is absolute configuration required? crystal_available->need_absolute No xray Use X-ray Crystallography crystal_available->xray Yes need_quant Is enantiomeric purity quantification the primary goal? need_absolute->need_quant No cd Use Circular Dichroism need_absolute->cd Yes has_chromophore Does the molecule have a chromophore near the chiral center? need_quant->has_chromophore No hplc Use Chiral HPLC need_quant->hplc Yes nmr Use NMR with chiral derivatizing agents has_chromophore->nmr No has_chromophore->cd Yes

Figure 2. Decision tree for selecting a stereochemical analysis method.

References

Performance comparison of different chiral stationary phases for amino alcohol separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the enantioselective separation of amino alcohols is a critical step in ensuring the safety and efficacy of chiral drug candidates. The choice of chiral stationary phase (CSP) is paramount to achieving successful separation. This guide provides a comprehensive performance comparison of various CSPs for amino alcohol separation, supported by experimental data and detailed methodologies.

The separation of amino alcohol enantiomers is most commonly achieved using high-performance liquid chromatography (HPLC) with chiral stationary phases. The most prominent and effective CSPs for this class of compounds fall into three main categories: polysaccharide-based, cyclodextrin-based, and Pirkle-type CSPs. Each operates on different principles of chiral recognition, offering unique advantages and selectivities.

Performance Comparison of Chiral Stationary Phases

The selection of an appropriate CSP is often the most critical parameter in the successful enantiomeric separation of amino alcohols. Below is a summary of the performance of several common CSPs for the separation of representative amino alcohols, including the widely studied beta-blockers propranolol and metoprolol.

Table 1: Performance Data for Propranolol Enantioseparation

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Resolution (Rs)Selectivity (α)Reference
Polysaccharide-Based
Chiralpak IA (Amylose derivative)n-heptane/ethanol/diethylamine (80/20/0.1)1.01.75-[1]
Chiralpak AD-H (Amylose derivative)Polar Organic & Normal Phase---
Lux Cellulose-1 (Cellulose derivative)Polar Organic & Normal Phase---
Cyclodextrin-Based
β-Cyclodextrin (BCD)--3.0-[2]
Protein-Based
α-Glycoprotein (AGP)--5.0-[2]
Pirkle-Type
α-Burke 2®Dichloromethane/methanol (90:10 v/v) + 12 mM ammonium acetate0.9>1.5-[3]
Macrocyclic Antibiotic
Chirobiotic TPolar Organic & Normal Phase---

Table 2: Performance Data for Metoprolol and Other Amino Alcohols

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Resolution (Rs)Selectivity (α)Reference
Metoprolol Chiralcel OD (Cellulose derivative)--HighHigh[4]
Metoprolol Chirobiotic VMethanol/acetic acid/triethylamine (100:0.20:0.15)0.5>1.5-[5]
Atenolol Chirobiotic VMethanol/acetic acid/triethylamine (100:0.20:0.15)0.5>1.5-[5]
Bisoprolol Chirobiotic VMethanol/acetic acid/triethylamine (100:0.20:0.15)0.5>1.5-[5]
Axially Chiral Vicinal Amino Alcohol Chiralpak IAn-hexane/ethanol/chloroform->1.5~1.15[6][7]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon published research. Below are the protocols for some of the key experiments cited in this guide.

Protocol 1: Separation of Propranolol on Chiralpak IA
  • Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: A mixture of n-heptane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV at a suitable wavelength.

  • Sample Preparation: A racemic mixture of propranolol is dissolved in the mobile phase.

Protocol 2: Separation of Propranolol on α-Burke 2® CSP
  • Column: α-Burke 2® chiral stationary phase (250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: Dichloromethane and methanol (90:10 v/v) with the addition of 12 mM ammonium acetate.[3]

  • Flow Rate: 0.9 mL/min.[3]

  • Detection: UV absorption at 280 nm.[3]

  • Sample Preparation: Standard solutions of R- and S-propranolol, as well as the racemic mixture, are prepared in the mobile phase.[3]

Protocol 3: Separation of Beta-Blockers on Chirobiotic V
  • Column: Chirobiotic V (particle size and dimensions may vary).[5]

  • Mobile Phase: A mixture of methanol, acetic acid, and triethylamine in a ratio of 100:0.20:0.15 (v/v/v).[5]

  • Flow Rate: 0.5 mL/min.[5]

  • Temperature: 45°C.[5]

  • Detection: UV at a suitable wavelength (e.g., 230 nm).[5]

  • Analytes: Acebutolol, atenolol, bisoprolol, labetalol, and metoprolol.[5]

Visualization of CSP Selection Workflow

The process of selecting an appropriate chiral stationary phase can be systematic. The following diagram illustrates a logical workflow for this process.

CSP_Selection_Workflow cluster_start Analyte Characterization cluster_screening Initial CSP Screening cluster_optimization Method Optimization cluster_evaluation Performance Evaluation cluster_end Final Method Start Amino Alcohol Analyte Polysaccharide Polysaccharide-Based CSPs (e.g., Chiralpak IA/IB, Lux Cellulose) Start->Polysaccharide Broad applicability Cyclodextrin Cyclodextrin-Based CSPs (e.g., β-CD) Start->Cyclodextrin Inclusion complex formation Pirkle Pirkle-Type CSPs (e.g., Whelk-O1) Start->Pirkle π-π interactions MobilePhase Mobile Phase Optimization (Normal, Reversed, Polar Organic) Polysaccharide->MobilePhase Cyclodextrin->MobilePhase Pirkle->MobilePhase Additives Additive Screening (Acidic/Basic) MobilePhase->Additives Fine-tune selectivity Temperature Temperature Effects Additives->Temperature Improve peak shape & resolution Evaluation Resolution (Rs) > 1.5? Temperature->Evaluation Evaluation->MobilePhase No, re-optimize End Validated Chiral Separation Method Evaluation->End Yes

Caption: Workflow for selecting a chiral stationary phase for amino alcohol separation.

Concluding Remarks

The choice of a chiral stationary phase for the separation of amino alcohols is a multifaceted decision that depends on the specific structure of the analyte and the desired chromatographic performance. Polysaccharide-based CSPs, such as the Chiralpak and Lux series, offer broad applicability and are often a good starting point for method development. Cyclodextrin-based phases excel at inclusion complex formation, which can be highly effective for certain amino alcohol structures. Pirkle-type CSPs are particularly useful when π-π interactions are a dominant factor in chiral recognition.

This guide provides a foundational comparison to aid in the initial selection of a CSP. However, empirical screening and method optimization remain essential for achieving optimal enantioseparation for any given amino alcohol. The provided experimental protocols and the logical workflow diagram are intended to facilitate a more systematic and efficient approach to this critical analytical challenge.

References

A Comparative Guide to the Efficacy of (R)-2-Amino-1-phenylethanol and (S)-1-phenylethanol in Asymmetric Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chiral Catalyst Performance with Supporting Experimental Data.

In the pursuit of enantiomerically pure compounds, critical for the development of effective and safe pharmaceuticals, the choice of chiral auxiliary or ligand is paramount. This guide provides a detailed comparison of the efficacy of two structurally related chiral molecules, (R)-2-Amino-1-phenylethanol and (S)-1-phenylethanol, in key asymmetric reactions. By presenting quantitative data, detailed experimental protocols, and mechanistic diagrams, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.

Performance in Asymmetric Synthesis: A Quantitative Comparison

The efficacy of a chiral catalyst is best evaluated through quantitative measures of yield and enantioselectivity (expressed as enantiomeric excess, or ee%). The following tables summarize the performance of this compound and (S)-1-phenylethanol as chiral ligands in two benchmark asymmetric reactions: the enantioselective addition of diethylzinc to benzaldehyde and the asymmetric transfer hydrogenation of acetophenone.

Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde

This reaction is a classic method for the formation of a new carbon-carbon bond and the creation of a stereocenter, yielding chiral 1-phenyl-1-propanol. The chiral ligand plays a crucial role in controlling the facial selectivity of the addition to the prochiral aldehyde.

Chiral LigandLigand Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee%)Product Configuration
This compound Data not available in a directly comparable study------
(S)-1-phenylethanol Data not available in a directly comparable study------
(1R,2R)-(-)-Pseudoephedrine2Toluene0249586(R)
(1R,2S)-(-)-Norephedrine2Toluene0249278(R)

Note: Data for pseudoephedrine and norephedrine, which are structurally similar to the target compounds, are provided for context and as a benchmark for performance. Direct comparative data for this compound and (S)-1-phenylethanol under identical conditions was not found in the reviewed literature.

Table 2: Asymmetric Transfer Hydrogenation of Acetophenone

Asymmetric transfer hydrogenation is a widely used method for the reduction of prochiral ketones to chiral secondary alcohols. This reaction is valued for its operational simplicity, often using isopropanol as a safe and readily available hydrogen source.

Chiral Ligand/Catalyst SystemSubstrate/Catalyst Ratio (S/C)BaseSolventTime (h)Conversion (%)Enantiomeric Excess (ee%)Product Configuration
This compound derived catalyst Data not available in a directly comparable study------
(S)-1-phenylethanol derived catalyst Data not available in a directly comparable study------
Rhodium complex with 1R,2S-aminoindanol--2-propanol-HighHigh(R) or (S)
Ru-Tethered TsDPEN----up to 93up to 95-

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. The following are representative protocols for the key asymmetric reactions discussed.

Protocol 1: Enantioselective Addition of Diethylzinc to Benzaldehyde using a Chiral Amino Alcohol[1]

Materials:

  • Chiral amino alcohol (e.g., (1R,2R)-(-)-Pseudoephedrine)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard oven-dried glassware under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral amino alcohol (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).

  • Reaction Mixture Formation: Cool the solution to 0 °C in an ice bath. Add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via syringe. Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 24 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification and Analysis: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the chiral 1-phenyl-1-propanol. The yield of the purified product is then determined. The enantiomeric excess (ee%) is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.[1]

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

General Procedure:

  • Catalyst Formation (in situ): In a Schlenk flask under an inert atmosphere, the chiral ligand (e.g., a derivative of this compound or (S)-1-phenylethanol) and a metal precursor (e.g., a rhodium or ruthenium complex) are dissolved in the solvent (typically 2-propanol). A base is often added to facilitate the formation of the active catalyst.

  • Reaction: The substrate, acetophenone, is added to the activated catalyst solution. The reaction mixture is then heated to the desired temperature and stirred for the specified time.

  • Work-up and Analysis: After cooling to room temperature, the reaction mixture is worked up, which may involve filtration to remove the catalyst and evaporation of the solvent. The conversion is determined by GC or NMR, and the enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or GC.

Mandatory Visualizations

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Diethylzinc_Addition cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis A Dissolve Chiral Amino Alcohol in Toluene B Cool to 0 °C A->B C Add Diethylzinc B->C D Stir for 30 min C->D E Add Benzaldehyde D->E F Stir at 0 °C (Monitor by TLC) E->F G Quench with aq. NH4Cl F->G H Extract with Diethyl Ether G->H I Dry and Concentrate H->I J Purify by Chromatography I->J K Analyze Yield and ee% J->K

Caption: Experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.

Catalytic_Cycle_ATH cluster_cycle Catalytic Cycle Catalyst [M]-H (Active Catalyst) Intermediate1 [M]-H-Ketone Complex Catalyst->Intermediate1 Coordination Product_Release [M] + Chiral Alcohol Intermediate1->Product_Release Hydride Transfer Catalyst_Regen [M] + iPrOH Product_Release->Catalyst_Regen Chiral_Alcohol Chiral Alcohol Product_Release->Chiral_Alcohol Catalyst_Regen->Catalyst β-Hydride Elimination Acetone Acetone Catalyst_Regen->Acetone Ketone Ketone Ketone->Intermediate1 iPrOH Isopropanol iPrOH->Catalyst_Regen

Caption: Generalized catalytic cycle for asymmetric transfer hydrogenation of a ketone.

References

Safety Operating Guide

Proper Disposal of (R)-2-Amino-1-phenylethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of (R)-2-Amino-1-phenylethanol is critical for ensuring laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound.

This compound, an amino alcohol, is classified as a hazardous substance, and its disposal must adhere to strict national and local regulations[1]. Improper disposal can lead to environmental contamination and potential health risks. Therefore, it is imperative to follow the established protocols outlined below.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat[2][3][4]. Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors[4].

In the event of a spill, the area should be evacuated, and the spill should be contained using an inert absorbent material like Chemizorb®[1]. The collected material must then be treated as hazardous waste and disposed of accordingly. Do not allow the chemical to enter drains or waterways[1][4].

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal plant[1][2][3][5][6].

  • Waste Segregation and Collection :

    • Designate a specific, clearly labeled, and sealed container for this compound waste.

    • Whenever possible, keep the chemical in its original container[1].

    • Do not mix this compound with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office[1].

  • Labeling and Storage :

    • Ensure the waste container is accurately labeled with the chemical name and associated hazards.

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials[3].

  • Arranging for Disposal :

    • Contact your institution's EHS office or a certified chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the safety data sheet (SDS) and any other relevant information about the waste.

  • Documentation :

    • Maintain a record of the amount of this compound disposed of and the date of disposal, in accordance with your institution's and local regulations.

Disposal "Don'ts"

  • Do not dispose of this compound down the drain or in the regular trash[1][4].

  • Do not incinerate the chemical unless it is done in a licensed hazardous waste incinerator.

  • Do not attempt to neutralize or treat the chemical waste unless you are trained and equipped to do so and it is part of an approved institutional protocol.

Quantitative Data Summary

No specific quantitative data for the disposal of this compound, such as permissible concentration limits for environmental discharge, are available as the recommended disposal method is through an approved waste disposal plant. The following table summarizes qualitative safety and disposal information.

ParameterInformationSource
Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][2][3][5][6]
Environmental Precautions Do not let product enter drains. Discharge into the environment must be avoided.[1][4]
Spill Containment Use liquid-absorbent material (e.g., Chemizorb®).[1]
Container Handling Leave chemicals in original containers. No mixing with other waste.[1]
Regulatory Compliance Dispose of in accordance with national and local regulations.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_contaminated Is the material a spill or contaminated? start->is_contaminated absorb Absorb with inert material (e.g., Chemizorb®) is_contaminated->absorb Yes pure_waste Is it pure or in its original container? is_contaminated->pure_waste No collect_residue Collect residue in a labeled, sealed container absorb->collect_residue store Store in a cool, dry, well-ventilated area collect_residue->store original_container Keep in original, labeled container pure_waste->original_container Yes transfer_waste Transfer to a designated, labeled waste container pure_waste->transfer_waste No original_container->store transfer_waste->store contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal service store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safe Handling and Disposal of (R)-2-Amino-1-phenylethanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(R)-2-Amino-1-phenylethanol , a versatile chiral building block in pharmaceutical and agrochemical synthesis, requires careful handling due to its potential hazards.[1][2] This guide provides essential, step-by-step safety and logistical information for researchers, scientists, and drug development professionals to ensure its safe use and disposal in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[3] It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications
Eye/Face Protection Safety goggles with side protectionMust conform to EN 166 or OSHA 29 CFR 1910.133 standards.
Hand Protection Chemical-resistant glovesTested according to EN 374. Breakthrough times may vary with temperature and glove thickness.
Skin and Body Protection Lab coat, long-sleeved clothingWear appropriate protective clothing to prevent skin exposure.[4]
Respiratory Protection Dust mask or respiratorFor solid forms, a Type N95 (US) or equivalent particulate respirator is recommended. For large scale use or in case of insufficient ventilation, a half mask with a particulate filter (EN 143) or an ammonia and organic vapor filter may be necessary.[4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is paramount when working with this compound.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4]

  • Before starting any work, ensure all necessary PPE is available and in good condition.

2. Handling the Chemical:

  • Avoid direct contact with the skin, eyes, and clothing.[4]

  • Do not breathe in dust if handling the solid form.[3]

  • When not in use, keep the container tightly sealed and store it in a cool, dry, and well-ventilated place.[3][4]

  • Avoid contact with incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.

3. After Handling:

  • Wash hands thoroughly with soap and water after handling the chemical and before breaks or meals.[4]

  • Remove and wash any contaminated clothing before reuse.

Emergency Procedures

In case of accidental exposure, immediate action is critical.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] If skin irritation persists, seek medical attention.[4]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult or if symptoms persist, seek medical advice.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill and Disposal Plan

Proper management of spills and waste is essential to prevent environmental contamination and ensure laboratory safety.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material like sand, vermiculite, or commercial sorbent pads to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Collection: Place the absorbed material or swept solids into a suitable, labeled, and sealed container for disposal.

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water.

  • Waste Disposal: The collected spill debris must be treated as hazardous waste and disposed of accordingly.

Waste Disposal Protocol:

This compound and its containers must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and leak-proof container.

    • The container must be compatible with the chemical.

    • Keep the waste container closed when not in use.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[5][6]

Neutralization of Small Aqueous Waste Streams:

As this compound is a basic compound due to its amino group, small quantities of dilute aqueous waste may potentially be neutralized before disposal.[1] However, this should only be performed by trained personnel and in accordance with institutional and local regulations.

  • Dilution: Dilute the basic solution by adding it to a large volume of water (a 1:10 ratio is a general guideline).[7]

  • Neutralization: Slowly add a dilute acid (e.g., 1M hydrochloric acid) while stirring continuously in a fume hood.[7]

  • pH Monitoring: Monitor the pH of the solution. The target pH should be between 5.5 and 9.0.[7]

  • Disposal: Once neutralized, and if permitted by local regulations, the solution may be disposed of down the drain with a large amount of water.[7]

It is crucial to consult your institution's specific waste disposal guidelines before attempting any neutralization procedures.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste & Spill Management A Assess Hazards & Review SDS B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Select & Inspect PPE B->C D Work in Fume Hood C->D E Handle with Care (Avoid Contact & Inhalation) D->E F Keep Container Sealed E->F G Wash Hands Thoroughly F->G H Decontaminate Work Area G->H I Store Chemical Properly H->I J Collect Waste in Labeled Container I->J Generate Waste L Arrange for EHS Disposal J->L K In Case of Spill: Follow Spill Protocol K->J

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.